molecular formula C8H6ClFO B1585736 1-(5-Chloro-2-fluorophenyl)ethanone CAS No. 541508-27-4

1-(5-Chloro-2-fluorophenyl)ethanone

Cat. No.: B1585736
CAS No.: 541508-27-4
M. Wt: 172.58 g/mol
InChI Key: GCAFAZLJICOINM-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAFAZLJICOINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378569
Record name 1-(5-chloro-2-fluorophenyl)ethanone
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

541508-27-4
Record name 1-(5-Chloro-2-fluorophenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-chloro-2-fluorophenyl)ethanone
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Record name 541508-27-4
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Foundational & Exploratory

5'-Chloro-2'-fluoroacetophenone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5'-Chloro-2'-fluoroacetophenone

Introduction

5'-Chloro-2'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and agrochemical research. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, such as metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5'-Chloro-2'-fluoroacetophenone, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Structure

The nomenclature of substituted acetophenones can sometimes be ambiguous. For clarity, this guide focuses on the isomer correctly identified by the following IUPAC name and CAS number.

  • IUPAC Name: 1-(5-Chloro-2-fluorophenyl)ethanone[2]

  • Synonyms: 5'-Chloro-2'-fluoroacetophenone

  • CAS Number: 541508-27-4[2]

  • Molecular Formula: C₈H₆ClFO[2]

  • Molecular Weight: 172.58 g/mol [2]

Chemical Structure:

(Structure generated based on IUPAC name)

Physicochemical Properties

The physical and chemical properties of 5'-Chloro-2'-fluoroacetophenone are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Appearance Colorless to light orange to yellow clear liquid[3]
Boiling Point 82 °C at 5 mmHg[3]
Density 1.29 g/cm³[3]
Refractive Index n20D 1.52[3]
Purity ≥ 98% (GC)[3]
Storage Room Temperature, recommended in a cool and dark place (<15°C)[3]

Synthesis and Mechanism

A common and effective method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Causality in Experimental Choices:

  • Reactants: 4-Chloro-1-fluorobenzene is chosen as the aromatic substrate. Acetyl chloride or acetic anhydride serves as the acylating agent, providing the acetyl group.

  • Catalyst: Aluminum chloride (AlCl₃) is a widely used Lewis acid catalyst because it strongly activates the acylating agent, forming a highly electrophilic acylium ion.

  • Solvent: A non-reactive solvent such as dichloromethane (CH₂) or carbon disulfide (CS₂) is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction is often carried out at low temperatures to control the reactivity and minimize side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of Friedel-Crafts acylation.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 4-chloro-1-fluorobenzene and a suitable inert solvent (e.g., dichloromethane).

  • Cooling: Cool the flask to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred solution.

  • Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 4-Chloro-1-fluorobenzene + Acetyl Chloride ReactionMixture Friedel-Crafts Acylation (0°C to RT) Reactants->ReactionMixture Catalyst AlCl₃ in CH₂Cl₂ Catalyst->ReactionMixture Quenching Ice / HCl Quench ReactionMixture->Quenching Workup Extraction & Washing Quenching->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Sources

physical and chemical properties of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Chloro-2-fluorophenyl)ethanone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delineates the essential physicochemical properties, spectroscopic profile, synthesis, and applications of this compound, a key intermediate in modern medicinal chemistry. Our focus is to provide not just data, but actionable insights grounded in established scientific principles.

Compound Identification and Physicochemical Profile

This compound, also known as 5'-Chloro-2'-fluoroacetophenone, is a halogenated aromatic ketone. Its structure incorporates a fluorine atom ortho to the acetyl group and a chlorine atom in the meta position. This specific arrangement of electron-withdrawing halogens significantly influences the molecule's reactivity and makes it a valuable precursor for synthesizing more complex, biologically active compounds.[1][2]

Molecular Structure

The structural arrangement of the atoms is critical to its chemical behavior. The fluorine atom's proximity to the ketone can influence the conformation of the acetyl group, a phenomenon that has been studied in related 2'-fluoroacetophenone derivatives.[3]

Caption: Molecular Structure of this compound.

Core Physicochemical Data

The fundamental properties of a compound are the bedrock of its application in synthesis, determining reaction conditions, purification methods, and handling protocols. The data below has been aggregated from authoritative chemical databases.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 5'-Chloro-2'-fluoroacetophenone, Ethanone, 1-(5-chloro-2-fluorophenyl)-[4][5]
CAS Number 541508-27-4[4][5]
Molecular Formula C₈H₆ClFO[4][5]
Molecular Weight 172.58 g/mol [4]
Exact Mass 172.0091207 Da[4]
Density 1.3 ± 0.1 g/cm³[5]
Boiling Point 100-105 °C at 8 Torr[5]
Flash Point 96.4 ± 23.2 °C[5]
Refractive Index 1.512[5]
XLogP3 2.3[4][5]
Topological Polar Surface Area 17.1 Ų[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted acetophenones like this compound often involves Friedel-Crafts acylation or, more commonly for nuanced substrates, reactions involving organometallic reagents to ensure regioselectivity and functional group tolerance. A prevalent and effective method involves the reaction of a Weinreb amide with a Grignard reagent.

Expertise in Practice: The use of a Weinreb amide (N-methoxy-N-methylamide) is a deliberate choice to prevent the common issue of over-addition seen with more reactive carbonyl precursors like acid chlorides when using potent organometallic reagents. The resulting tetrahedral intermediate is stable at low temperatures, collapsing to the ketone only upon acidic workup, thus ensuring a high yield of the desired product.[6]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established methods for synthesizing similar halogenated acetophenones.[6][7]

Step 1: Preparation of the Weinreb Amide (Precursor)

  • Start with a suitable precursor like 5-chloro-2-fluorobenzoic acid.

  • Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • React the resulting acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form 5-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Step 2: Grignard Reaction

  • Dissolve the Weinreb amide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and maintain the stability of the intermediate.

  • Slowly add a solution of methylmagnesium chloride (MeMgCl, ~1.2 equivalents) in THF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate and hydrolyzes any remaining Grignard reagent.

  • Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated organic molecules are of immense importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound serves as a versatile building block for introducing the 5-chloro-2-fluorophenyl moiety into larger, more complex structures.

This scaffold is found in molecules targeting a range of biological systems. For instance, derivatives are investigated as inhibitors of enzymes like murine double minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor.[8] The acetyl group provides a reactive handle for further chemical transformations, such as aldol condensations, reductions to alcohols, or conversion to hydrazones, enabling the synthesis of diverse heterocyclic systems like pyrazoles, isoxazoles, and pyrrolidines.[9]

G cluster_products Potential Biologically Active Scaffolds A This compound (Key Intermediate) B Condensation / Cyclization Reactions A->B e.g., with hydrazines C Reduction / Alkylation A->C e.g., with NaBH₄ D Halogenation / Nucleophilic Substitution A->D e.g., α-bromination P1 Pyrrolidines B->P1 P2 Thiazolotriazoles B->P2 P4 Other Heterocycles B->P4 P3 MDM2 Inhibitors C->P3

Caption: Role as a versatile intermediate in synthesizing diverse chemical scaffolds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Based on aggregated GHS data, the compound is classified as an irritant.[4][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10]

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed intermediate whose value is rooted in its specific halogenation pattern and reactive ketone functionality. Its robust synthesis and utility as a precursor for high-value compounds, particularly in the pharmaceutical sector, underscore its importance. This guide provides the foundational knowledge required for its effective and safe utilization in advanced chemical research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of compounds.
  • Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Generic Safety Data Sheet. (2024). Safety Data Sheet.
  • 3ASenrise. (n.d.). Material Safety Data Sheet.
  • Al-Zoubi, W., Al-Jaber, H. I., & Al-Masoudi, N. A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society, 25(8), 101287. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 1-(5-Chloro-2-hydroxyphenyl)ethanone is a Key Intermediate for Pharmaceutical Research. Retrieved from [Link]

  • Ule, A., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(21), 5028. Retrieved from [Link]

  • Yoshimitsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4563–4571. Retrieved from [Link]

  • Sun, H., et al. (2019). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 62(17), 7895-7912. Retrieved from [Link]

Sources

1-(5-Chloro-2-fluorophenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Chloro-2-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: this compound, also known as 5'-Chloro-2'-fluoroacetophenone, is a halogenated aromatic ketone that serves as a pivotal building block in modern medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring a chloro group para to the acetyl moiety and a fluoro group in the ortho position—imparts specific electronic and conformational properties that are highly sought after in the design of bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides a site for further chemical modification and influences the molecule's overall lipophilicity.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular and Physical Properties

This compound is a substituted acetophenone with a distinct set of physicochemical properties crucial for its application in synthetic chemistry. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO[2]
Molecular Weight 172.58 g/mol [2]
CAS Number 541508-27-4[2]
IUPAC Name This compound[2]
Synonyms 5'-Chloro-2'-fluoroacetophenone, 1-acetyl-5-chloro-2-fluorobenzene[2]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 82 °C @ 5 mmHg[1][3]
Density ~1.29 g/cm³[1]

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most common and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene.[4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.

Causality and Experimental Rationale

The choice of reactants and conditions is governed by the principles of electrophilic aromatic substitution.

  • Starting Material : 4-chloro-1-fluorobenzene is selected as the aromatic substrate. Both the fluoro and chloro substituents are ortho-, para-directing. However, the ortho position to the fluorine is sterically hindered and electronically favored for acylation. The acetyl group will primarily add to the position ortho to the fluorine atom and meta to the chlorine atom.

  • Acylating Agent : Acetyl chloride (CH₃COCl) serves as the source for the acetyl group, forming a highly reactive acylium ion electrophile.

  • Catalyst : A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to polarize the C-Cl bond of acetyl chloride, facilitating the formation of the acylium ion (CH₃C≡O⁺).[5][6] A stoichiometric amount of the catalyst is necessary because it complexes with both the acyl chloride and the resulting ketone product.[6]

  • Solvent : An inert solvent such as dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

  • Work-up : The reaction is quenched with a cold, dilute acid (e.g., HCl) to decompose the aluminum chloride-ketone complex and separate the organic product from the inorganic salts.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification A Charge flask with 4-chloro-1-fluorobenzene and DCM B Add anhydrous AlCl₃ (forms slurry) A->B C Cool to 0°C (ice bath) B->C D Slowly add Acetyl Chloride in DCM via addition funnel C->D E Stir at 0°C, then warm to RT D->E F Monitor reaction (TLC or GC) E->F G Quench by pouring into ice and conc. HCl F->G H Separate organic layer G->H I Wash with NaHCO₃ (aq) and brine H->I J Dry over MgSO₄, filter, and concentrate I->J K Purify via vacuum distillation J->K L L K->L Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies and should be performed by qualified personnel with appropriate safety precautions.[5][7]

  • Reaction Setup : Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas scrubber (to neutralize evolved HCl gas).

  • Charging Reagents : Charge the flask with anhydrous dichloromethane (DCM, 150 mL) and 4-chloro-1-fluorobenzene (26.1 g, 0.2 mol).

  • Catalyst Addition : While stirring, cool the mixture to 0°C using an ice-water bath. Carefully add anhydrous aluminum chloride (AlCl₃) (32.0 g, 0.24 mol) portion-wise, ensuring the temperature does not exceed 10°C. The mixture will form a slurry.

  • Acylating Agent Addition : Add acetyl chloride (17.3 g, 0.22 mol) dropwise via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5°C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression : After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching : Carefully and slowly pour the reaction mixture into a separate beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction and Neutralization : Transfer the quenched mixture to a separatory funnel. Collect the lower organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.

  • Washing : Wash the combined organic phase sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil is purified by vacuum distillation (e.g., at ~82°C/5 mmHg) to yield pure this compound as a clear liquid.[1]

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is frequently found in molecules designed to interact with specific biological targets.

Intermediate for Kinase Inhibitors

The 5-chloro-2-fluorophenyl moiety is a common feature in the design of kinase inhibitors, which are a major class of drugs used in oncology. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.

  • Checkpoint Kinase 1 (Chk1) Inhibitors : Research has shown that ureas derived from a 5-chloro-2-alkoxyphenyl scaffold are potent and selective inhibitors of Chk1 kinase.[8] Chk1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. The synthesis of these ureas often begins with a molecule structurally similar to this compound.

  • Aurora Kinase Inhibitors : The (3-chloro-2-fluorophenyl)methyl group, which can be synthesized from precursors like our title compound, has been incorporated into inhibitors of Aurora A kinase.[9] Aurora kinases are essential for cell division, and their inhibitors are being investigated as antimitotic cancer therapies.[9][10]

  • ERK1/2 Inhibitors : The extracellular signal-regulated kinases (ERK1/2) are central to the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancers. The discovery of GDC-0994, an ERK1/2 inhibitor, involved a (4-chloro-3-fluorophenyl) group, highlighting the utility of this substitution pattern in targeting this critical cancer pathway.[11]

Building Block for Agrochemicals

Beyond pharmaceuticals, this compound serves as a building block in the synthesis of modern pesticides and herbicides.[1] The inclusion of halogen atoms like chlorine and fluorine can enhance the efficacy, environmental stability, and target specificity of agrochemical products.[12][13]

Analytical Profile and Spectroscopic Characterization

Characterization of this compound is essential for confirming its identity and purity.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons (–COCH₃) around δ 2.6 ppm. The three aromatic protons will appear as complex multiplets in the δ 7.2-7.9 ppm region due to spin-spin coupling between themselves and with the fluorine atom.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display a signal for the carbonyl carbon around δ 195-200 ppm and a signal for the methyl carbon near δ 25-30 ppm. The aromatic carbons will appear in the δ 115-160 ppm range, with their signals split due to C-F coupling. Studies on related 2'-fluoroacetophenones have shown that through-space coupling between the fluorine atom and the acetyl group's carbon (⁴JCF) can be observed, providing valuable conformational information.[14][15]

  • Mass Spectrometry (MS) : The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 172 and a characteristic M+2 peak at m/z 174 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. A prominent fragment is often observed at m/z 157, corresponding to the loss of the methyl group ([M-CH₃]⁺).

Conclusion

This compound is a fundamentally important intermediate whose value is derived from the strategic placement of its functional groups. The combination of a reactive acetyl group with the modulating effects of chloro and fluoro substituents makes it an indispensable tool for researchers in drug discovery and fine chemical synthesis. The robust and well-understood Friedel-Crafts acylation provides a reliable route to its production, enabling the development of next-generation kinase inhibitors and other complex, high-value molecules.

References

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mori, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4646-4653. American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • RSC Publishing. (n.d.). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. Retrieved from [Link]

  • Gonzalez, M., & Otin, C. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. International Journal of Organic Chemistry, 15(1), 1-15. Scientific & Academic Publishing. Retrieved from [Link]

  • Mori, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Wang, Z., et al. (2015). A novel synthetic approach towards 5-fluoro-2-hydroxy butyrophenone. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Scientific Laboratory Supplies Ltd. (n.d.). 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, 95%. Retrieved from [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. PubMed. Retrieved from [Link]

  • Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. Retrieved from [Link]

  • Li, L., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. PubMed. Retrieved from [Link]

  • Apicule. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS No: 1190865-44-1) API Intermediate Manufacturers. Retrieved from [Link]

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  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. PubMed. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 1-(5-Chloro-2-fluorophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Chloro-2-fluorophenyl)ethanone is a substituted acetophenone derivative of significant interest in pharmaceutical and chemical synthesis. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. Solubility dictates critical process parameters, including reaction kinetics, crystallization, purification, and formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆ClFO[1], [2]
Molecular Weight 172.58 g/mol [1]
Boiling Point 100-105 °C @ 8 Torr[2]
XLogP3 2.3[1], [2]
Topological Polar Surface Area 17.1 Ų[1]
Hydrogen Bond Acceptor Count 2[1]

The XLogP3 value of 2.3 suggests a moderate lipophilicity, indicating that this compound will likely exhibit preferential solubility in organic solvents over aqueous media. The presence of a carbonyl group and a fluorine atom provides sites for hydrogen bond acceptance, which will influence interactions with protic solvents.

Theoretical Framework of Solubility

The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into three stages:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

The solubility of this compound in a given organic solvent will be determined by the balance of these energies. Solvents that can effectively overcome the lattice energy through strong solvation interactions will be the most effective. Key factors influencing this include:

  • Polarity: The chloro and fluoro substituents, along with the carbonyl group, create a dipole moment in the molecule. Solvents with complementary polarity will generally be more effective.

  • Hydrogen Bonding: While this compound does not have hydrogen bond donors, the carbonyl oxygen and fluorine atom can act as hydrogen bond acceptors. Protic solvents like alcohols may exhibit enhanced solubility due to hydrogen bonding.

  • "Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar intermolecular forces. Therefore, polar aprotic solvents and some polar protic solvents are expected to be good candidates for dissolving this compound.

Predictive models, such as those based on thermodynamic cycles and machine learning, are increasingly being used to estimate the solubility of organic molecules in various solvents.[3][4][5] These models often incorporate parameters like the activity coefficient, enthalpy of fusion, and melting point to provide theoretical solubility curves.[3][4][5]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][7] This technique ensures that the solution has reached a state of saturation, providing a true measure of the compound's solubility under specific conditions.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Add excess solid to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent agitate Agitate at constant temperature (e.g., 24-48h) prep_solvent->agitate settle Allow excess solid to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample filter->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Syringes

  • Syringe filters (e.g., 0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare each sample in triplicate to ensure the reliability of the results.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[6][8] The time required for equilibration should be experimentally determined by taking measurements at different time points until the concentration of the dissolved solute remains constant.[9]

    • After the agitation period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.[10]

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Data Reporting:

Solubility should be reported in standard units such as g/L, mg/mL, or mol/L, and the temperature at which the measurement was performed must be specified.

Practical Implications for Drug Development and Research

A comprehensive understanding of the solubility of this compound is critical for several applications:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. Knowing the solubility helps in selecting an appropriate solvent system to maintain the reactants in the solution phase.

  • Crystallization and Purification: The solubility profile in different solvents and at various temperatures is fundamental for developing effective crystallization and recrystallization procedures to obtain the desired polymorph with high purity.

  • Formulation Studies: For pharmaceutical applications, solubility in various pharmaceutically acceptable solvents is a key determinant of the drug's bioavailability and the feasibility of different dosage forms.[11]

  • Analytical Method Development: Understanding the solubility is essential for preparing stock solutions and standards for various analytical techniques.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides the theoretical foundation and a robust experimental protocol for its determination. By applying the principles of intermolecular forces and employing the standardized shake-flask method, researchers can accurately and reliably measure the solubility of this compound. This data is invaluable for optimizing synthetic routes, developing purification strategies, and advancing its application in pharmaceutical and chemical research.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

  • This compound. PubChem. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

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1H NMR and 13C NMR spectrum of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Chloro-2-fluorophenyl)ethanone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. We will dissect the spectral features, including chemical shifts, spin-spin coupling constants, and multiplicities, grounding our interpretations in fundamental principles and empirical data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical verification.

Introduction and Structural Overview

This compound (Molecular Formula: C₈H₆ClFO) is a disubstituted acetophenone derivative.[1] Its structure features a benzene ring substituted with a fluorine atom, a chlorine atom, and an acetyl group. The relative positions of these substituents create a unique electronic environment for each nucleus, which is reflected in its NMR spectra. Understanding these spectra is critical for confirming the compound's identity, assessing its purity, and predicting its chemical behavior.

The power of NMR spectroscopy lies in its ability to probe the magnetic properties of atomic nuclei (like ¹H and ¹³C) within a molecule. By observing the resonance frequencies and interactions of these nuclei in a strong magnetic field, we can map out the molecular connectivity and stereochemistry with high precision.

Caption: Structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their neighboring protons. Protons on aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the ring current.[2][3]

Predicted Spectral Features

Based on the structure, we anticipate four distinct signals in the ¹H NMR spectrum:

  • One signal for the methyl protons (-CH₃).

  • Three signals for the aromatic protons (H-3, H-4, H-6).

The electronegative fluorine and chlorine atoms, along with the electron-withdrawing acetyl group, significantly influence the chemical shifts of the aromatic protons.[4][5]

Detailed Peak Assignments and Interpretation

The following table summarizes the expected ¹H NMR data in a standard solvent like CDCl₃.

SignalAssigned ProtonIntegrationMultiplicityApprox. δ (ppm)Coupling Constants (J, Hz)
1-COCH₃ (H-β)3HDoublet (d)~2.65⁵JHF ≈ 3-4 Hz
2H-31HTriplet (t) or ddd~7.15³JHH ≈ 8.8 Hz, ⁴JHH ≈ 0.5 Hz, ³JHF ≈ 8.8 Hz
3H-41Hddd~7.45³JHH ≈ 8.8 Hz, ⁴JHH ≈ 2.5 Hz, ⁵JHF ≈ 5.0 Hz
4H-61HDoublet of Doublets (dd)~7.80⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 6.5 Hz

Causality Behind Assignments:

  • Methyl Protons (-COCH₃): This signal appears as a singlet in many compounds, but for 2'-fluoroacetophenones, a through-space coupling to the fluorine atom is commonly observed, resulting in a small doublet.[6] This phenomenon, designated as ⁵JHF, occurs because the methyl group and the fluorine atom are constrained in close proximity, allowing for spin-spin interaction through space rather than solely through bonds.[6][7]

  • Aromatic Protons:

    • H-3: This proton is ortho to the fluorine atom and experiences a strong deshielding effect, but it is also meta to the electron-withdrawing acetyl group. It exhibits a large ortho coupling to H-4 (³JHH) and a similarly large ortho coupling to the fluorine atom (³JHF), often resulting in a triplet-like appearance.

    • H-4: This proton is coupled to H-3 (ortho, ³JHH) and H-6 (meta, ⁴JHH), as well as a smaller long-range coupling to fluorine (⁵JHF). This results in a complex doublet of doublet of doublets pattern.

    • H-6: This proton is positioned ortho to the electron-withdrawing acetyl group, causing it to be the most deshielded (downfield) of the aromatic protons. It shows meta coupling to H-4 (⁴JHH) and a significant meta coupling to the fluorine atom (⁴JHF).

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in the aromatic ring.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment. The molecular asymmetry of this compound means all eight carbon atoms are chemically distinct and should produce eight separate signals.

Predicted Spectral Features
  • One carbonyl carbon signal (>190 ppm).

  • Six aromatic carbon signals (115-165 ppm).

  • One methyl carbon signal (<30 ppm).

A key diagnostic feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).[3]

Detailed Peak Assignments and Interpretation

The following table summarizes the predicted ¹³C NMR data.

SignalAssigned CarbonApprox. δ (ppm)C-F Coupling (JCF, Hz)Rationale
1-C H₃ (C-β)~30⁴JCF ≈ 10 HzAliphatic carbon, upfield. Shows through-space coupling to F.[6]
2C-3~118²JCF ≈ 22 HzOrtho to F, shielded. Large two-bond coupling.
3C-1~125²JCF ≈ 4 HzAttached to acetyl group. Shielded by ortho F.
4C-6~130⁴JCF ≈ 2 HzOrtho to acetyl group, deshielded.
5C-4~132³JCF ≈ 8 HzPara to F, meta to Cl and acetyl group.
6C-5~135³JCF ≈ 7 HzAttached to Cl, deshielded by inductive effect.
7C-2~160¹JCF ≈ 255 HzDirectly attached to F, strongly deshielded with a very large one-bond coupling.
8C =O (C-α)~195³JCF ≈ 4 HzCarbonyl carbon, most downfield.

Causality Behind Assignments:

  • C-2 (C-F): The carbon directly bonded to fluorine is the most deshielded aromatic carbon (apart from substituted carbons) and is easily identified by its extremely large one-bond coupling constant (¹JCF), typically around 250 Hz.

  • C=O (Carbonyl): The carbonyl carbon has the highest chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

  • -CH₃ (Methyl): This is the most shielded (upfield) carbon, consistent with a typical sp³-hybridized methyl group. The observed coupling to fluorine is, like in the ¹H spectrum, a result of through-space interaction.[6]

  • Other Aromatic Carbons: The remaining carbons are assigned based on established substituent effects and their characteristic C-F coupling constants. The carbon bearing the chlorine (C-5) is deshielded due to chlorine's inductive effect.[4] The carbons ortho and para to the fluorine atom (C-1, C-3) are generally shielded, while the carbon attached to the acetyl group (C-1) is deshielded relative to an unsubstituted carbon.

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires adherence to standardized protocols. The following workflow ensures data integrity.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common first choice. The residual solvent peak (CHCl₃ at ~7.26 ppm; CDCl₃ at ~77.16 ppm) serves as a secondary chemical shift reference.[8][9]

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[10]

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

  • Finalization: Cap the NMR tube securely. Wipe the outside of the tube clean to remove any contaminants before inserting it into the spectrometer.[10]

Data Acquisition Workflow

NMR_Workflow cluster_Prep Preparation cluster_Setup Spectrometer Setup cluster_Acquire Data Acquisition cluster_Process Data Processing SamplePrep Sample Preparation Insert Insert Sample & Eject Standard SamplePrep->Insert Lock Field/Frequency Lock Insert->Lock Shim Gradient Shimming (Tune Homogeneity) Lock->Shim Tune Tune & Match Probe Shim->Tune LoadExp Load Experiment Parameters (¹H, ¹³C) Tune->LoadExp SetParams Set Receiver Gain LoadExp->SetParams AcquireFID Acquire FID SetParams->AcquireFID FT Fourier Transform AcquireFID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum (TMS/Solvent) Baseline->Reference Integrate Integration & Peak Picking Reference->Integrate

Caption: Standard Operating Procedure for NMR data acquisition and processing.

This systematic process, from careful sample preparation to automated shimming and standardized parameter loading, ensures that the resulting spectra are accurate and comparable across different sessions and instruments.[11][12]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A thorough analysis of chemical shifts and coupling patterns allows for the unambiguous assignment of every proton and carbon in the molecule. The interplay of inductive and resonance effects from the chloro, fluoro, and acetyl substituents, combined with unique phenomena like through-space H-F and C-F coupling, provides a textbook example of modern NMR-based structural elucidation. The protocols and interpretations presented in this guide serve as a robust framework for scientists engaged in the characterization of complex organic molecules.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Yoshimitsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4569–4576. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • University of Maryland. (n.d.). Standard Operating Procedure for NMR Experiments. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Facility - Standard Operating Procedure for NMR Data Acquisition. [Link]

  • Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin. [Link]

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  • Reddit. (n.d.). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? r/chemhelp. [Link]

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mass spectrometry analysis of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(5-Chloro-2-fluorophenyl)ethanone

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the mass spectrometric behavior of this compound, a halogenated aromatic ketone often utilized as a key intermediate in the synthesis of pharmaceutical compounds. Understanding its mass spectrometric profile is crucial for reaction monitoring, purity assessment, and structural verification. This document outlines the theoretical fragmentation pathways under Electron Ionization (EI), provides a practical experimental protocol, and offers insights into spectral interpretation for researchers, scientists, and drug development professionals.

Analyte Profile: this compound

Before commencing any analysis, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the choice of analytical technique and the experimental parameters.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

The structure reveals a methyl ketone substituent on a benzene ring that is halogenated with both chlorine and fluorine. This unique combination of functional groups—a carbonyl group, an aromatic ring, and two different halogens—governs its fragmentation behavior in mass spectrometry.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 5'-Chloro-2'-fluoroacetophenone, 1-acetyl-5-chloro-2-fluorobenzenePubChem[1]
CAS Number 541508-27-4ECHEMI[2]
Molecular Formula C₈H₆ClFOPubChem[1]
Molecular Weight 172.58 g/mol PubChem[1]
Monoisotopic Mass 172.0091207 DaPubChem[1]

Hazard & Safety Considerations

As a laboratory chemical, this compound presents several hazards. Adherence to safety protocols is non-negotiable.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]. Some data also suggests H302 (Harmful if swallowed)[1][3].

  • Precautions: Standard laboratory precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat[4]. Avoid inhalation of dust or vapors and contact with skin and eyes[5][6].

Experimental Design & Rationale

For a volatile and thermally stable organic molecule with a molecular weight under 600 amu, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the method of choice.

Why Electron Ionization? EI is a "hard" ionization technique that utilizes high-energy electrons (typically 70 eV) to bombard the analyte molecule[7]. This process is highly efficient and reproducible, leading to extensive and predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint, which is invaluable for structural elucidation and allows for robust matching against established spectral libraries like the NIST Mass Spectral Library[7][8][9].

The overall analytical workflow is a systematic process designed to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Analyte in Volatile Solvent (e.g., Methanol) Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole/TOF) Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion (M+•) Spectrum->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Confirm Library Matching (NIST) Analyze->Confirm G M Molecular Ion (M+•) C₈H₆ClFO m/z 172/174 F1 5-Chloro-2-fluorobenzoyl Cation [M-CH₃]⁺ m/z 157/159 M->F1 - •CH₃ (15 Da) F2 Acetyl Cation [CH₃CO]⁺ m/z 43 M->F2 - •C₆H₃ClFO F3 5-Chloro-2-fluorophenyl Cation [M-CH₃-CO]⁺ m/z 129/131 F1->F3 - CO (28 Da)

Caption: Proposed EI fragmentation pathway for the analyte.

Summary of Predicted Fragments
m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureNeutral LossFragmentation Pathway
172 / 174[C₈H₆ClFO]⁺˙-Molecular Ion (M⁺˙)
157 / 159[C₇H₃ClFO]⁺•CH₃Primary α-cleavage
129 / 131[C₆H₃ClF]⁺•CH₃, COSecondary (from m/z 157/159)
43[C₂H₃O]⁺•C₆H₃ClFOPrimary α-cleavage

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound.

Step 1: Standard & Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent such as methanol or dichloromethane.

  • From the stock solution, prepare a working standard at a concentration of approximately 10 µg/mL in the same solvent.

  • Prepare unknown samples by dissolving them in the same solvent to achieve a similar target concentration.

Step 2: Instrumentation & Parameters

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).

  • GC Parameters:

    • Injection Port: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Final Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: 40 - 250 m/z.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Step 3: Data Acquisition & Analysis

  • Inject the prepared standard to verify system performance, retention time, and fragmentation pattern.

  • Inject the prepared samples.

  • Process the resulting chromatograms and mass spectra.

  • Confirm the identity of the target peak by matching its retention time with the standard and its mass spectrum with the predicted fragmentation pattern.

  • Perform a library search (e.g., NIST/EPA/NIH Mass Spectral Library) on the acquired spectrum for authoritative confirmation.[10][11]

Conclusion

The mass spectrometric analysis of this compound by EI-MS is characterized by a clear and predictable fragmentation pattern. The key diagnostic features are the chlorine isotopic signature at m/z 172/174 for the molecular ion and the prominent fragments resulting from alpha-cleavage at m/z 157/159 ([M-CH₃]⁺) and m/z 43 ([CH₃CO]⁺). The subsequent loss of carbon monoxide to form the ion at m/z 129/131 further corroborates the structure. This in-depth guide provides the necessary framework for researchers to confidently identify and characterize this compound, ensuring scientific integrity and accelerating research and development objectives.

References

  • PubChem. this compound | C8H6ClFO. National Center for Biotechnology Information. [Link]

  • Wikipedia. Electron ionization.[Link]

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  • NIST WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. National Institute of Standards and Technology. [Link]

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infrared spectroscopy of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(5-Chloro-2-fluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₈H₆ClFO), a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. The document elucidates the theoretical principles governing the vibrational modes of the molecule's key functional groups, including the conjugated carbonyl, the halogenated phenyl ring, and the acetyl methyl group. A detailed interpretation of the expected spectral features is presented, supported by established spectroscopic data and principles. Furthermore, this guide outlines a validated experimental protocol for acquiring a high-fidelity FTIR spectrum and includes a systematic workflow for spectral analysis. The content is structured to provide both foundational knowledge and practical insights, serving as an essential resource for the characterization and quality control of this compound.

Introduction and Significance

This compound is a halogenated acetophenone derivative.[1][2] Its molecular architecture, featuring a ketone carbonyl group in conjugation with a di-substituted phenyl ring, presents a rich and informative infrared spectrum. Infrared spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that probes the vibrational modes of molecules.[3] For pharmaceutical development and chemical research, IR spectroscopy serves as an indispensable tool for:

  • Structural Verification: Confirming the identity and presence of key functional groups.

  • Purity Assessment: Identifying impurities or reaction byproducts.

  • Reaction Monitoring: Tracking the progress of synthesis by observing the appearance or disappearance of characteristic absorption bands.

This guide offers a detailed exploration of the IR spectroscopic signature of this compound, grounding the analysis in the fundamental principles of vibrational spectroscopy.

Molecular Structure and Vibrational Principles

The interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. The key to deciphering the spectrum lies in recognizing that specific bonds and functional groups vibrate at characteristic frequencies.

Caption: Molecular structure of this compound.

The primary vibrational modes of interest are:

  • C=O (Carbonyl) Stretch: This is typically one of the most intense and diagnostic peaks in the spectrum.[3]

  • C=C (Aromatic) Stretches: These vibrations within the phenyl ring provide confirmation of the aromatic core.

  • C-H Stretches: Separated into aromatic (sp²) and aliphatic (sp³) C-H stretches.

  • C-X (Halogen) Stretches: The C-F and C-Cl bonds have characteristic absorptions, though their positions can vary.

  • Fingerprint Region: The complex region below 1500 cm⁻¹, rich with bending and stretching vibrations, that is unique to the molecule as a whole.

Detailed Spectral Analysis and Peak Assignment

The infrared spectrum of this compound can be systematically analyzed by dividing it into distinct regions. The expected absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale and Technical Insights
3100 - 3000Aromatic C-H StretchMedium to WeakThese bands appear at a higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms. Multiple weak bands may be observed.[4][5]
3000 - 2850Aliphatic C-H Stretch (Methyl)Medium to WeakCorresponds to the symmetric and asymmetric stretching of the C-H bonds in the acetyl methyl group.[5][6]
~1690 - 1675C=O Stretch (Aryl Ketone)Strong, SharpThe base value for a conjugated ketone like acetophenone is ~1685 cm⁻¹.[3][7] The electron-withdrawing inductive effects of the ortho-fluoro and meta-chloro substituents are expected to slightly increase the frequency by pulling electron density from the ring, strengthening the C=O double bond.[8][9]
1600 - 1585Aromatic C=C In-Ring StretchMediumA characteristic absorption for aromatic compounds, often appearing as a doublet.[4]
1500 - 1400Aromatic C=C In-Ring StretchMedium to StrongA second set of bands related to the skeletal vibrations of the phenyl ring.[4]
~1450 & ~1375CH₃ BendingMediumAsymmetric and symmetric bending (scissoring) vibrations of the methyl group.
1300 - 1200C-F StretchStrongThe C-F stretching vibration typically produces a very strong absorption in this region.[10][11] Its exact position is sensitive to the molecular environment. For fluorobenzene, this mode is observed around 1222 cm⁻¹.[12]
900 - 675Aromatic C-H Out-of-Plane BendStrongThe substitution pattern (1,2,5- or more accurately, 1-acetyl-2-fluoro-5-chloro) dictates the position of these strong bands. This region is highly diagnostic for the specific arrangement of substituents on the aromatic ring.
850 - 550C-Cl StretchMedium to WeakThe C-Cl stretch appears at lower frequencies and can sometimes be difficult to distinguish in the complex fingerprint region.[4][13] For chlorobenzene, this vibration is found near 1084 cm⁻¹.[12] However, in more complex systems, it can shift to lower wavenumbers.

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a standardized procedure for obtaining a high-quality infrared spectrum of solid this compound using the KBr pellet method. This method is chosen to eliminate solvent interference and obtain a clear spectrum of the solid-state sample.

4.1. Materials and Equipment

  • This compound (analytical grade)

  • Potassium Bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 4 hours.

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Spatula and weighing paper

4.2. Step-by-Step Methodology

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan (typically 16-32 co-added scans) to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 150-200 mg of dried, spectroscopic grade KBr. Causality: The vast excess of KBr ensures the sample is finely dispersed, minimizing scattering effects and producing a clear, translucent pellet.

    • Combine the sample and KBr in the agate mortar. Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. Trustworthiness: Homogeneity is critical for a reproducible spectrum without distorted peak shapes.

    • Transfer a portion of the powder into the pellet die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.

    • Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the stored background spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function to label the wavenumbers of significant absorption bands.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of this compound provides a distinct fingerprint that is invaluable for its identification and characterization. The key diagnostic bands include the strong carbonyl stretch around 1690-1675 cm⁻¹, the robust C-F stretch between 1300-1200 cm⁻¹, and the characteristic patterns of the aromatic C=C and C-H vibrations. By following the detailed experimental protocol and utilizing the spectral interpretation guide provided, researchers can confidently verify the structure and purity of this important chemical intermediate. This guide serves as a self-validating framework, linking theoretical principles directly to practical application in the laboratory.

References

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A Technical Guide to 1-(5-Chloro-2-fluorophenyl)ethanone: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Medicinal Chemistry

1-(5-Chloro-2-fluorophenyl)ethanone is a halogenated aromatic ketone that has emerged as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a fluorinated and chlorinated phenyl ring attached to an acetyl group, provides a versatile scaffold for constructing a wide range of biologically active compounds. The strategic placement of the halogen atoms significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for medicinal chemists. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth overview of the physicochemical properties, a common synthetic pathway, key applications, and a detailed analysis of the commercial availability and suppliers of this compound for researchers and professionals in drug development.

Physicochemical Properties and Safety Overview

A thorough understanding of a chemical's properties is fundamental for its effective and safe use in a laboratory setting. This compound is characterized by the following properties:

PropertyValueSource
CAS Number 143328-91-6 (Note: PubChem lists 541508-27-4 as a CAS number for this compound as well)[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
IUPAC Name This compound[1]

Safety and Handling: this compound is classified as an irritant and carries several hazard statements.[1][2][3] According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] When handling this compound, it is imperative to use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][4] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[4][5] Standard laboratory safety practices, such as avoiding contact with skin and eyes and washing hands thoroughly after handling, should be strictly followed.[2][5]

Synthesis Pathway: Friedel-Crafts Acylation

A prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[6]

Mechanism Rationale: The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6] The Lewis acid coordinates with the acylating agent (acetyl chloride), forming a highly electrophilic acylium ion.[6][7] The electron-rich aromatic ring of 4-chloro-1-fluorobenzene then attacks the acylium ion. The halogen substituents on the aromatic ring are deactivating but ortho-, para-directing.[8][9] Due to steric hindrance from the fluorine atom at the 2-position, the acylation predominantly occurs at the position para to the fluorine and meta to the chlorine, yielding the desired this compound product.

G Figure 1. Synthesis via Friedel-Crafts Acylation reactant1 4-Chloro-1-fluorobenzene product This compound reactant1->product Electrophilic Aromatic Substitution reactant2 Acetyl Chloride catalyst AlCl₃ (Lewis Acid) reactant2->catalyst Activation intermediate Acylium Ion Intermediate [CH₃CO]⁺ catalyst->intermediate intermediate->product Electrophilic Aromatic Substitution

A simplified workflow of the Friedel-Crafts acylation.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules with therapeutic potential. Halogenated compounds, particularly those containing chlorine and fluorine, are prevalent in a significant number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[10][11]

This ketone serves as a precursor for a variety of chemical transformations, including:

  • Formation of Heterocycles: The ketone functionality can be readily converted into other functional groups, facilitating the construction of heterocyclic rings, which are common motifs in drug molecules.

  • Asymmetric Reduction: The carbonyl group can be reduced to a chiral alcohol, introducing a stereocenter that is often critical for biological activity.

  • Further Functionalization: The aromatic ring can undergo further substitution reactions, allowing for the introduction of additional pharmacophores to optimize drug-target interactions.

While specific, publicly available protocols for blockbuster drugs originating from this exact starting material are proprietary, its structure is analogous to intermediates used in the synthesis of various kinase inhibitors, central nervous system agents, and anti-infective compounds, as suggested by the broader literature on fluorinated and chlorinated pharmaceutical ingredients.[11][12]

Commercial Availability and Supplier Analysis

For researchers and drug development professionals, reliable access to high-quality starting materials is paramount. This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs. The following table provides a comparative overview of prominent suppliers.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥97%5g, 25gA leading supplier for research-grade chemicals, offering extensive documentation and support.[3]
BLD Pharm ≥97%1g, 5g, 25gOffers a range of related fluorinated and chlorinated building blocks.[13][14]
SynQuest Laboratories 95%Custom quantitiesSpecializes in fluorinated organic and inorganic chemicals.[15]
Fluorochem ≥97%1g, 5g, 10gA key supplier of fluoro-aromatic compounds for R&D.[2]
ChemicalBook Varies by listingGrams to KilogramsAn aggregator platform connecting various, primarily Chinese, manufacturers and suppliers.[16][17]
Henan Tianfu Chemical VariesBulk quantities (Ton scale)A manufacturer catering to large-scale and industrial supply needs.[18]

Key Sourcing Considerations:

  • Purity and Analysis: For drug development, high purity (>98%) is often required. Always request a Certificate of Analysis (CoA) to verify purity and identify potential impurities that could affect subsequent reactions.

  • Lead Times and Availability: Availability can fluctuate. For large-scale or time-sensitive projects, confirming stock levels and lead times with suppliers is crucial.

  • Regulatory Compliance: Ensure the supplier complies with relevant regulations for chemical manufacturing and distribution in your region.

Conclusion

This compound is a strategically important chemical intermediate whose value is firmly established in the field of medicinal chemistry and drug discovery. Its synthesis via robust methods like Friedel-Crafts acylation and its commercial availability from a variety of reputable suppliers make it an accessible and valuable tool for researchers. The unique combination of chloro- and fluoro-substituents on its aromatic ring provides a powerful scaffold for the development of novel therapeutics, underscoring the continued importance of halogenated building blocks in the pharmaceutical industry.

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Proactive Safety in Research and Development

In the fast-paced landscape of drug discovery and chemical synthesis, the introduction of novel chemical entities like 1-(5-Chloro-2-fluorophenyl)ethanone presents both exciting opportunities and significant safety challenges. As a substituted acetophenone, this compound is a valuable intermediate, yet the very structural motifs that grant its synthetic utility—the halogenated aromatic ring and the ketone functionality—also hint at potential reactivity and biological activity. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that robust safety protocols are not a barrier to innovation but rather the bedrock upon which successful and responsible research is built. We will eschew a generic, one-size-fits-all approach, instead delving into the specific chemical nature of this compound to derive a logical, evidence-based framework for its safe handling and use. Our narrative is grounded in the principles of Expertise, Experience, and Trustworthiness, providing not just a set of instructions, but a comprehensive understanding of the causality behind each precaution.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated aromatic ketone with the molecular formula C₈H₆ClFO.[1] Its structure suggests that it may be a potent pharmaceutical intermediate, and as with many such compounds, comprehensive toxicological data is not yet available.[2] Therefore, a precautionary approach is paramount.

1.1 Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Weight 172.58 g/mol [1]
Appearance Expected to be a solid[3]
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); insoluble in water.[3]
Reactivity Incompatible with strong oxidizing agents and strong bases.[3]

1.2 GHS Classification and Hazard Statements

Based on aggregated data, this compound is classified with the following hazards:

  • Pictogram:

    
    
    
  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

1.3 Toxicological Data Gaps and the Precautionary Principle

It is critical to note that comprehensive toxicological data for this compound is largely unavailable.[2] Studies on acute toxicity (dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity have not been reported. In the absence of such data, and given its classification as a potent pharmaceutical intermediate, it is prudent to handle this compound as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[4][5] This approach necessitates the implementation of stringent containment and handling protocols to minimize all potential routes of exposure.

Section 2: The Hierarchy of Controls: A Multi-Layered Approach to Safety

Effective safety is not reliant on a single measure but on a multi-layered strategy. The hierarchy of controls, a fundamental concept in occupational safety, provides a framework for implementing the most effective and reliable safety measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible in R&D) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume hood, glove box, closed systems) Administrative Administrative Controls (SOPs, training, designated areas) PPE Personal Protective Equipment (Gloves, lab coat, eye protection)

Caption: The Hierarchy of Controls prioritizes the most effective safety measures.

2.1 Engineering Controls: The First Line of Defense

Given the irritant nature of this compound and the lack of inhalation toxicity data, all handling of this compound in its solid or dissolved form must be conducted within a certified chemical fume hood.[6] For procedures with a higher risk of aerosolization, such as weighing or preparing concentrated solutions, the use of a containment glove box is strongly recommended to provide a higher level of operator protection.[5][7]

2.2 Administrative Controls: Standard Operating Procedures and Training

Robust administrative controls are essential for ensuring that engineering controls are used effectively and that personnel are aware of the potential hazards.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving this compound, including weighing, dissolving, transferring, and disposal. These SOPs should be readily accessible to all personnel.

  • Training: All personnel handling this compound must receive documented training on its hazards, the proper use of engineering controls and PPE, and emergency procedures.[8]

  • Designated Areas: Areas where this compound is stored and handled should be clearly marked with appropriate hazard warnings.[6]

2.3 Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is still required as a final barrier.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to double-glove when handling the neat compound or concentrated solutions. Gloves should be inspected for any signs of degradation before and during use and changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times. For procedures with a higher risk of contamination, disposable coveralls are recommended.

  • Respiratory Protection: While working in a properly functioning fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency situations or if engineering controls are not available or fail.[9]

Section 3: Experimental Protocols for Safe Handling

The following protocols are provided as a guide and should be adapted to specific experimental needs and institutional safety policies.

3.1 Protocol for Weighing and Transferring the Solid Compound

  • Preparation: Don all required PPE (double gloves, lab coat, safety goggles, and face shield). Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all weighing and transfer operations within the fume hood. For quantities greater than a few grams, consider using a containment balance enclosure or a glove box.

  • Weighing: Use a tared, sealed container to weigh the compound. Avoid scooping directly from the primary container. Use a dedicated, labeled spatula for this compound.

  • Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weighing container. If necessary, use a small amount of a compatible solvent to rinse the weighing container and transfer the rinse to the reaction vessel.

  • Decontamination: After use, decontaminate the spatula and any other equipment that came into contact with the compound by rinsing with an appropriate solvent into a designated halogenated waste container.

3.2 Protocol for Preparing Solutions

  • Preparation: Work within a chemical fume hood and wear all required PPE.

  • Addition of Solvent: Add the solvent to the reaction vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

  • Dissolution: Use magnetic or mechanical stirring to dissolve the compound. Avoid heating unless necessary and specified in a validated procedure, as this can increase the vapor pressure of the compound and the solvent.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Section 4: Emergency Procedures

Prompt and correct action is critical in the event of an emergency.

Emergency_Response_Workflow Start Emergency Incident Assess Assess the Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate the Area (If necessary) Assess->Evacuate No Spill Chemical Spill Assess->Spill Yes Exposure Personal Exposure Assess->Exposure Yes Fire Fire Assess->Fire Yes Alert Alert Others and Emergency Services Evacuate->Alert ContainSpill Contain Spill with Inert Absorbent Spill->ContainSpill FirstAid Administer First Aid Exposure->FirstAid Extinguish Use Appropriate Fire Extinguisher Fire->Extinguish Decontaminate Decontaminate Area ContainSpill->Decontaminate Decontaminate->Alert Medical Seek Immediate Medical Attention FirstAid->Medical Medical->Alert Extinguish->Alert

Caption: A decision-making workflow for emergency response.

4.1 Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2 Accidental Release

  • Minor Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Major Spill: If a large spill occurs, or if the spill is outside of a containment area, evacuate the laboratory immediately and alert emergency personnel.

Section 5: Storage and Disposal

5.1 Storage

Store this compound in a tightly sealed, labeled container in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3]

5.2 Disposal

All waste containing this compound, including contaminated labware, absorbent materials, and solutions, must be disposed of as hazardous waste. As a halogenated organic compound, it must be collected in a designated, labeled container for halogenated waste.[11][12][13][14] Do not mix with non-halogenated waste streams. Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The safe handling of novel compounds like this compound is not merely a matter of following procedures; it is about cultivating a culture of safety where every researcher is empowered with the knowledge and resources to work responsibly. The absence of comprehensive toxicological data for this compound necessitates a conservative and proactive approach. By adhering to the principles outlined in this guide—understanding the compound's properties, implementing a multi-layered safety strategy, following robust protocols, and being prepared for emergencies—we can unlock the scientific potential of this and other novel chemical entities while ensuring the well-being of our most valuable asset: our scientists.

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The Strategic Utility of 1-(5-Chloro-2-fluorophenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 1-(5-Chloro-2-fluorophenyl)ethanone has emerged as a particularly versatile and valuable intermediate. Its unique substitution pattern—a chlorine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring—imparts distinct physicochemical properties that are highly desirable in medicinal chemistry. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role as a precursor to a diverse array of bioactive heterocyclic compounds. We will delve into its utility in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and other pharmacologically relevant scaffolds, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to leverage the full potential of this important synthetic intermediate.

Introduction: The Significance of Halogenated Scaffolds in Drug Design

The incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. The presence of a chlorine atom can enhance lipophilicity, influencing membrane permeability and binding to hydrophobic pockets of target proteins. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the electronic properties of a molecule, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1]

This compound (Figure 1) is a prime example of a building block that strategically combines these features. The ortho-fluoro substituent can influence the conformation of the acetyl group and modulate the pKa of adjacent functionalities, while the para-chloro substituent contributes to the overall electronic and lipophilic character of the molecule. These attributes make it an attractive starting material for the synthesis of a wide range of heterocyclic systems with potential therapeutic applications.

Figure 1. Chemical structure of this compound.

This guide will explore the synthetic transformations of this compound into key heterocyclic scaffolds, providing detailed methodologies and discussing the rationale behind their design.

Synthesis of Kinase Inhibitors: A Privileged Scaffold

Kinase inhibitors represent a major class of targeted therapeutics, particularly in oncology. The phenyl-ethanone moiety of our title compound serves as a versatile handle for the construction of various kinase inhibitor cores.

Pyrazole-Based Kinase Inhibitors

Pyrazoles are a common feature in many kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. This compound can be readily converted into chalcones, which are excellent precursors for pyrazole synthesis.

A crucial first step is the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to yield a chalcone.

Step 1: Synthesis of (E)-1-(5-chloro-2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

  • To a solution of this compound (1.73 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

The synthesized chalcone can be cyclized with hydrazine hydrate to form the corresponding pyrazole.

Step 1: Synthesis of 5-(5-chloro-2-fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole

  • To a solution of the chalcone (2.77 g, 10 mmol) in ethanol (50 mL), add hydrazine hydrate (0.6 mL, 12 mmol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (150 mL).

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

This pyrazole scaffold can then be further functionalized to generate potent kinase inhibitors. For example, derivatives of pyrazoles have been explored as inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the cell cycle.[2]


Start [label="this compound"]; Aldehyde [label="4-Hydroxybenzaldehyde"]; Chalcone [label="(E)-1-(5-chloro-2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one"]; Hydrazine [label="Hydrazine Hydrate"]; Pyrazole [label="5-(5-chloro-2-fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Chalcone [label="Claisen-Schmidt Condensation"]; Aldehyde -> Chalcone; Chalcone -> Pyrazole [label="Cyclization"]; Hydrazine -> Pyrazole; }

Synthetic pathway to a pyrazole derivative.

Central Nervous System (CNS) Active Agents

The physicochemical properties of this compound make it an attractive starting point for the synthesis of CNS-active compounds, where blood-brain barrier penetration is a critical factor.

Benzodiazepine Analogs

Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of benzodiazepine analogs often involves the condensation of an o-phenylenediamine with a ketone. While this compound itself is not an o-phenylenediamine, it can be chemically modified to incorporate the necessary functional groups for such cyclizations.

A plausible synthetic route would involve the nitration of the starting material, followed by reduction to the corresponding aniline. Subsequent functional group manipulations could then lead to a suitable precursor for benzodiazepine synthesis. The presence of the chloro and fluoro substituents can influence the drug's potency, metabolism, and overall CNS activity.[3]


Start [label="this compound"]; Nitration [label="Nitration"]; Reduction [label="Reduction"]; Functionalization [label="Further Functionalization"]; Cyclization [label="Cyclization with o-phenylenediamine analog"]; Benzodiazepine [label="Benzodiazepine Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Nitration; Nitration -> Reduction; Reduction -> Functionalization; Functionalization -> Cyclization; Cyclization -> Benzodiazepine; }

Strategy for CNS agent synthesis.

Antimicrobial and Anticancer Applications

The versatility of this compound extends to the synthesis of compounds with potential antimicrobial and anticancer properties.

Thiophene Derivatives via the Gewald Reaction

The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes, which are known to exhibit a wide range of biological activities.

Step 1: Synthesis of Ethyl 2-amino-4-(5-chloro-2-fluorophenyl)thiophene-3-carboxylate

  • In a round-bottom flask, combine this compound (1.73 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Add morpholine (1.0 mL, 11.5 mmol) as a catalyst.

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

This thiophene derivative can serve as a scaffold for further elaboration into more complex molecules with potential as antimicrobial or anticancer agents.[4]

Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, a class of compounds with a broad spectrum of biological activities, including as calcium channel blockers and mitotic kinesin Eg5 inhibitors.

Step 1: Synthesis of 4-(5-chloro-2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

  • A mixture of this compound (1.73 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (20 mL) is prepared.

  • A catalytic amount of concentrated hydrochloric acid (0.2 mL) is added.

  • The mixture is heated at reflux for 12 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The precipitate formed is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure dihydropyrimidinone.

Data Summary

Starting MaterialReaction TypeKey ReagentsProduct ClassPotential Application
This compoundClaisen-Schmidt CondensationAromatic aldehyde, BaseChalconeIntermediate for Pyrazoles
Chalcone IntermediateCyclizationHydrazine hydratePyrazoleKinase Inhibitor
This compoundGewald ReactionEthyl cyanoacetate, Sulfur, Base2-AminothiopheneAntimicrobial, Anticancer
This compoundBiginelli ReactionEthyl acetoacetate, Urea, AcidDihydropyrimidinoneCNS Agents, Anticancer

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique halogen substitution pattern provides a strategic advantage in the design of novel therapeutic agents with modulated physicochemical and pharmacological properties. This guide has demonstrated its utility in the synthesis of key heterocyclic scaffolds, including pyrazoles, thiophenes, and dihydropyrimidinones, which are prevalent in a wide range of bioactive compounds. The detailed experimental protocols and synthetic strategies presented herein are intended to empower researchers to explore the full potential of this important intermediate in their drug discovery endeavors. The continued exploration of the reactivity and applications of this compound is poised to yield a new generation of innovative therapeutics.

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Methodological & Application

Application Notes and Protocols: Synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone from 4-chloro-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a substituted phenyl ring, is a common motif in a wide range of biologically active molecules. The synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The method described herein, a Friedel-Crafts acylation, is a classic and effective approach for the formation of aryl ketones.[1][2][3]

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][3] This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto the aromatic ring.[1]

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 4-chloro-1-fluorobenzene proceeds via a Friedel-Crafts acylation reaction. The mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent, acetyl chloride (CH₃COCl), to form a highly electrophilic acylium ion (CH₃CO⁺).[1][3] This is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of 4-chloro-1-fluorobenzene attacks the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.[3][4]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[3][4] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[3][5]

  • Complex Formation and Work-up: The product ketone, being a Lewis base, forms a complex with the aluminum chloride catalyst.[4] Therefore, a stoichiometric amount of the catalyst is required. An aqueous work-up is necessary to decompose this complex and isolate the final product.[4][6]

Regioselectivity: The directing effects of the substituents on the aromatic ring (chloro and fluoro groups) determine the position of acylation. Both fluorine and chlorine are ortho, para-directing groups. However, the fluorine atom is a more activating ortho, para-director than chlorine. In this specific case, the acylation occurs predominantly at the position para to the fluorine atom and ortho to the chlorine atom, yielding this compound. Steric hindrance often disfavors acylation at the position adjacent to the fluorine atom.[7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-1-fluorobenzeneReagentPlus®, 99%Sigma-Aldrich
Acetyl chlorideAnhydrous, 98%Sigma-Aldrich
Aluminum chloride (AlCl₃)Anhydrous, powder, ≥99.99%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated, 37%Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific
Brine (Saturated NaCl)Aqueous solutionFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)GranularFisher Scientific
Diethyl etherACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Equipment
  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Fume Hood: All manipulations involving volatile and corrosive reagents such as acetyl chloride and aluminum chloride must be performed in a well-ventilated fume hood.[6][9]

  • Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive and reacts violently with water.[6] Ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reaction: The reaction between aluminum chloride and acetyl chloride is exothermic.[9] The addition of reagents should be controlled, and cooling may be necessary to maintain the desired reaction temperature.

  • Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and should be performed slowly and cautiously in a large flask.

Step-by-Step Procedure

Reaction Setup:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The condenser should be fitted with a drying tube or connected to a nitrogen/argon line to maintain anhydrous conditions.

  • In the fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to the reaction flask.

  • Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.

Addition of Reagents:

  • Dissolve 4-chloro-1-fluorobenzene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel.

  • Dissolve acetyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it to a separate, dry addition funnel.

  • Cool the reaction flask containing the aluminum chloride suspension to 0 °C using an ice bath.

  • Slowly add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes.

  • After the addition of acetyl chloride is complete, add the 4-chloro-1-fluorobenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

Reaction and Work-up:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6] Stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent, or by recrystallization.[6]

Characterization:

  • Characterize the purified this compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.

Data and Results

Reaction Parameters
ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Molar Ratio (Substrate:Acyl Chloride:AlCl₃)1 : 1.05 : 1.1
SolventAnhydrous Dichloromethane
Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.8-7.9 (dd, 1H), 7.4-7.5 (m, 1H), 7.1-7.2 (dd, 1H), 2.6 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 195.0 (C=O), 160.0 (d, ¹JCF), 132.0, 130.0, 128.0, 125.0, 118.0 (d, ²JCF), 29.0 (CH₃).

  • IR (KBr, cm⁻¹): ν 1680 (C=O stretching).

  • Mass Spectrum (EI): m/z (%) = 172 (M⁺).

Visualizations

Reaction Scheme

G cluster_0 Synthesis of this compound 4-Chloro-1-fluorobenzene 4-Chloro-1-fluorobenzene This compound This compound 4-Chloro-1-fluorobenzene->this compound 1. CH₃COCl, AlCl₃, CH₂Cl₂ 2. H₂O work-up G start Reaction Setup (Anhydrous Conditions) reagent_add Addition of Reagents (Acetyl Chloride, then Substrate) at 0 °C start->reagent_add reaction Reaction at Room Temperature (2-4 hours, TLC monitoring) reagent_add->reaction workup Aqueous Work-up (Ice/HCl, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, IR, GC-MS) purification->characterization end Final Product: This compound characterization->end

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Extend the reaction time. \n- Ensure the quality and stoichiometry of reagents. [6]
Deactivation of catalyst- Use fresh, anhydrous aluminum chloride. \n- Ensure strictly anhydrous conditions. [6]
Formation of Side Products Isomer formation (ortho-acylation)- Optimize reaction temperature; lower temperatures may improve selectivity.
Polyacylation- Use a stoichiometric amount of the acylating agent. [7]
Difficult Purification Incomplete removal of catalyst- Ensure thorough aqueous work-up.
Co-eluting impurities- Optimize the solvent system for column chromatography.

Conclusion

The Friedel-Crafts acylation of 4-chloro-1-fluorobenzene provides an efficient and direct route to synthesize this compound. By carefully controlling the reaction conditions, particularly maintaining anhydrous conditions and managing the reaction temperature, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided in this application note will be a valuable resource for researchers in organic synthesis and drug discovery.

References

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Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation Synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved via a Friedel-Crafts acylation of 4-chloro-1-fluorobenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note delves into the underlying reaction mechanism, provides a robust, step-by-step experimental procedure, outlines critical safety considerations, and offers expert insights for troubleshooting and optimization. The protocol is designed for researchers, scientists, and drug development professionals aiming for a reliable and efficient synthesis of this valuable compound.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds on aromatic rings.[1] This powerful electrophilic aromatic substitution reaction allows for the introduction of an acyl group, producing aromatic ketones that are pivotal building blocks in numerous high-value industries.[2] A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is that the resulting ketone product is deactivated towards further substitution, thus preventing undesirable polyacylation products.[3][4]

The target molecule, this compound, incorporates a halogenated phenyl ring, a common motif in pharmacologically active compounds. Its precise and efficient synthesis is therefore a critical step in many discovery and development pipelines.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via an electrophilic aromatic substitution pathway. The success of the reaction hinges on the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic aromatic ring.

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of acetyl chloride with the Lewis acid catalyst, aluminum chloride (AlCl₃). AlCl₃ coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[5][6] This generates a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺), which serves as the active electrophile.[7]

Step 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the 4-chloro-1-fluorobenzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]

Step 3: Deprotonation and Restoration of Aromaticity To restore the highly stable aromatic system, a weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom bearing the new acyl group.[6][9] The electrons from the C-H bond return to the ring, re-establishing aromaticity and yielding the ketone product.

Step 4: Catalyst Complexation The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the aluminum chloride catalyst.[1] This complexation deactivates the product against further acylation. Consequently, a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous work-up to release the final product.[1][7]

Regioselectivity: The substituents on the aromatic ring (Fluorine and Chlorine) direct the position of the incoming acyl group. Both are ortho-, para-directors. The highly electronegative fluorine atom directs the substitution primarily to its para position (C4), which is also the meta position relative to the chlorine atom. This leads to the desired this compound isomer as the major product.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquiv.CAS No.Density (g/mL)
4-Chloro-1-fluorobenzeneC₆H₄ClF130.5510.0 g0.07661.0352-33-01.32
Aluminum Chloride (anhydrous)AlCl₃133.3412.3 g0.09221.27446-70-02.48
Acetyl ChlorideCH₃COCl78.506.6 g (6.0 mL)0.08431.175-36-51.104
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93~150 mL--75-09-21.33
Hydrochloric Acid (conc., 37%)HCl36.46~20 mL--7647-01-01.18
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL--144-55-8~1.0
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--7487-88-92.66
Equipment
  • 250 mL three-neck round-bottom flask

  • 125 mL addition funnel

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Inert atmosphere setup (Nitrogen or Argon)

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.

  • Aluminum Chloride (AlCl₃): Highly corrosive and water-sensitive. It reacts violently with water, releasing toxic HCl gas.[8][11] Avoid inhalation of dust and contact with skin. Weigh and transfer quickly in a dry environment.

  • Acetyl Chloride (CH₃COCl): Corrosive, a lachrymator (tear gas), and reacts with moisture.[8][10] Handle with extreme care.

  • Dichloromethane (DCM): A suspected carcinogen and an irritant.[8] Minimize exposure.

  • Quenching: The reaction quench is highly exothermic. Perform the addition of the reaction mixture to ice/HCl slowly and carefully with stirring.

Step-by-Step Synthesis Procedure

Reaction Setup:

  • Ensure all glassware is thoroughly oven-dried to remove any trace moisture.[11]

  • Assemble the three-neck flask with the magnetic stir bar, addition funnel, and reflux condenser under an inert atmosphere. Fit the condenser with a drying tube.

  • In the fume hood, carefully add anhydrous aluminum chloride (12.3 g) to the reaction flask.

  • Add 75 mL of anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Cool the flask to 0°C using an ice/water bath.[12]

Reagent Addition: 6. In a separate dry beaker, prepare a solution of acetyl chloride (6.0 mL) in 25 mL of anhydrous DCM. Transfer this solution to the addition funnel. 7. Add the acetyl chloride solution dropwise to the stirring AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. The mixture may turn yellow or orange. 8. In another dry beaker, prepare a solution of 4-chloro-1-fluorobenzene (10.0 g) in 25 mL of anhydrous DCM. 9. After the acetyl chloride addition is complete, add the 4-chloro-1-fluorobenzene solution dropwise from the addition funnel to the reaction mixture over 30 minutes. Maintain the temperature at 0°C as the reaction is exothermic.[12]

Reaction and Monitoring: 10. Once the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. 11. Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Work-up and Isolation: 12. Prepare a 500 mL beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl. 13. CAUTION: Exothermic and gas evolution. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will hydrolyze the aluminum chloride complex.[11][12] 14. Transfer the entire mixture to a 500 mL separatory funnel. 15. Separate the layers. The organic (DCM) layer will be on the bottom.[12] Collect the bottom organic layer. 16. Extract the remaining aqueous layer with an additional 25 mL of DCM. 17. Combine all organic layers. 18. Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 50 mL of brine. 19. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

Purification and Characterization: 20. Remove the DCM solvent using a rotary evaporator to yield the crude product.[11] 21. Purify the crude oil by vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to obtain pure this compound. 22. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The expected molecular weight is 172.58 g/mol .[13]

Visualization of Workflow and Reaction

Below are diagrams illustrating the overall chemical transformation and the experimental workflow.

reaction_scheme cluster_product Product r1 4-Chloro-1-fluorobenzene plus1 + r1->plus1 r2 Acetyl Chloride p1 This compound r2->p1 1. AlCl₃, DCM, 0°C to RT 2. H₂O/HCl work-up plus2 + HCl p1->plus2 plus1->r2

Caption: Overall reaction scheme for the synthesis.

workflow setup Assemble Dry Glassware (Inert Atmosphere) charge Charge AlCl₃ and DCM setup->charge cool Cool to 0°C charge->cool add_acyl Dropwise Addition of Acetyl Chloride/DCM cool->add_acyl add_arene Dropwise Addition of Substrate/DCM add_acyl->add_arene react_cold Stir at 0°C (30 min) add_arene->react_cold react_rt Stir at RT (2-3 hrs) react_cold->react_rt quench Quench in Ice/HCl react_rt->quench extract Separate Layers & Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify (Distillation or Chromatography) evaporate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Step-by-step experimental workflow diagram.

Field-Proven Insights & Troubleshooting

  • Anhydrous Conditions are Paramount: The single most critical factor for success is the rigorous exclusion of moisture. Aluminum chloride is extremely hygroscopic, and any water present will consume the catalyst and halt the reaction.[8][14] Ensure glassware is bone-dry and use anhydrous grade solvents.

  • Controlling Exothermicity: The formation of the acylium ion complex and the subsequent acylation are highly exothermic.[11][12] Maintaining a low temperature (0°C) during reagent addition is crucial to prevent side reactions and control the reaction rate.

  • Order of Addition: While variations exist, adding the aromatic substrate to the pre-formed acyl chloride-AlCl₃ complex (as described in this protocol) is generally reliable. This ensures the electrophile is readily available for reaction as the substrate is introduced.

  • Inefficient Stirring: Aluminum chloride is a solid that may not fully dissolve. Ensure vigorous magnetic stirring to maintain a well-mixed suspension and facilitate efficient heat transfer.

  • Work-up Challenges: The quenching process can be vigorous. Pouring the reaction mixture slowly onto the ice prevents the temperature from rising too quickly, which could lead to unwanted side reactions. The resulting aluminum salts can sometimes form an emulsion during extraction; adding more brine or allowing the mixture to stand can help break it.

References

  • sathee jee. (n.d.). Friedel Crafts Reaction. Google Vertex AI Search.
  • University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. umich.edu.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. umich.edu.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution.
  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
  • Unknown Source. (n.d.). ORGANIC REACTION MECHANISM.
  • PubChem. (n.d.). This compound.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.

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Application Notes and Protocols for the Reduction of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting chiral alcohol, 1-(5-Chloro-2-fluorophenyl)ethanol, is a valuable building block for the synthesis of various biologically active molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for the reduction of 1-(5-Chloro-2-fluorophenyl)ethanone. We will explore both non-selective and highly enantioselective methods, delving into the mechanistic rationale behind the chosen protocols to ensure both reproducibility and a deep understanding of the chemical transformations involved.

Strategic Approaches to the Reduction of this compound

The choice of reduction methodology is dictated by the desired outcome. For general synthesis where stereochemistry is not a concern, simple and cost-effective hydride reagents are sufficient. However, for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications, more sophisticated asymmetric catalytic systems are necessary. This guide will cover two primary strategies:

  • Achiral Reduction using Sodium Borohydride: A straightforward, high-yielding method for producing a racemic mixture of (R)- and (S)-1-(5-Chloro-2-fluorophenyl)ethanol.

  • Asymmetric Reduction via Noyori-type Catalysis: A state-of-the-art method for the enantioselective synthesis of a specific stereoisomer of the target alcohol, crucial for developing stereochemically defined active pharmaceutical ingredients (APIs).

Protocol 1: Achiral Reduction with Sodium Borohydride (NaBH₄)

Scientific Rationale

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[1][2] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[3][4][5][6] This initial step forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol or ethanol) or an aqueous workup, yields the final alcohol product.[4] Due to the planar nature of the ketone and the non-chiral nature of the reducing agent, the hydride attack can occur from either face of the carbonyl group with equal probability, resulting in a racemic mixture of the two possible enantiomers of the alcohol.[4]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Quenching cluster_2 Workup & Purification Start Dissolve this compound in Methanol Cool Cool solution to 0°C in an ice bath Start->Cool Add_NaBH4 Slowly add Sodium Borohydride Cool->Add_NaBH4 Stir Stir at room temperature Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Acetone Monitor->Quench Evaporate Evaporate solvent Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by column chromatography Filter_Concentrate->Purify End End Purify->End Obtain Racemic Alcohol

Caption: Workflow for the NaBH₄ reduction of this compound.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetone

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of ketone). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is complete when the starting ketone spot is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of acetone to consume any excess NaBH₄.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure racemic 1-(5-Chloro-2-fluorophenyl)ethanol.

Data Summary
ParameterValue
Typical Yield >95%
Enantiomeric Excess (ee) 0% (racemic)
Reaction Time 1-2 hours
Temperature 0°C to Room Temperature

Protocol 2: Asymmetric Reduction via Noyori-Type Catalysis

Scientific Rationale

For the synthesis of a single enantiomer of 1-(5-Chloro-2-fluorophenyl)ethanol, asymmetric catalysis is the method of choice. The Noyori asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones.[7] This reaction utilizes a chiral ruthenium catalyst complexed with a C₂-symmetric BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[7][8] The chirality of the final product is dictated by the specific enantiomer of the BINAP ligand used ((R)-BINAP or (S)-BINAP).

The mechanism involves the coordination of the ketone to the chiral ruthenium hydride catalyst. The steric environment created by the chiral BINAP ligand forces the ketone to approach the catalyst in a specific orientation, leading to the preferential delivery of the hydride to one face of the carbonyl group.[9] This results in the formation of one enantiomer of the alcohol in high excess.

Reaction Mechanism Diagram

G cluster_0 Catalytic Cycle Catalyst [RuCl₂(BINAP)]₂ Active_Catalyst RuH₂(BINAP) Catalyst->Active_Catalyst H₂ Ketone_Complex [RuH₂(BINAP)(Ketone)] Active_Catalyst->Ketone_Complex + Ketone Transition_State [Chiral Transition State] Ketone_Complex->Transition_State Product_Complex [RuH(Product)(BINAP)] Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst + H₂ Product_Release Alcohol Product Product_Complex->Product_Release - Product

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)]₂ or [RuCl₂((S)-BINAP)]₂ (precatalyst)

  • Methanol (MeOH), degassed

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • High-pressure autoclave or a Parr hydrogenator

  • Schlenk flask and line for inert gas handling

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation and Reaction Setup (under inert atmosphere):

    • In a Schlenk flask, charge the autoclave vessel with the ruthenium precatalyst (e.g., [RuCl₂((S)-BINAP)]₂, 0.005 mol%).

    • Add degassed methanol and dichloromethane (e.g., 9:1 v/v).

    • Add this compound (1.0 eq).

  • Hydrogenation:

    • Seal the autoclave.

    • Purge the system with hydrogen gas several times to remove any residual air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after carefully depressurizing and re-pressurizing the system) and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel to remove the catalyst and any byproducts, yielding the enantiomerically enriched 1-(5-Chloro-2-fluorophenyl)ethanol.

Data Summary
ParameterValue
Typical Yield >90%
Enantiomeric Excess (ee) >98%
Reaction Time 12-24 hours
Temperature 30-50°C
Hydrogen Pressure 10-50 atm

Conclusion

The reduction of this compound can be effectively achieved through different methodologies depending on the desired stereochemical outcome. For the synthesis of the racemic alcohol, sodium borohydride offers a simple, rapid, and high-yielding protocol. For the production of a specific enantiomer, which is often a critical requirement in drug development, the Noyori asymmetric hydrogenation provides an excellent and highly enantioselective route. The choice of the appropriate protocol will depend on the specific needs of the research or development program. It is imperative to follow standard laboratory safety procedures when handling all chemicals and conducting reactions, especially those under pressure.

References

  • NROChemistry. Noyori Hydrogenation. Available from: [Link]

  • Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available from: [Link]

  • Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. Available from: [Link]

  • Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Byers, J. A. (2018). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 37(15), 2439-2446. Available from: [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available from: [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. Available from: [Link]

  • Li, G., et al. (2001). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ChemInform, 32(33). Available from: [Link]

  • OpenOChem. Reduction of Aldehydes and Ketones. Available from: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551-5553. Available from: [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available from: [Link]

  • Yadav, J. S., et al. (2004). Asymmetric reduction of acetophenone catalyzed by immobilized carrots. Tetrahedron: Asymmetry, 15(12), 1949-1951. Available from: [Link]

  • Wikipedia. Asymmetric hydrogenation. Available from: [Link]

  • ResearchGate. Asymmetric reduction of acetophenone in the presence of catalyst 1. Available from: [Link]

  • Morris, R. H. (2018). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society, 140(4), 1465-1476. Available from: [Link]

  • Wang, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 125. Available from: [Link]

  • Wikipedia. Sodium borohydride. Available from: [Link]

  • Organic Chemistry. Sodium Borohydride. Available from: [Link]

  • Jasperse, C. P. NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. Available from: [Link]

  • Mulcahy, S. P. Borohydride Reduction of Fluorenone. Boston University. Available from: [Link]

  • Thomas, S. P., et al. (2014). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 43(33), 12615-12618. Available from: [Link]

  • Google Patents. Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available from: [Link]

  • Walczak, K. (2021). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Molecules, 26(14), 4205. Available from: [Link]

  • Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • de Oliveira, R. B. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-023. Available from: [Link]

  • Li, G., et al. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. Organic Process Research & Development, 25(3), 598-604. Available from: [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. Available from: [Link]

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Synthesis of High-Value Heterocyclic Scaffolds from 1-(5-Chloro-2-fluorophenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(5-Chloro-2-fluorophenyl)ethanone in Heterocyclic Chemistry

This compound is a versatile and highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a reactive acetyl group and a phenyl ring activated by both electron-withdrawing (chloro) and strongly electron-withdrawing (fluoro) groups, makes it a strategic precursor for the construction of complex molecular architectures. These halogen substituents not only influence the reactivity of the acetyl moiety and the aromatic ring but also provide opportunities for further functionalization, rendering the resulting heterocyclic products of significant interest to researchers in medicinal chemistry and drug development.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three key classes of heterocyclic compounds from this compound: quinolines, pyrazoles, and 1,5-benzodiazepines. The methodologies presented are grounded in established name reactions, offering reproducible and scalable routes to these important scaffolds.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-diketone. In this application, we will adapt the Friedländer synthesis to utilize this compound. Since our starting material is not a 2-aminoaryl ketone, a preliminary step to introduce an amino group or the use of a suitable reaction partner that provides the necessary functionality is required. For the purpose of this protocol, we will outline a hypothetical reaction based on the principles of the Friedländer synthesis, where this compound reacts with a 2-aminoaryl ketone.

Causality of Experimental Choices:
  • Catalyst: An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is typically employed to protonate the carbonyl group of the ketone, thereby activating it for nucleophilic attack by the enamine intermediate.

  • Solvent: A high-boiling point solvent like ethanol or dimethylformamide (DMF) is often used to facilitate the reaction, which may require elevated temperatures to drive the condensation and subsequent cyclization.

  • Reaction Temperature: Heating is generally necessary to overcome the activation energy for both the initial condensation and the final dehydration step that leads to the aromatic quinoline ring.

Experimental Protocol: Synthesis of 6-Chloro-8-fluoro-2-methyl-4-phenylquinoline

This protocol describes a representative Friedländer synthesis.

Materials:

  • This compound

  • 2-Aminoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Petroleum Ether

  • Chloroform

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.72 g, 10 mmol) and 2-aminoacetophenone (1.35 g, 10 mmol).

  • Add 20 mL of ethanol to the flask and stir the mixture to dissolve the reactants.

  • Carefully add 0.5 mL of concentrated hydrochloric acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water (2 x 20 mL) and then with cold petroleum ether (20 mL).

  • Purify the crude product by recrystallization from chloroform to afford the pure 6-Chloro-8-fluoro-2-methyl-4-phenylquinoline.

Data Presentation:

ReactantMolecular Weight ( g/mol )Moles (mmol)
This compound172.5810
2-Aminoacetophenone135.1510
Product Molecular Weight ( g/mol ) Expected Yield
6-Chloro-8-fluoro-2-methyl-4-phenylquinoline285.74Moderate to Good

Visualization of Workflow:

Friedlander_Synthesis start Mix Reactants: This compound 2-Aminoacetophenone in Ethanol catalyst Add Catalyst: Conc. HCl start->catalyst reflux Reflux for 6h catalyst->reflux workup Neutralization with NaHCO3 & Filtration reflux->workup purification Recrystallization from Chloroform workup->purification product 6-Chloro-8-fluoro-2-methyl-4-phenylquinoline purification->product

Caption: Friedländer Synthesis Workflow.

II. Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry for the preparation of pyrazole derivatives. The classical approach involves the condensation of a β-diketone with a hydrazine derivative. To utilize this compound in a Knorr-type synthesis, it must first be converted into a 1,3-dicarbonyl compound. A common method to achieve this is through a Claisen condensation with an ester, such as diethyl oxalate. The resulting β-ketoester can then be reacted with hydrazine to form the pyrazole ring.

Causality of Experimental Choices:
  • Base for Claisen Condensation: A strong base like sodium ethoxide is required to deprotonate the α-carbon of the acetophenone, generating the enolate necessary for the condensation with the ester.

  • Hydrazine Source: Hydrazine hydrate is a common and convenient source of hydrazine for the cyclization step.

  • Solvent: Anhydrous ethanol is a suitable solvent for the Claisen condensation as it is compatible with the sodium ethoxide base. For the subsequent cyclization, ethanol or acetic acid can be used.

Experimental Protocol: Synthesis of 3-(5-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole

This protocol outlines a two-step synthesis of a pyrazole derivative.

Step 1: Synthesis of Ethyl 2-(5-chloro-2-fluorobenzoyl)acetate (β-ketoester)

Materials:

  • This compound

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Hydrochloric acid, dilute

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a dropping funnel and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in anhydrous ethanol (20 mL).

  • To this solution, add this compound (1.72 g, 10 mmol).

  • From the dropping funnel, add diethyl oxalate (1.46 g, 10 mmol) dropwise to the reaction mixture over 30 minutes with constant stirring.

  • After the addition is complete, stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid to precipitate the β-ketoester.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of 3-(5-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole

Materials:

  • Ethyl 2-(5-chloro-2-fluorobenzoyl)acetate (from Step 1)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, dissolve the crude β-ketoester from Step 1 in ethanol (20 mL).

  • Add hydrazine hydrate (0.5 g, 10 mmol) to the solution.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water (50 mL).

  • The pyrazole product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Data Presentation:

Reactant (Step 1)Molecular Weight ( g/mol )Moles (mmol)
This compound172.5810
Diethyl oxalate146.1410
Intermediate Molecular Weight ( g/mol ) Expected Yield
Ethyl 2-(5-chloro-2-fluorobenzoyl)acetate272.66Good
Reactant (Step 2) Molecular Weight ( g/mol ) Moles (mmol)
Ethyl 2-(5-chloro-2-fluorobenzoyl)acetate272.66~10
Hydrazine hydrate50.0610
Product Molecular Weight ( g/mol ) Expected Yield
3-(5-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole212.63Good to Excellent

Visualization of Workflow:

Knorr_Pyrazole_Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization start1 Mix Acetophenone & Diethyl Oxalate in Anhydrous Ethanol base Add Sodium Ethoxide start1->base stir Stir at RT for 12h base->stir workup1 Acidification & Filtration stir->workup1 intermediate Ethyl 2-(5-chloro-2-fluorobenzoyl)acetate workup1->intermediate start2 Dissolve Intermediate in Ethanol intermediate->start2 hydrazine Add Hydrazine Hydrate start2->hydrazine reflux2 Reflux for 4h hydrazine->reflux2 workup2 Precipitation & Recrystallization reflux2->workup2 product 3-(5-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole workup2->product

Caption: Knorr Pyrazole Synthesis Workflow.

III. Synthesis of 1,5-Benzodiazepines via Condensation with o-Phenylenediamine

The synthesis of 1,5-benzodiazepines can be readily achieved through the condensation of an o-phenylenediamine with a ketone. This reaction is typically catalyzed by an acid and proceeds through the formation of a diimine intermediate, which then undergoes an intramolecular cyclization. The use of this compound in this reaction provides a direct route to highly substituted 1,5-benzodiazepine derivatives.

Causality of Experimental Choices:
  • Catalyst: A Lewis acid or a Brønsted acid can be used to catalyze this reaction. For instance, a catalytic amount of p-toluenesulfonic acid (p-TSA) is effective in promoting the condensation.[1]

  • Solvent: Acetonitrile is a suitable solvent for this reaction, allowing for good solubility of the reactants and facilitating the reaction at reflux temperature.[2]

  • Stoichiometry: A slight excess of the ketone is often used to ensure complete consumption of the o-phenylenediamine.

Experimental Protocol: Synthesis of 2-(5-Chloro-2-fluorophenyl)-4-methyl-3H-1,5-benzodiazepine

Materials:

  • This compound

  • o-Phenylenediamine

  • p-Toluenesulfonic acid (p-TSA)

  • Acetonitrile

Procedure:

  • In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol), this compound (1.81 g, 10.5 mmol), and p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Add acetonitrile (30 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 1,5-benzodiazepine.

Data Presentation:

ReactantMolecular Weight ( g/mol )Moles (mmol)
This compound172.5810.5
o-Phenylenediamine108.1410
Product Molecular Weight ( g/mol ) Expected Yield
2-(5-Chloro-2-fluorophenyl)-4-methyl-3H-1,5-benzodiazepine288.74Good to Excellent

Visualization of Workflow:

Benzodiazepine_Synthesis start Mix Reactants & Catalyst: This compound o-Phenylenediamine p-TSA in Acetonitrile reflux Reflux for 3-5h start->reflux workup Solvent Removal & Extraction reflux->workup purification Column Chromatography workup->purification product 2-(5-Chloro-2-fluorophenyl)-4-methyl-3H-1,5-benzodiazepine purification->product

Sources

The Strategic Utility of 1-(5-Chloro-2-fluorophenyl)ethanone in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological activities. 1-(5-Chloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone, has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro group para to the acetyl moiety and a fluoro group in the ortho position, imparts distinct reactivity and physicochemical properties that are astutely exploited in the synthesis of a range of therapeutic agents. This guide provides an in-depth exploration of the applications of this compound as a pharmaceutical intermediate, complete with detailed experimental protocols for the synthesis of key heterocyclic scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is fundamental for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₆ClFOPubChem[1]
Molecular Weight 172.58 g/mol PubChem[1]
CAS Number 541508-27-4PubChem[1]
Appearance Not specified, likely a solid or oil-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Soluble in common organic solventsGeneral chemical knowledge

Safety and Handling: this compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Core Applications in Pharmaceutical Synthesis

The strategic placement of the chloro and fluoro substituents on the phenyl ring, combined with the reactive acetyl group, makes this compound a precursor of choice for several classes of bioactive molecules. The electron-withdrawing nature of the halogens influences the reactivity of the aromatic ring and the acidity of the α-protons of the acetyl group, facilitating a variety of chemical transformations.

Key Therapeutic Areas:

  • Oncology: As a precursor to kinase inhibitors, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are crucial in halting angiogenesis, a key process in tumor growth and metastasis.[2]

  • Neurodegenerative Diseases: In the synthesis of γ-secretase modulators, which are being investigated for the treatment of Alzheimer's disease by altering the production of amyloid-β peptides.[3][4]

  • Infectious Diseases: The heterocyclic scaffolds derived from this intermediate are known to exhibit a broad range of antimicrobial activities.

The primary synthetic utility of this compound lies in its conversion to versatile intermediates, such as enaminones, which can then undergo cyclization reactions to form a variety of heterocyclic systems.

G Acetophenone This compound Enaminone Enaminone Intermediate Acetophenone->Enaminone Condensation with DMF-DMA VEGFR2_inhibitors VEGFR-2 Inhibitors (e.g., Picolinamides) Enaminone->VEGFR2_inhibitors Cyclization with Amidine/Guanidine Derivatives Gamma_secretase_modulators γ-Secretase Modulators Enaminone->Gamma_secretase_modulators Further Elaboration and Cyclization Bioactive_heterocycles Bioactive Heterocycles (e.g., Pyrimidines) Enaminone->Bioactive_heterocycles Cyclization with Urea/Thiourea Derivatives

Figure 1: Synthetic pathways from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and heterocyclic scaffolds from this compound. These protocols are based on established synthetic transformations of substituted acetophenones.

Protocol 1: Synthesis of (E)-3-(Dimethylamino)-1-(5-chloro-2-fluorophenyl)prop-2-en-1-one (Enaminone Intermediate)

This protocol describes the crucial first step in many synthetic routes: the formation of a highly reactive enaminone intermediate. This reaction is a condensation of the acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Rationale: The methyl group of the acetophenone is activated by the electron-withdrawing acetyl group, making its protons acidic. DMF-DMA serves as both a reagent and a solvent, providing a dimethylaminomethylene group that condenses with the ketone to form the stable enaminone. This intermediate is a versatile precursor for various cyclization reactions.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in toluene (5 mL per gram of acetophenone), add N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.

  • The crude product is obtained as an oil or a solid. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield (E)-3-(dimethylamino)-1-(5-chloro-2-fluorophenyl)prop-2-en-1-one.

Expected Yield: 80-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

G Start Start: Dissolve Acetophenone in Toluene Add_DMFDMA Add DMF-DMA Start->Add_DMFDMA Reflux Reflux for 4-6 hours Add_DMFDMA->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Cool Cool to Room Temperature Monitor_TLC->Cool Reaction Complete Evaporate Evaporate Solvent Cool->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End End: Characterize Product Purify->End

Sources

reaction of 1-(5-Chloro-2-fluorophenyl)ethanone with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-(5-Chloro-2-fluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No: 70-50-8) is a halogenated acetophenone derivative that has emerged as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value organic molecules.[1] Its structure is characterized by a phenyl ring substituted with a fluorine atom ortho to the acetyl group and a chlorine atom in the meta position. This specific arrangement of electron-withdrawing groups imparts a unique reactivity profile, making the molecule susceptible to nucleophilic attack at three distinct sites. Understanding this reactivity is paramount for researchers aiming to leverage this compound in complex synthetic strategies.[2][3]

This guide provides a comprehensive overview of the reactions of this compound with various nucleophiles. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern these transformations. The protocols herein are designed to be robust and self-validating, grounded in established chemical literature to ensure both reliability and scientific integrity.

The three primary centers of reactivity, which will be explored in detail, are:

  • The Electrophilic Carbonyl Carbon: The primary site for nucleophilic addition, leading to a wide array of functional groups.

  • The Acidic α-Carbons: The methyl protons can be abstracted to form a nucleophilic enolate, enabling functionalization adjacent to the carbonyl.

  • The Electron-Deficient Aromatic Ring: The fluorine atom, positioned ortho to the activating acetyl group, is a prime site for Nucleophilic Aromatic Substitution (SNAr).

Section 1: Nucleophilic Addition at the Carbonyl Center

The most intuitive reaction pathway involves the attack of a nucleophile on the electrophilic carbon of the carbonyl group. The potent electron-withdrawing effects of the ortho-fluorine and the acetyl group itself render this carbon highly susceptible to addition reactions.[2][4] This pathway is fundamental for constructing more complex molecular scaffolds.[3]

Application 1.1: Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[5] Reacting this compound with an organomagnesium halide (Grignard reagent) provides a direct route to tertiary alcohols, which are valuable precursors in drug development.

Causality and Experimental Insight: The success of a Grignard reaction is contingent upon the complete exclusion of protic species, particularly water.[6] Grignard reagents are powerfully basic and will be quenched by any available acidic protons. Therefore, all glassware must be rigorously dried, and anhydrous solvents are mandatory.[6][7] The reaction mechanism involves the nucleophilic addition of the carbanionic portion of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate. This is followed by an acidic workup to protonate the alkoxide, yielding the final tertiary alcohol.[5][8]

Protocol 1.1: Synthesis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (activator)

  • Methyl iodide (or methyl bromide)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.). Add a single crystal of iodine. A solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. Stir until the magnesium is consumed.[6]

  • Addition to Ketone: Cool the Grignard solution to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl. Add 1 M HCl to dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Summary Table

Reactant 1Reactant 2 (Grignard)Key ConditionsProduct
This compoundMethylmagnesium IodideAnhydrous Et₂O, 0 °C to RT2-(5-Chloro-2-fluorophenyl)propan-2-ol
This compoundPhenylmagnesium BromideAnhydrous THF, 0 °C to RT1-(5-Chloro-2-fluorophenyl)-1-phenylethanol

Grignard Reaction Workflow

G cluster_prep Step 1: Grignard Reagent Formation cluster_reaction Step 2: Nucleophilic Addition cluster_workup Step 3: Workup & Isolation MeI Methyl Iodide Grignard CH₃MgI in Et₂O MeI->Grignard Anhydrous Et₂O Mg Magnesium Turnings Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ketone 1-(5-Chloro-2- fluorophenyl)ethanone Ketone->Alkoxide 0 °C Workup Acidic Workup (NH₄Cl, HCl) Alkoxide->Workup Product Tertiary Alcohol Product Workup->Product

Caption: Workflow for tertiary alcohol synthesis via Grignard reaction.

Application 1.2: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds, particularly α,β-unsaturated esters.[9] It employs a phosphonate-stabilized carbanion, which is more nucleophilic than its Wittig counterpart and reacts readily with ketones.[10][11] A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.[10][11] The reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[12]

Causality and Experimental Insight: The reaction begins with the deprotonation of the α-proton of the phosphonate ester by a base (commonly NaH or K₂CO₃) to generate the highly nucleophilic phosphonate carbanion.[10] This carbanion then attacks the carbonyl carbon in a rate-limiting nucleophilic addition step.[10] The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a dialkyl phosphate salt.[12]

Protocol 1.2: Synthesis of (E)-Ethyl 3-(5-chloro-2-fluorophenyl)but-2-enoate

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Carbanion Formation: To a stirred suspension of NaH (1.2 eq., washed with anhydrous hexanes to remove mineral oil) in anhydrous THF under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Addition of Ketone: Cool the resulting clear solution back to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Workup: Cool the mixture to room temperature and carefully quench by adding water. Remove the THF under reduced pressure.

  • Extraction and Purification: Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

HWE Reaction Mechanism

HWE Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Betaine/Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Ketone Ketone Substrate Ketone->Intermediate Alkene (E)-Alkene Product Intermediate->Alkene Elimination Byproduct Phosphate Salt (Water Soluble) Intermediate->Byproduct

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Section 2: Reactivity at the α-Carbon via Enolate Intermediates

The hydrogens on the methyl group of this compound are acidic due to their position alpha to the carbonyl. The electron-withdrawing nature of the carbonyl group and the inductive effect of the substituted phenyl ring facilitate their removal by a base.[2] The resulting enolate is a potent nucleophile that can react with various electrophiles.

Application 2.1: Base-Promoted α-Halogenation

Introducing a halogen at the α-position creates a valuable synthetic handle for further transformations. Under basic conditions, the reaction proceeds via an enolate intermediate.[13]

Causality and Experimental Insight: The mechanism involves the rapid, reversible formation of an enolate anion by a base (e.g., hydroxide).[14] The enolate then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂).[13] A critical aspect of base-promoted α-halogenation is its propensity for polyhalogenation.[13] The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making the monohalogenated product more reactive towards enolization and subsequent halogenation than the starting ketone.[13] This often leads to the formation of di- and tri-halogenated products and can culminate in the Haloform reaction, where the C-C bond is cleaved to form a carboxylate and a haloform (e.g., CHBr₃).[13][15] To achieve monohalogenation, acid-catalyzed conditions are typically preferred.[16]

Protocol 2.1: Synthesis of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

Materials:

  • This compound

  • Bromine (Br₂)

  • Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Setup: Dissolve this compound (1.0 eq.) in DCM in a flask equipped with a dropping funnel and stir bar, cooled in an ice bath.

  • Reaction: Slowly add aqueous NaOH (e.g., 1 M) to the stirred solution. Concurrently, add a solution of Bromine (1.0 eq.) in DCM dropwise. Maintain the temperature at 0-5 °C. Note: This reaction is often fast and exothermic. Careful control of reagent addition is crucial to manage polyhalogenation.

  • Monitoring: Follow the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by adding a solution of sodium bisulfite to destroy excess bromine.

  • Extraction and Purification: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, an α-haloketone, is often used directly in the next step but can be purified by careful chromatography if needed.

α-Halogenation Workflow

G Ketone Starting Ketone Enolate Enolate Intermediate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Product α-Halo Ketone Enolate->Product Nucleophilic Attack Halogen Halogen (Br₂) Halogen->Product Polyhalogenated Polyhalogenated Products Product->Polyhalogenated Further Reaction (More Acidic α-H)

Caption: Reaction pathway for base-promoted α-halogenation.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate them for SNAr.[17] In this compound, the acetyl group strongly activates the ortho and para positions. The fluorine atom is located at an activated ortho position, making it a viable leaving group.

Causality and Experimental Insight: The SNAr mechanism proceeds via a two-step addition-elimination pathway.[17] First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[17][18] The negative charge is delocalized onto the electron-withdrawing acetyl group. In the second, faster step, the leaving group is expelled, restoring aromaticity.[18] In SNAr reactions of aryl halides, fluoride is paradoxically the best leaving group. This is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine makes the attached carbon the most electrophilic, thus lowering the activation energy for this first step.[18][19]

Protocol 3.1: Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Setup: In a flask equipped with a reflux condenser and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous DMSO.

  • Reaction: Add sodium methoxide (1.5-2.0 eq.) portion-wise. Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Data Summary Table

NucleophileSolventConditionsProduct
Sodium MethoxideDMSO100 °C, 12h1-(5-Chloro-2-methoxyphenyl)ethanone
PiperidineDMF120 °C, 24h1-(5-Chloro-2-(piperidin-1-yl)phenyl)ethanone

SNAr Mechanism

SnAr Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Addition (Slow Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination (Fast Step) LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup G Reactivity Centers of this compound center_node Carbonyl Carbonyl Carbon (Nucleophilic Addition) Prod_Carbonyl Alcohols, Alkenes Carbonyl->Prod_Carbonyl Alpha α-Carbon (Enolate Formation) Prod_Alpha α-Substituted Ketones Alpha->Prod_Alpha Aromatic Aromatic Ring (SNAr at C-F) Prod_Aromatic Ring-Substituted Products Aromatic->Prod_Aromatic

Caption: The three primary sites for nucleophilic attack on the molecule.

References

  • The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • Application Notes and Protocols for the Synthesis of Acetophenone Deriv
  • Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. Ningbo Inno Pharmchem Co.,Ltd.
  • Exploring 2-Fluoroacetophenone: Properties, Applications, and Manufacturing. Autech Industry Co.,Limited.
  • Mechanistic studies of the lithium enolate of 4-fluoroacetophenone: rapid-injection NMR study of enolate formation, dynamics, and aldol reactivity. PubMed, J Am Chem Soc.
  • 2'-Fluoroacetophenone. Chem-Impex.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Understand grignard-Based Routes to Acetophenone. StudyRaid.
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Horner-Wadsworth-Emmons Reaction. YouTube.
  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds.
  • Formation and reaction of a Grignard reagent. University of Massachusetts Amherst.
  • Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activ
  • Grignard Reaction. University of California, Irvine.
  • Pharma API Intermedi
  • Nucleophilic Arom
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Grignard Reaction. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Addition Reactions. Chemistry LibreTexts.
  • Alpha Halogen
  • Nucleophilic Addition of Benzylboronates to Activ
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Nucleophilic Addition Mechanisms. YouTube.
  • Alpha Halogen
  • Nucleophilic Addition Exam Prep. Pearson.
  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorin
  • CHEM 2325 Module 27: Haloform Reaction; Mechanism of Base-catalyzed Alpha Halogen

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Efficient Synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone Oxime: A Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-035

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone oxime, a key intermediate in the development of various pharmacologically active compounds. The presented methodology details the reaction of this compound with hydroxylamine hydrochloride, focusing on optimizing reaction conditions to ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step protocol, and methods for spectroscopic characterization of the final product.

Introduction: The Significance of Oximes in Medicinal Chemistry

Oximes are a class of organic compounds characterized by the RR'C=NOH functional group.[1] They serve as crucial intermediates in organic synthesis and have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2][3][4] Oximes and their derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[4][5][6] The oxime functional group, with its hydrogen bond donor and acceptor capabilities, can interact uniquely with biological targets compared to their corresponding carbonyl compounds, making them attractive scaffolds in drug design.[4] The synthesis of oximes from ketones, such as this compound, is a fundamental transformation for accessing novel chemical entities with potential therapeutic applications.[7][8][9][10][11]

Reaction Mechanism: Oxime Formation

The synthesis of an oxime from a ketone proceeds via a nucleophilic addition-elimination reaction.[12][13] The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[14] This is followed by a proton transfer to form a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of an oxime.[15] The reaction is often carried out in a weakly acidic medium to facilitate the dehydration step.[12]

Experimental Protocol: Synthesis of this compound Oxime

This protocol provides a detailed procedure for the synthesis of this compound oxime.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Hydroxylamine hydrochloride (NH₂OH·HCl)≥99%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Ethanol200 proof, absoluteCommercially Available
Ethyl acetateACS gradeCommercially Available
HexanesACS gradeCommercially Available
1 M Hydrochloric acid (HCl)-Prepared in-house
Saturated sodium bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)-Commercially Available
TLC platesSilica gel 60 F₂₅₄Commercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC chamber and UV lamp

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Ketone This compound Reaction + Ketone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Pyridine Base->Reaction Oxime This compound Oxime Reaction->Oxime

Caption: Reaction scheme for the synthesis of the target oxime.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), ethanol (20 mL), and pyridine (2.8 eq).[16]

  • Addition of Hydroxylamine: While stirring, add hydroxylamine hydrochloride (1.5 eq) to the mixture.[16]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60°C. Maintain stirring at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[17]

  • Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake well and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).[16][17]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexanes:ethyl acetate gradient.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Pyridine is a flammable and toxic liquid; handle with care.

  • Hydroxylamine hydrochloride is corrosive and an irritant; avoid skin and eye contact.

Characterization of this compound Oxime

The structure and purity of the synthesized oxime should be confirmed using standard spectroscopic techniques.

Spectroscopic Data
TechniqueKey Signals and Interpretations
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, and a broad singlet for the N-OH proton are expected. The chemical shifts will be influenced by the chloro and fluoro substituents on the phenyl ring.[18]
¹³C NMR A characteristic signal for the C=N carbon is expected in the range of 150-160 ppm.[18] Other signals will correspond to the aromatic carbons and the methyl carbon.
IR Spectroscopy Characteristic absorption bands are expected for the O-H stretch (~3600 cm⁻¹), C=N stretch (~1665 cm⁻¹), and N-O stretch (~945 cm⁻¹).[1]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Experimental Workflow Diagram

G Experimental Workflow Start Start: Weigh Reactants This compound Hydroxylamine HCl Pyridine, Ethanol Reaction Reaction Stir at 60°C for 1-2h Start->Reaction TLC Monitor by TLC (4:1 Hexanes:EtOAc) Reaction->TLC Workup Work-up Cool to RT Add EtOAc and Water TLC->Workup Reaction Complete Extraction Extraction Separate Layers Workup->Extraction Wash Wash Organic Layer 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Extraction->Wash Dry Dry and Concentrate Anhydrous MgSO₄ Rotary Evaporation Wash->Dry Purify Purification Recrystallization or Column Chromatography Dry->Purify Characterize Characterization NMR, IR, MS Purify->Characterize End Final Product: This compound Oxime Characterize->End

Caption: A step-by-step workflow for the synthesis of the target oxime.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound oxime. By following the outlined procedure, researchers can consistently produce high-purity material suitable for further investigation in drug discovery and development programs. The provided spectroscopic data serves as a benchmark for the successful characterization of the final product.

References

  • Spectroscopic Characterization of Oxime Ligands and Their Complexes. Spectroscopy Letters, 36:1-2, 51-64, DOI: 10.1081/SL-120021173. [Link]

  • Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Spectroscopy Letters, 36(1-2), 51-64. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Química Orgánica. (n.d.). Oxime formation. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Leah4sci. (2015, May 25). Formation of an Oxime from a Ketone [Video]. YouTube. [Link]

  • Ali, I., et al. (2022). Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances, 12(17), 10593-10609. [Link]

  • Ali, I., et al. (2022). Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances, 12(17), 10593–10609. [Link]

  • Naskar, S., et al. (2014). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Indian Chemical Society, 91(11), 2111-2115. [Link]

  • BYJU'S. (n.d.). Oximes. [Link]

  • Hajipour, A. R., et al. (1999). Solid-Phase Synthesis of Oximes. Synthetic Communications, 29(10), 1697-1701. [Link]

  • Keri, R. S., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • Tümer, M., et al. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Synthesis and biological activities of novel chalcone derivatives containing pyrazole oxime ethers. Molecules, 28(4), 1774. [Link]

  • Keri, R. S., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Synthesis and biological activities of novel chalcone derivatives containing pyrazole oxime ethers. ResearchGate. [Link]

  • G. A. A. Al-Hakami, et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules, 11(6), 777. [Link]

  • Al-Hakami, G. A., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules, 11(6), 777. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and biological evaluation of chalcone oxime derivatives as potential immunosuppressive agents. Molecules, 23(8), 2029. [Link]

  • Zarei, A., et al. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 29(2), 609-612. [Link]

  • Keri, R. S., et al. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]

  • Loiseau, F., & Beauchemin, A. M. (2012). E-1-(1-HYDROXYCYCLOHEXYL)ETHANONE OXIME. Organic Syntheses, 89, 345. [Link]

  • Organic Syntheses. (n.d.). 1-INDANONE OXIME. [Link]

  • Araújo, M. H. S., et al. (2019). A Simple Synthesis of Oximes. ResearchGate. [Link]

  • Dong, W., et al. (2011). 1-(4-{[(E)-5-Chloro-2-hydroxybenzylidene]amino}phenyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o147. [Link]

  • Organic Syntheses. (n.d.). ACETOPHENONE O-ACETYL OXIME. [Link]

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The catalytic hydrogenation of prochiral ketones, such as 1-(5-Chloro-2-fluorophenyl)ethanone, to their corresponding chiral alcohols is a cornerstone transformation in modern organic synthesis. The resulting product, 1-(5-Chloro-2-fluorophenyl)ethanol, is a valuable chiral building block, particularly in the pharmaceutical industry. Chiral alcohols are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for the desired therapeutic effects.[1][2][3] The presence of both chloro and fluoro substituents on the aromatic ring makes this particular ketone an interesting substrate, as these functionalities are prevalent in many modern drug candidates.[4][5]

This document provides a comprehensive guide to the catalytic hydrogenation of this compound, intended for researchers, scientists, and drug development professionals. It delves into the underlying principles, offers detailed experimental protocols, and emphasizes safety considerations inherent to hydrogenation reactions.

Scientific Principles and Rationale

The reduction of a ketone to a secondary alcohol involves the addition of two hydrogen atoms across the carbonyl (C=O) double bond. While various reducing agents can achieve this, catalytic hydrogenation offers several advantages, including high atom economy, cleaner reaction profiles, and the potential for stereocontrol.

Reaction Mechanism

The catalytic hydrogenation of ketones on a heterogeneous catalyst surface, such as palladium on carbon (Pd/C), generally follows the Horiuti-Polanyi mechanism.[6] This process can be broken down into the following key steps:

  • Adsorption of Reactants: Both the hydrogen gas (H₂) and the ketone, this compound, adsorb onto the surface of the catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming adsorbed hydrogen atoms.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added across the carbonyl group of the ketone. The first hydrogen adds to the oxygen atom, forming a hemiacetal-like intermediate, and the second hydrogen adds to the carbonyl carbon, yielding the alcohol product.

  • Desorption of Product: The final alcohol product, 1-(5-Chloro-2-fluorophenyl)ethanol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

For asymmetric hydrogenation, which aims to produce a single enantiomer of the chiral alcohol, specialized chiral catalysts are employed. These are often homogeneous catalysts, such as ruthenium complexes with chiral ligands (e.g., BINAP, diphosphine/diamine systems).[7][8] The mechanism in these cases involves the formation of a chiral metal-hydride complex that coordinates the ketone in a stereochemically defined manner, leading to the preferential formation of one enantiomer.[7][8]

Catalyst Selection

The choice of catalyst is paramount for a successful hydrogenation reaction.

  • For Achiral Synthesis (Racemic Product): Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel are commonly used. Pd/C is often a good starting point due to its efficiency and relative cost-effectiveness.[9][10]

  • For Asymmetric Synthesis (Enantiomerically Enriched Product): Homogeneous catalysts are typically required. Noyori-type ruthenium catalysts, containing a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are highly effective for the asymmetric hydrogenation of aromatic ketones.[7][8][11] These systems can deliver high enantioselectivity under mild conditions.[7]

Solvent and Reaction Conditions

The selection of an appropriate solvent is crucial for substrate solubility, catalyst stability, and reaction kinetics. Common solvents for hydrogenation include:

  • Alcohols: Methanol, ethanol, and isopropanol are excellent choices as they are polar enough to dissolve many ketones and are generally compatible with common catalysts.[12] Isopropanol can also serve as a hydrogen donor in transfer hydrogenation reactions.[13]

  • Ethers: Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (MeTHF) are also used, though they pose a slightly higher fire hazard than alcohols.[12]

  • Hydrocarbons: Toluene or heptane may be used, particularly for less polar substrates.

Reaction conditions such as temperature and hydrogen pressure significantly influence the reaction rate and selectivity. Typically, hydrogenations are conducted at pressures ranging from atmospheric pressure (using a hydrogen-filled balloon) to higher pressures in a dedicated hydrogenation reactor.[12][14] Temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrate and the activity of the catalyst.

Experimental Protocols

Protocol 1: Achiral Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the synthesis of racemic 1-(5-Chloro-2-fluorophenyl)ethanol.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/Nitrogen manifold (Schlenk line)

  • Büchner funnel and filter paper

Step-by-Step Procedure:
  • Reactor Setup: In a chemical fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, a glass stopper, and a second gas inlet for the hydrogen supply.[12]

  • Catalyst Charging: Carefully add the 10% Pd/C catalyst (typically 1-5 mol%) to the flask.

  • Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12][15] This is a critical step to prevent the formation of explosive hydrogen-oxygen mixtures.[16]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add anhydrous methanol to the flask, followed by the this compound.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. If using a balloon, ensure it is securely attached. For higher pressures, use a certified hydrogenation reactor.[15]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots. To take an aliquot, first, replace the hydrogen atmosphere with nitrogen.[12]

  • Reaction Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen three times.[15]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric.[12][16] Do not allow the filter cake to dry completely. After filtration, immediately quench the filter cake with water and store it in a designated, sealed waste container.[12]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(5-Chloro-2-fluorophenyl)ethanol. The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst

This protocol outlines a general procedure for the enantioselective synthesis of 1-(5-Chloro-2-fluorophenyl)ethanol, inspired by Noyori's asymmetric hydrogenation methodology.[7][8][11]

Materials:

  • This compound

  • ] or a similar chiral ruthenium catalyst precursor

  • Potassium tert-butoxide (KOtBu)

  • 2-Propanol (IPA), anhydrous

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert atmosphere glovebox or Schlenk line techniques

  • Cannula for liquid transfer

Step-by-Step Procedure:
  • Catalyst Activation (Pre-reaction): In a glovebox or under a strict nitrogen atmosphere, charge the hydrogenation reactor vessel with the chiral ruthenium catalyst precursor, potassium tert-butoxide (as a base), and anhydrous 2-propanol.

  • Substrate Addition: Add a solution of this compound in anhydrous 2-propanol to the reactor vessel.

  • Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions.[15] Purge the reactor several times with nitrogen, followed by several purges with hydrogen gas to remove all traces of oxygen.[15]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).[11] Begin stirring and, if necessary, heat the reaction to the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor, which indicates hydrogen consumption.

  • Reaction Completion and Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.[15]

  • Product Isolation: Open the reactor and quench the reaction mixture with a small amount of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation

ParameterProtocol 1: Achiral HydrogenationProtocol 2: Asymmetric Hydrogenation
Catalyst 10% Pd/C]
Catalyst Loading 1-5 mol%0.01-1 mol%
Solvent Methanol2-Propanol
Hydrogen Pressure 1-4 atm8-50 atm
Temperature Room Temperature25-50 °C
Base Not requiredPotassium tert-butoxide
Expected Product Racemic 1-(5-Chloro-2-fluorophenyl)ethanolEnantiomerically enriched 1-(5-Chloro-2-fluorophenyl)ethanol
Expected Yield >95%>95%
Expected e.e. 0%>95%

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis (Asymmetric) prep_reactor 1. Prepare Reactor charge_catalyst 2. Charge Catalyst prep_reactor->charge_catalyst inert 3. Inert with N2 charge_catalyst->inert add_reagents 4. Add Solvent & Ketone inert->add_reagents introduce_h2 5. Introduce H2 add_reagents->introduce_h2 monitor 6. Stir & Monitor introduce_h2->monitor purge 7. Purge with N2 monitor->purge filter_catalyst 8. Filter Catalyst purge->filter_catalyst isolate 9. Isolate Product filter_catalyst->isolate purify 10. Purify isolate->purify analyze_ee 11. Analyze e.e. purify->analyze_ee

Caption: General workflow for the catalytic hydrogenation of this compound.

Catalytic Cycle for Asymmetric Hydrogenation

G 1 [Ru]-Cl 2 [Ru]-H (Active Catalyst) 1->2 + H2, Base - HCl 3 [Ru]-H-Ketone Complex 2->3 + Ketone 4 Transition State 3->4 Hydride Transfer 5 [Ru]-O-CH(R)R' 4->5 6 Chiral Alcohol 5->6 + H2 - [Ru]-H

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.

Safety and Handling

Catalytic hydrogenation reactions require strict adherence to safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[12][16]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[17] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[16][17] Use high-quality fittings and leak-test the apparatus with an inert gas before introducing hydrogen.[15][17]

  • Pyrophoric Catalysts: Spent hydrogenation catalysts, particularly Pd/C, can be pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry and containing adsorbed hydrogen.[12][16] The catalyst should always be handled under an inert atmosphere or as a wet slurry.[16] After the reaction, the filtered catalyst should be immediately quenched with water and stored in a clearly labeled, sealed container for proper disposal.[12]

  • Pressure Equipment: When using high-pressure reactors, always ensure the equipment is properly maintained and operated within its specified pressure and temperature limits.[15] Never leave a pressurized reaction unattended.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[17]

By adhering to these guidelines, the catalytic hydrogenation of this compound can be performed safely and efficiently, providing a valuable intermediate for further research and development.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Google Vertex AI Search.
  • Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols: Direct Hydride and Proton Transfer from Chiral Catalysts trans-Ru(H)2(diphosphine)(diamine) to Ketones and Direct Addition of Dihydrogen to the Resulting Hydridoamido Complexes. Journal of the American Chemical Society.
  • Hydrogenation SOP. University of Pennsylvania.
  • Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols: Direct Hydride and Proton Transfer. American Chemical Society.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • What are the safety precautions for operating a Hydrogenation Test Unit?. Blog.
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed.
  • FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL.
  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.
  • Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Scientific Reports.
  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI.
  • Hydrogen transfer reduction of acetophenone catalyzed by... ResearchGate.
  • Development of a New Acetophenone Hydrogenation Process for Propylene Oxide Production. Sumitomo Chemical.
  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool.
  • Acetophenone hydrogenation over a Pd catalyst in the presence of H2O and CO2. Chemical Communications (RSC Publishing).
  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. MDPI.
  • A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. Benchchem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

Sources

protocol for the purification of 1-(5-Chloro-2-fluorophenyl)ethanone by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 1-(5-Chloro-2-fluorophenyl)ethanone by Recrystallization

Introduction

This compound is a substituted aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] The purity of this starting material is paramount, as impurities can lead to side reactions, reduced yields, and complications in downstream processes and final product efficacy. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.

This document provides a comprehensive guide for the purification of this compound. It details a systematic approach to solvent selection and a step-by-step protocol for the recrystallization process, designed for researchers and professionals in chemical and drug development.

Physicochemical Properties & Safety Information

A thorough understanding of the compound's properties and hazards is essential before beginning any experimental work.

PropertyValueSource
Molecular Formula C₈H₆ClFO[4][5]
Molecular Weight 172.58 g/mol [4]
Boiling Point 100-105 °C at 8 Torr[5]
Appearance Off-white to yellow solidAssumed based on purification method

Safety Precautions:

This compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]

  • Required PPE: Safety goggles, lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[6][7] Refer to the Safety Data Sheet (SDS) for complete information before use.

Part 1: Optimal Solvent System Selection

The success of recrystallization hinges on the choice of solvent. For an aromatic ketone like this compound, which possesses moderate polarity, alcohols or mixed solvent systems are often effective.[8] A systematic screening process is the most reliable method to identify the ideal solvent or solvent pair.

Screening Protocol:

  • Place approximately 20-30 mg of the impure this compound into several small test tubes.

  • To each tube, add a candidate solvent (e.g., isopropanol, ethanol, methanol, hexane, toluene, ethyl acetate, water) dropwise at room temperature, agitating after each addition.

  • Observe the solubility. An ideal solvent will show poor solubility at room temperature. Shortlist solvents that do not readily dissolve the compound.

  • Gently heat the shortlisted test tubes in a water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • The best solvent is the one that yields a large quantity of crystalline precipitate upon cooling. If no single solvent is ideal, a solvent-pair system should be evaluated.

Solvent-Pair Evaluation:

A common and effective technique involves a "soluble" solvent in which the compound is highly soluble, and an "insoluble" or "anti-solvent" in which it is poorly soluble.[3] For this compound, an alcohol/water system is a logical starting point.

Solvent System RationaleObservationConclusion
Isopropanol/Water Compound is soluble in hot isopropanol but poorly soluble in water.A promising system. Water acts as the anti-solvent.
Ethanol/Water Similar to isopropanol/water, compound is soluble in hot ethanol.A viable alternative.
Toluene/Hexane Compound is soluble in hot toluene but poorly soluble in hexane.A good non-polar/polar aprotic option if impurities are highly non-polar.

Based on common practice for substituted acetophenones, the isopropanol/water system is selected for the detailed protocol below due to its effectiveness and favorable safety profile.

Part 2: Detailed Recrystallization Protocol

This protocol assumes a starting quantity of approximately 5.0 g of impure this compound. Adjust solvent volumes accordingly for different quantities.

Materials and Equipment:

  • Impure this compound

  • Isopropanol (Propan-2-ol)

  • Deionized Water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis A Weigh Impure Compound B Select Solvent System (e.g., Isopropanol/Water) A->B C 1. Dissolution Add min. hot isopropanol D 2. Hot Filtration (Optional) Remove insoluble impurities C->D If solids remain E 3. Crystallization Add water (anti-solvent), cool slowly C->E If solution is clear D->E F 4. Collection Vacuum filter crystals E->F G 5. Washing Wash with cold isopropanol/water F->G H 6. Drying Dry under vacuum G->H I Pure Crystalline Product H->I J Purity Assessment (Melting Point, NMR, GC-MS) I->J

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

  • Dissolution:

    • Place 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask.

    • Add approximately 20 mL of isopropanol.

    • Gently heat the mixture on a hotplate with stirring. Add more isopropanol in small portions (1-2 mL at a time) until the solid completely dissolves. The key is to use the minimum amount of hot solvent required to create a saturated solution.[9]

  • Decolorization & Hot Filtration (Optional):

    • If the hot solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight), and swirl.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Heat the clear filtrate to near boiling.

    • Slowly add deionized water dropwise while swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is supersaturated.

    • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold isopropanol/water mother liquor.

    • Collect the crystals by vacuum filtration. Break up the crystalline mass with a spatula and transfer the resulting slurry to the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol/water mixture (typically a 1:1 or 1:2 ratio). This removes any residual soluble impurities adhering to the crystal surfaces.

    • Use a minimal amount of washing solvent to avoid redissolving the product.

  • Drying:

    • Press the crystals firmly on the filter paper with a clean spatula or stopper to remove excess solvent.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 3: Purity Assessment

To confirm the success of the purification, the final product should be characterized.

Analysis MethodPurposeExpected Result for Pure Compound
Melting Point Assess purity and identity.A sharp melting point range (e.g., < 2 °C) consistent with the literature value. Impurities typically depress and broaden the melting range.
¹H NMR Confirm chemical structure and identify proton-containing impurities.Clean spectrum with expected chemical shifts and integration values for the aromatic and methyl protons. Absence of signals from solvents or starting material impurities.
GC-MS Determine purity and confirm molecular weight.A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion of the product (m/z = 172.58).

Troubleshooting Guide

ProblemPossible CauseSolution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.[3]Reheat the solution to dissolve the oil. Add a larger volume of the "soluble" solvent (isopropanol) and repeat the cooling process more slowly.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble even in the cold solvent.Try scratching the inside of the flask with a glass rod to create nucleation sites.[9] If that fails, reduce the solvent volume by gentle heating or add a seed crystal of the pure compound.
Low Yield Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration.Ensure minimum solvent is used for dissolution. Use only a minimal amount of ice-cold solvent for washing. Ensure filtration apparatus is pre-heated.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional activated charcoal step to adsorb colored impurities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
  • StudyRaid. (2025). Acetophenone in Complex Molecule Assembly. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US4433173A - Acetophenone purification.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. (Simulated reference based on general knowledge from sources like [Link])

  • PubChem. (n.d.). 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • SciELO. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

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Troubleshooting & Optimization

common side products in the synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial and laboratory method for synthesizing this compound?

The predominant method for synthesizing this compound is through the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene.[1][2] This electrophilic aromatic substitution reaction involves treating 4-chloro-1-fluorobenzene with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4] The reaction introduces an acetyl group (-COCH₃) onto the aromatic ring to form the desired ketone.

Q2: What are the primary, expected side products in this reaction?

The most significant side product is the isomeric ketone, 1-(2-Chloro-4-fluorophenyl)ethanone . Its formation is a direct result of the competing directing effects of the fluorine and chlorine substituents on the starting material. While both are ortho, para-directors, acylation can occur at different positions on the ring, leading to a mixture of isomers that can be challenging to separate.

Q3: Why is regioselectivity such a critical challenge in this specific synthesis?

Regioselectivity is the primary hurdle due to the electronic properties of the substituents on the 4-chloro-1-fluorobenzene ring.

  • Fluorine (at C1): An ortho, para-director. It activates these positions for electrophilic attack.

  • Chlorine (at C4): Also an ortho, para-director.

The acetyl group can therefore add to two main positions:

  • C2 (ortho to Fluorine): This yields the desired product, this compound.

  • C5 (ortho to Chlorine): This yields the isomeric side product, 1-(2-Chloro-4-fluorophenyl)ethanone.

Controlling the reaction conditions is paramount to preferentially favor acylation at the C2 position.

Q4: Is polyacylation a significant concern?

Polyacylation is generally not a major issue in Friedel-Crafts acylation.[5] The first acetyl group added to the ring is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[1][5] Therefore, the mono-acylated product is significantly less reactive than the starting material, effectively preventing a second acylation reaction under standard conditions. However, extremely harsh conditions like high temperatures or a large excess of the acylating agent could potentially lead to trace amounts of di-acylated products.[5]

Section 2: Troubleshooting Guide for Synthesis

This guide addresses specific issues you may encounter during the experiment, providing insights into the root causes and actionable solutions.

Problem 1: My final product contains a significant amount of an isomeric impurity, confirmed by NMR/GC-MS.

  • Primary Cause: This is the classic regioselectivity problem. Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored 1-(2-Chloro-4-fluorophenyl)ethanone isomer, leading to a decrease in product selectivity.

  • Troubleshooting Protocol:

    • Temperature Control: The most critical parameter. Conduct the reaction at a lower temperature. The initial addition of the acetylating agent should be done at 0-5 °C. After the initial reaction, allowing the mixture to slowly warm to room temperature may be sufficient, rather than applying external heat.

    • Catalyst Choice: While AlCl₃ is common, its high activity can sometimes reduce selectivity. Consider experimenting with milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer better control.

    • Solvent Effects: The choice of solvent can influence the distribution of isomers. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Changing the solvent may subtly alter the selectivity profile.

Problem 2: The reaction has a very low conversion rate, with a large amount of unreacted 4-chloro-1-fluorobenzene remaining.

  • Primary Cause: This issue almost always points to the deactivation of the Lewis acid catalyst, typically by moisture. Aluminum chloride reacts vigorously with water, rendering it inactive. Impurities in reagents can also inhibit the catalyst.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: This is non-negotiable for a successful Friedel-Crafts reaction.[5]

      • All glassware must be oven-dried or flame-dried immediately before use.

      • Use anhydrous grade solvents.

      • Use a fresh, unopened container of aluminum chloride or ensure the existing stock has been stored properly in a desiccator.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5]

    • Catalyst Loading: Ensure a stoichiometric amount of AlCl₃ is used. The catalyst forms a complex with the product ketone, so slightly more than one equivalent is often required for the reaction to go to completion.[1]

Problem 3: The reaction mixture is dark and tarry, and the final product is a complex mixture of unidentified byproducts.

  • Primary Cause: This suggests degradation of the starting materials or products, usually caused by excessively harsh reaction conditions. High temperatures can promote side reactions and polymerization.

  • Troubleshooting Protocol:

    • Verify Reagent Purity: Before starting, confirm the purity of your 4-chloro-1-fluorobenzene and acetyl chloride. Impurities can act as catalysts for decomposition.[5]

    • Optimize Reaction Time and Temperature: Overheating or running the reaction for too long can lead to unwanted side reactions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent product degradation.

    • Controlled Addition: Add the acetylating agent slowly and in a controlled manner to the mixture of the aromatic substrate and Lewis acid. This helps to manage the initial exotherm of the reaction and prevent localized overheating.

Section 3: Visual Guides and Data

Reaction Pathway Diagram

The following diagram illustrates the formation of the desired product and the principal isomeric side product from the common starting materials.

Reaction Reactants 4-Chloro-1-fluorobenzene + Acetyl Chloride + AlCl3 Desired This compound (Major Product) Reactants->Desired Acylation at C2 (ortho to F, favored) Side 1-(2-Chloro-4-fluorophenyl)ethanone (Isomeric Side Product) Reactants->Side Acylation at C5 (ortho to Cl, disfavored)

Caption: Formation of the desired product and major side product.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental failures.

G start Low Yield or Purity? issue_isomer High Isomeric Impurity? start->issue_isomer Yes issue_conversion Low Conversion? start->issue_conversion No cause_temp Sub-optimal Temperature Control issue_isomer->cause_temp cause_moisture Moisture Contamination? issue_conversion->cause_moisture Yes cause_reagents Impure Reagents? issue_conversion->cause_reagents No sol_temp Reduce Reaction Temp (0-5 °C initial) cause_temp->sol_temp sol_anhydrous Use Anhydrous Reagents & Inert Atmosphere cause_moisture->sol_anhydrous Yes sol_purity Verify Reagent Purity (GC/NMR) cause_reagents->sol_purity Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Table 1: Impact of Reaction Conditions on Product Selectivity

This table summarizes the expected qualitative effects of key parameters on the reaction outcome, based on established principles of Friedel-Crafts acylation.

ParameterConditionExpected Impact on YieldExpected Impact on Purity (Isomer Ratio)Rationale
Temperature Low (0-25 °C)Moderate to HighHigher Favors the thermodynamically more stable product, increasing regioselectivity.
High (>50 °C)May DecreaseLower Increases rates of side reactions and can overcome the activation energy for the formation of the undesired isomer.[5]
Catalyst AlCl₃ (Stoichiometric)Higher GoodHighly active catalyst ensures high conversion.
Milder Lewis Acid (e.g., FeCl₃)LowerMay ImproveLower reactivity can sometimes lead to better selectivity between closely related reaction sites.
Reaction Time Optimal (TLC/GC Monitored)Optimal Optimal Reaction is stopped upon consumption of starting material, minimizing byproduct formation.
ExcessiveMay DecreaseLower Prolonged exposure to the Lewis acid can cause product degradation or other side reactions.[5]

Section 4: Optimized Experimental Protocol

Protocol: Friedel-Crafts Acylation for this compound

Disclaimer: This protocol is a guideline. All laboratory work should be performed under the supervision of a qualified chemist and with appropriate safety precautions.

Materials:

  • 4-Chloro-1-fluorobenzene (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M solution)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: Add 4-chloro-1-fluorobenzene to the cooled suspension via the dropping funnel.

  • Acylating Agent Addition: Add acetyl chloride dropwise to the stirred mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A gas trap should be used to neutralize the evolved HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for one hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture back down to 0 °C and very slowly and carefully quench the reaction by adding it to a flask containing crushed ice and 1 M HCl. Caution: This is a highly exothermic process.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

References

  • BenchChem. (2025).
  • Sigma-Aldrich.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Chemcess.
  • Jim Clark. (2015).

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Technical Support Center: A Guide to Optimizing the Synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone (CAS No. 541508-27-4).[1][2] This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable chemical intermediate. We will delve into the core reaction mechanism, provide a robust experimental protocol, and offer detailed troubleshooting advice based on established chemical principles and field experience.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various complex organic molecules, particularly in the pharmaceutical and fine chemical sectors.[3] Its synthesis is most commonly achieved via the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene. While this reaction is a cornerstone of organic chemistry for forming C-C bonds to an aromatic ring, its application to substituted benzenes presents significant challenges in achieving high yield and regioselectivity.[4] The primary hurdles include managing the directing effects of two different halogen substituents, preventing side reactions, and ensuring efficient purification. This guide provides the technical insights needed to navigate these challenges effectively.

Section 1: Understanding the Core Synthesis: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is a classic example of an electrophilic aromatic substitution. The reaction involves the acylation of 4-chloro-1-fluorobenzene with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5]

The Reaction Mechanism involves three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) activates the acetyl chloride, leading to the formation of a highly reactive acylium ion (CH₃CO⁺). This ion is a potent electrophile.

  • Electrophilic Attack: The electron-rich π-system of the 4-chloro-1-fluorobenzene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (typically the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new acetyl group, collapsing the intermediate and restoring the aromaticity of the ring to yield the final ketone product. The AlCl₃ catalyst complexes with the product ketone, necessitating a stoichiometric amount of the catalyst.[4]

Regioselectivity: The Directing Effects of Fluoro and Chloro Groups

Both the fluorine and chlorine atoms are ortho-, para-directing groups. However, fluorine is less deactivating than chlorine, meaning it has a stronger influence on the position of the incoming electrophile. The primary site of acylation is therefore ortho to the fluorine atom. This leads to the desired product, this compound. However, acylation ortho to the chlorine (meta to the fluorine) can occur as a minor side reaction, leading to isomeric impurities that complicate purification and reduce the isolated yield of the target molecule.[6][7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Substrate 4-Chloro-1-fluorobenzene SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Section 2: Optimized Experimental Protocol

This protocol details a standard laboratory-scale synthesis. Adherence to anhydrous conditions and precise temperature control are paramount for success.

Materials:

  • 4-Chloro-1-fluorobenzene (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 6M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Charging: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting slurry to 0 °C using an ice bath.

    • Scientist's Note: Using fresh, high-purity AlCl₃ is crucial. Old or partially hydrolyzed catalyst is a primary reason for reaction failure.

  • Substrate Addition: In the dropping funnel, prepare a solution of 4-chloro-1-fluorobenzene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Add the substrate solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: This slow, cold addition is critical to control the initial exotherm and minimize the formation of undesired isomers and polymeric byproducts.[5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Quenching: Cool the reaction mixture back down to 0 °C and very slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

    • Safety & Rationale: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. The acid hydrolyzes the aluminum-ketone complex, liberating the product into the organic phase.[5]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 6M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Scientist's Note: The bicarbonate wash neutralizes any remaining acid, which is important to prevent product degradation during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to isolate the pure this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The AlCl₃ was hydrated or of poor quality. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss During Workup: Emulsion formation or inefficient extraction.1. Use a fresh, unopened container of anhydrous AlCl₃. Handle exclusively under inert atmosphere. 2. Monitor the reaction by TLC or GC-MS. If starting material persists, consider extending the reaction time or warming slightly (e.g., to 40 °C). 3. To break emulsions, add a small amount of brine. Ensure thorough mixing during extractions.
Significant Isomer Formation 1. High Reaction Temperature: The reaction was not adequately cooled during the addition of reagents. 2. Catalyst Choice: AlCl₃ may not be the most selective catalyst for this substrate.1. Maintain a strict temperature profile, especially during the initial exothermic addition. 2. Consider alternative Lewis acids. Catalysts like scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃) can offer higher regioselectivity, sometimes under milder conditions.[7][8]
Dark, Tarry Reaction Mixture 1. Reaction Temperature Too High: A runaway reaction can lead to polymerization and decomposition. 2. Impurities in Reagents: Contaminants in the solvent or starting materials can initiate side reactions.1. Improve cooling efficiency and slow down the rate of addition. 2. Use freshly distilled, anhydrous solvents and high-purity starting materials.
Unreacted Starting Material 1. Sub-stoichiometric Reagents: Insufficient AlCl₃ or acetyl chloride was used. 2. Poor Catalyst Activity: See "Low or No Product Yield."1. Carefully verify the stoichiometry. Ensure at least 1.1 equivalents of catalyst are used to account for complexation with the product. 2. Use a fresh, active catalyst.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ required when it's a catalyst? A: In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a strong complex with the AlCl₃ Lewis acid. This complex deactivates the catalyst. Therefore, slightly more than one equivalent of AlCl₃ is needed to ensure there is enough free catalyst to drive the reaction to completion.[4]

Q2: Can I use a different acylating agent, like acetic anhydride? A: Yes, acetic anhydride can be used. It is often considered a "greener" alternative to acetyl chloride. However, it is less reactive and may require harsher conditions or a different catalyst system, such as rare earth triflates, to achieve good yields.[8]

Q3: Are there more environmentally friendly catalysts I can use? A: Absolutely. A significant area of research focuses on replacing traditional Lewis acids. Solid acid catalysts like zeolites, or recyclable homogeneous catalysts like scandium or bismuth triflates, are excellent alternatives that are less sensitive to moisture and can often be used in catalytic amounts.[4][8]

Q4: How can I confirm the identity and purity of my final product? A: The identity of this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by GC-MS or HPLC analysis.

Section 5: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a suboptimal reaction outcome.

G Start Suboptimal Result (Low Yield / Low Purity) Analyze Analyze Crude by GC-MS / NMR Start->Analyze UnreactedSM High % of Starting Material? Analyze->UnreactedSM Isomers Presence of Isomers? Analyze->Isomers Tar Dark/Tarry Product? Analyze->Tar UnreactedSM->Isomers No Sol_Catalyst Verify Catalyst Activity & Stoichiometry UnreactedSM->Sol_Catalyst Yes Sol_TimeTemp Increase Reaction Time / Temp UnreactedSM->Sol_TimeTemp Yes Isomers->Tar No Sol_TempControl Improve Temperature Control (Slow Addition, Efficient Cooling) Isomers->Sol_TempControl Yes Sol_CatalystChoice Consider Alternative Lewis Acid (e.g., Sc(OTf)₃) Isomers->Sol_CatalystChoice Yes Sol_Purification Optimize Purification (Column Chromatography) Isomers->Sol_Purification Yes Tar->Sol_TempControl Yes Sol_Reagents Verify Purity of All Reagents/Solvents Tar->Sol_Reagents Yes

Caption: A logical workflow for troubleshooting synthesis.

References

  • Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2009). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 1,5-Dichloro-2,4-pentanedione. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

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Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Fluorinated Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of fluorinated aromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when acylating these often-unreactive substrates. Here, we move beyond standard textbook procedures to offer field-proven insights and solutions to common experimental hurdles.

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly altering a molecule's metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of fluorine presents a significant challenge for classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. This guide provides a structured, question-and-answer approach to troubleshoot these reactions effectively.

Section 1: Fundamental Principles & Frequently Asked Questions

This section addresses the core concepts governing the reactivity of fluorinated benzenes in Friedel-Crafts acylation.

Q1: What is the fundamental mechanism of the Friedel-Crafts Acylation?

A: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that proceeds in several key steps. First, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acylating agent (like an acyl chloride or anhydride) to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Finally, a weak base removes a proton from the ring, restoring aromaticity and yielding the final aryl ketone product.[1][2][3]

FCA_Mechanism cluster_reactants Reactants AcylCl R-CO-Cl (Acyl Chloride) Acylium [R-C≡O]⁺ (Acylium Ion) AcylCl->Acylium Step 1: Formation of Electrophile AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Step 1: Formation of Electrophile Arene Ar-F (Fluorinated Benzene) Sigma Sigma Complex (Arenium Ion) Arene->Sigma Step 2: Nucleophilic Attack Acylium->Sigma Step 2: Nucleophilic Attack ProductComplex Product-Catalyst Complex Sigma->ProductComplex Step 3: Deprotonation Workup Aqueous Workup ProductComplex->Workup Step 4: Hydrolysis FinalProduct Ar(F)-CO-R (Aryl Ketone) Workup->FinalProduct

Caption: The general mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Q2: How does a fluorine substituent impact the reactivity of the benzene ring?

A: Fluorine's effect is a delicate balance of two opposing electronic forces:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[4][5]

  • Mesomeric (Resonance) Effect (+M): Fluorine's lone pairs can donate electron density into the ring's pi system. This effect increases electron density at the ortho and para positions.[6][7]

For fluorine, the inductive withdrawal is dominant, leading to an overall deactivation of the ring. However, the resonance donation still directs incoming electrophiles to the ortho and para positions.[6][8] The overall reaction rate for fluorobenzene is often similar to or only slightly slower than that of benzene itself, a unique feature among halobenzenes.[7][9]

Q3: I'm acylating fluorobenzene. Which isomer should I expect as the major product?

A: You should expect the para-substituted product to be dominant. While the fluorine atom directs acylation to both the ortho and para positions, the para position is sterically less hindered. The bulky acylium ion electrophile can approach the para position more easily than the ortho position, which is adjacent to the fluorine atom.[6][10] In many cases, para selectivity can be very high, often exceeding 90%.[9]

Q4: Why do protocols for acylating deactivated rings call for stoichiometric amounts of AlCl₃?

A: Unlike a true catalyst, the Lewis acid in a Friedel-Crafts acylation is often consumed during the reaction. The ketone product formed is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[2][5][11] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) is required to ensure there is enough active catalyst to drive the reaction to completion.

Section 2: Troubleshooting Common Experimental Problems

Experiencing issues with your reaction? This section provides a logical workflow and detailed solutions for the most common challenges encountered when acylating fluorinated benzenes.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Anhydrous Are all reagents, solvents, and glassware strictly anhydrous? Start->Check_Anhydrous Check_Catalyst_Amount Is the Lewis acid (e.g., AlCl₃) used in stoichiometric amounts (≥1.1 eq)? Check_Anhydrous->Check_Catalyst_Amount Yes Sol_Anhydrous Solution: Dry solvents/glassware. Use fresh, high-purity reagents. Run under inert atmosphere. Check_Anhydrous->Sol_Anhydrous No Check_Substrate Is the aromatic ring heavily fluorinated (di-, tri-, or poly-fluoro)? Check_Catalyst_Amount->Check_Substrate Yes Sol_Catalyst_Amount Solution: Increase Lewis acid to ≥1.1 eq to compensate for product complexation. Check_Catalyst_Amount->Sol_Catalyst_Amount No Check_Temp Is the reaction temperature optimized? Check_Substrate->Check_Temp No Sol_Substrate Solution: Increase reaction temperature. Use a stronger Lewis acid (e.g., AlBr₃) or an alternative catalyst system (e.g., triflates, solid acids). Check_Substrate->Sol_Substrate Yes Sol_Temp Solution: Incrementally increase temperature. For highly deactivated rings, reflux may be necessary. Check_Temp->Sol_Temp No Success Reaction Successful Check_Temp->Success Yes Sol_Anhydrous->Start Re-attempt Sol_Catalyst_Amount->Start Re-attempt Sol_Substrate->Success Sol_Temp->Success

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Problem: My reaction yield is low or I'm only recovering starting material.

This is the most frequent issue, typically stemming from insufficient reactivity.

  • Cause 1: Catalyst Deactivation by Moisture

    • Explanation: Traditional Lewis acids like AlCl₃ react violently with water. Any moisture in your reagents, solvent, or glassware will consume the catalyst, rendering it inactive.[5]

    • Solution: Implement Strict Anhydrous Technique.

      • Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas (N₂ or Ar).

      • Reagents: Use freshly opened bottles of anhydrous Lewis acids. If the catalyst is old, it may be partially hydrolyzed. Use high-purity, anhydrous solvents.

      • Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.

  • Cause 2: Insufficient Catalyst Loading or Activity

    • Explanation: As discussed in Q4, the product-catalyst complexation necessitates at least a stoichiometric amount of Lewis acid.[2][11] Furthermore, the deactivating effect of fluorine means that a powerful catalyst is required to generate the acylium ion and overcome the ring's reduced nucleophilicity.[1][5]

    • Solution: Re-evaluate Your Catalyst Strategy.

      • Stoichiometry: Ensure you are using at least 1.1 equivalents of the Lewis acid relative to the acylating agent.

      • Catalyst Choice: For particularly deactivated rings (e.g., difluoro- or trifluorobenzene), AlCl₃ may not be sufficient. Consider more potent options.

Catalyst SystemSubstrate SuitabilityKey AdvantagesConsiderations
AlCl₃ Benzene, FluorobenzeneLow cost, widely availableHighly moisture-sensitive, requires stoichiometric amounts.
Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃)Activated and unactivated arenesCan be catalytic, often more tolerant to moisture and functional groups.[12][13]Higher cost.
Superacids (e.g., TfOH)Deactivated arenesExtremely powerful, can often be used in catalytic amounts, especially with co-catalysts.[12][14]Highly corrosive, requires careful handling.
Heterogeneous Catalysts (e.g., Zeolites, supported acids)Industrial applications, activated arenesReusable, simplified workup, environmentally friendlier.[15][16][17]May require higher temperatures/pressures; activity can be lower.
  • Cause 3: Sub-optimal Reaction Temperature

    • Explanation: Friedel-Crafts acylations have a significant activation energy barrier, especially with deactivated substrates. Room temperature may be insufficient to initiate the reaction.[5]

    • Solution: Cautiously Increase Temperature. Start the reaction at 0°C or room temperature. If monitoring (e.g., by TLC) shows no conversion, gradually increase the heat. Some acylations of polyfluorinated benzenes may require reflux temperatures to proceed at a reasonable rate.

Problem: I'm getting a mixture of ortho and para isomers.
  • Explanation: While the para product is electronically and sterically favored, higher reaction temperatures can provide enough energy to overcome the steric barrier of the ortho position, leading to a decrease in regioselectivity.[10] Solvent choice can also play a role in product ratios.[18]

  • Solution: Modify Reaction Conditions.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or even -20°C) will favor the sterically less hindered para product, which has a lower activation energy.

    • Solvent Selection: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often provide good selectivity. The choice of solvent can sometimes alter the solubility of the intermediate complexes, influencing the final product ratio.[18]

Section 3: Advanced Cases: Acylating Polyfluorinated Benzenes

The challenges of acylation are amplified with each additional fluorine atom.

Q: How does the acylation of difluorobenzenes differ from fluorobenzene?

A: The position of the fluorine atoms dramatically impacts reactivity. The strong, additive inductive effects of two fluorine atoms further deactivate the ring.[4]

DFB_Reactivity Title Relative Reactivity of Difluorobenzene Isomers in Friedel-Crafts Acylation DFB_13 1,3-Difluorobenzene (Most Reactive) DFB_12 1,2-Difluorobenzene (Low Reactivity) DFB_13->DFB_12 >> DFB_14 1,4-Difluorobenzene (Very Low Reactivity) DFB_12->DFB_14

Caption: Relative reactivity of difluorobenzene isomers towards electrophilic acylation.

  • 1,3-Difluorobenzene: This is the most reactive of the three isomers. Both fluorine atoms direct the incoming electrophile to the C2 and C4 positions. The C4 position is particularly activated, making this isomer surprisingly amenable to acylation, typically yielding 2,4-difluoroacetophenone.[4][19]

  • 1,4-Difluorobenzene: This isomer is significantly less reactive. All positions are adjacent to a deactivating fluorine atom.

  • 1,2-Difluorobenzene: Reactivity is also substantially hindered.

Troubleshooting for Polyfluorinated Rings: Success often requires more forcing conditions. Using excess 1,3-difluorobenzene as both the reactant and solvent can be an effective strategy.[19] Employing stronger catalyst systems, such as superacids or high-activity metal triflates, is often necessary.[12]

Section 4: General Experimental Protocol

This protocol provides a starting point for the acylation of fluorobenzene with acetyl chloride. Note: This is a representative procedure and must be adapted based on the specific substrate and safety considerations.

Protocol: Synthesis of 4-Fluoroacetophenone

  • Preparation: Under an inert atmosphere (N₂), equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Add a non-polar solvent such as anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of fluorobenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous CH₂Cl₂.

  • Reaction: Add the fluorobenzene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0°C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold water. Caution: This is a highly exothermic process that releases HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

References
  • Technical Support Center: Regioselective Acylation of Fluorobenzene. (2025). Benchchem.
  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.
  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Identifying side products in Friedel-Crafts acylation of fluorobenzene. (2025). Benchchem.
  • Friedel-Crafts Acyl
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2006).
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2015).
  • Friedel–Crafts Acyl
  • Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube.
  • Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. (2011).
  • Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl₃. (2010). TÜBİTAK Academic Journals.
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2010).
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel-Crafts acylation of Benzene derivatives catalyzed by silica and alumina-supported polytrifluoromethanesulfosiloxane. (2002).
  • The Electrophilic Aromatic Substitution of Fluorobenzene. (2020).
  • EAS Reactions (3)
  • Process for the preparation of 2,4-difluoroacetophenone.
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research.

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Technical Support Center: Purification of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the removal of isomeric impurities from 1-(5-Chloro-2-fluorophenyl)ethanone, designed for researchers, scientists, and drug development professionals.

Introduction: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Achieving high purity of this compound is critical, as the presence of isomeric impurities can impact the efficacy and safety profile of the final drug product.[3] Synthetic routes, often involving electrophilic aromatic substitution on chloro-fluorobenzene precursors, can lead to the formation of regioisomers which are often challenging to separate due to their similar physicochemical properties.[4][5]

This guide provides a comprehensive technical resource for identifying, quantifying, and removing these isomeric impurities. We will explore troubleshooting strategies and detailed protocols for analytical methods, crystallization, and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in this compound?

A1: The specific isomeric impurities depend heavily on the synthetic route. A common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation. Depending on the starting materials and reaction conditions, this can lead to a mixture of regioisomers. For this compound, the most probable impurities are other positional isomers where the chloro, fluoro, and acetyl groups are arranged differently on the phenyl ring, such as 1-(3-chloro-2-fluorophenyl)ethanone or 1-(4-chloro-2-fluorophenyl)ethanone.

Q2: How can I identify and quantify the isomeric impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying isomers.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, providing both separation and definitive identification based on mass spectra.[7] For structural confirmation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is the gold standard.[8][9]

Q3: What is the most effective method for removing trace isomeric impurities (<2%)?

A3: For removing small amounts of isomeric impurities, recrystallization is often the most efficient and scalable method.[3][10] This technique relies on the slight differences in solubility between the desired product and the impurities in a carefully selected solvent system.[11] If the impurities co-crystallize with the product, preparative HPLC may be necessary to achieve the desired purity.[4]

Q4: When should I choose preparative chromatography over recrystallization?

A4: The choice depends on several factors:

  • Purity Requirement: For extremely high purity requirements (>99.9%), preparative chromatography often provides superior separation.[12]

  • Impurity Profile: If multiple isomers are present with very similar properties to the main compound, making crystallization ineffective, chromatography is the better choice.[4]

  • Scale: Recrystallization is generally more cost-effective and easier to scale up for large quantities (kilogram scale and above).[11] Preparative chromatography can be expensive and time-consuming for large-scale production.[12]

  • Physical State: If the compound is an oil or fails to crystallize, chromatography is the default purification method.

Troubleshooting Guide 1: Analytical Method for Isomer Profiling

A robust analytical method is the foundation of any purification strategy. It allows for accurate monitoring of impurity levels throughout the process.

Workflow for Analytical Method Development

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Interpretation prep Dissolve crude sample in mobile phase diluent (e.g., 1 mg/mL) filter Filter through 0.45 µm syringe filter prep->filter hplc HPLC Analysis (UV Detection) filter->hplc Non-volatile compounds gcms GC-MS Analysis (EI Source) filter->gcms Volatile compounds quant Quantify Isomers (Area % or vs. Standard) hplc->quant identify Identify Impurities (Mass Spectra / RRT) gcms->identify quant->identify Correlate peaks

Caption: General workflow for the analysis of isomeric impurities.

Protocol: Reversed-Phase HPLC Method Development

This protocol provides a starting point for separating this compound from its positional isomers.

  • Materials and Reagents:

    • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

    • HPLC-grade water (Type I)

    • Crude sample of this compound

    • 0.45 µm syringe filters

  • Instrumentation and Columns:

    • HPLC system with UV-Vis detector

    • Recommended Columns:

      • C18 (for initial screening based on hydrophobicity)[13]

      • Pentafluorophenyl (PFP) or Phenyl-Hexyl (for enhanced selectivity via π-π interactions)[13]

  • Step-by-Step Method Development:

    • Prepare the Mobile Phase: Start with a simple mobile phase, such as 60:40 (v/v) Acetonitrile:Water.[13] Degas before use.

    • Prepare the Sample: Dissolve the crude material in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution.

    • Initial Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile, common starting point for reversed-phase chromatography.[13]
Mobile Phase Isocratic: 60% Acetonitrile in WaterA good starting point for moderately polar aromatic compounds.[13]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Vol. 10 µLA small volume minimizes band broadening.
Detector UV at 254 nmAromatic ketones typically have strong absorbance at this wavelength.
Column Temp. 30 °CProvides stable and reproducible retention times.

Troubleshooting Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3][10]

Troubleshooting Flowchart for Recrystallization

Recrystallization Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly to induce crystallization dissolve->cool outcome Evaluate Outcome cool->outcome crystals_ok Pure crystals form outcome->crystals_ok Success no_crystals No crystals form outcome->no_crystals Problem oiling_out Product oils out outcome->oiling_out Problem poor_purity Purity is low outcome->poor_purity Problem finish Filter, wash, and dry pure crystals crystals_ok->finish sol_no_crystals 1. Scratch flask sides 2. Add seed crystal 3. Reduce solvent volume 4. Add anti-solvent no_crystals->sol_no_crystals sol_oiling_out 1. Reheat to dissolve oil 2. Add more solvent 3. Cool even slower oiling_out->sol_oiling_out sol_poor_purity 1. Re-crystallize 2. Try a different solvent 3. Consider chromatography poor_purity->sol_poor_purity sol_no_crystals->cool sol_oiling_out->cool

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Protocol: Solvent Screening and Recrystallization
  • Solvent Selection (Key to Success): The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] The impurities should either be very soluble or insoluble at all temperatures.

    • Screening: Test the solubility of a small amount of crude material (10-20 mg) in ~0.5 mL of various solvents at room temperature and then with heating.

Solvent ClassExample SolventsPolarityComments
Alcohols Isopropanol, EthanolPolar ProticGood for moderately polar compounds. Often provide good crystal formation.[14]
Hydrocarbons Heptane, TolueneNon-polarGood for dissolving non-polar impurities. Can be used as an "anti-solvent".[14]
Esters Ethyl AcetatePolar AproticVersatile solvent with moderate polarity.
Ketones AcetonePolar AproticTends to be a very strong solvent; often used in a solvent/anti-solvent system.
Ethers Methyl tert-butyl ether (MTBE)Non-polarLess polar than esters, useful for less polar compounds.
  • Step-by-Step Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling (using a water bath or heating mantle).

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove residual solvent.[10]

    • Validate Purity: Analyze the purified material using your established HPLC or GC-MS method to confirm the removal of isomeric impurities.

Troubleshooting Guide 3: Purification by Preparative Chromatography

When crystallization fails to provide the required purity, preparative column chromatography is the method of choice.[12] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10]

Protocol: Flash Chromatography for Isomer Separation
  • Develop an Analytical TLC Method:

    • Before running a large column, optimize the separation on a Thin-Layer Chromatography (TLC) plate.

    • Use a silica gel TLC plate (the stationary phase).

    • Test various mobile phase systems. For substituted acetophenones, a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or MTBE) is a good starting point.

    • The ideal mobile phase should give the target compound an Rf (retention factor) value of approximately 0.3-0.4 and show clear separation from the impurity spots.

  • Step-by-Step Flash Chromatography Procedure:

    • Column Packing: Select an appropriately sized flash chromatography column based on the amount of material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight). Pack the column with silica gel using the chosen mobile phase.

    • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better separation. Load the sample onto the top of the packed column.

    • Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.[12]

    • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Validate Purity: Analyze the final product by HPLC or GC-MS to confirm its purity.

Decision Tree for Purification Method Selection

Purification Decision Tree start Crude this compound is_solid Is the material a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes use_chrom Use Preparative Chromatography (Flash or HPLC) is_solid->use_chrom No (Oil) purity_check Purity > 99.5% by HPLC? try_cryst->purity_check purity_check->use_chrom No success Purification Complete purity_check->success Yes

Caption: A flowchart to guide the selection of an appropriate purification technique.

References

  • Vertex AI Search. (2025).
  • Dalmacio, S. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmtech.
  • Pikul, S., et al. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online.
  • Moravek. (n.d.).
  • ResearchGate. (n.d.).
  • Technofunc. (n.d.).
  • ResearchGate. (2021).
  • BenchChem. (2025).
  • Itano, H. A., & Hirota, T. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed.
  • YouTube. (2025).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Isomer analysis by mass spectrometry in clinical science | Request PDF.
  • Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound.
  • ECHEMI. (n.d.). This compound.
  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • NIH. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.

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Technical Support Center: A Guide to the Purification of Halogenated Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to address the specific and often complex challenges encountered during the purification of halogenated acetophenones. These compounds are vital intermediates, but their unique physicochemical properties, imparted by the halogen substituent, can make achieving high purity a significant hurdle. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses common problems observed during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of your impure compound. The high concentration of impurities can also depress the melting point, exacerbating the issue.

Causality & Solution: The primary cause is that the solute's solubility decreases so rapidly upon cooling that it crashes out of solution as a supercooled liquid before it has time to organize into a crystal lattice.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the flask containing the oil and solvent until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[1]

  • Slow Down the Cooling: Once redissolved, allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or a few paper towels and covering it with a watch glass.[2] This slow cooling is crucial as it gives the molecules sufficient time to align properly into a crystal lattice.

  • Induce Crystallization at a Higher Temperature: Try to induce crystal formation at a temperature just below the solvent's boiling point but above the "oiling out" temperature. This can be achieved by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]

  • Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Remove the solvent via rotary evaporation and attempt the recrystallization with a different solvent or a mixed-solvent system (e.g., ethanol/water, dichloromethane/hexanes).[1]

Q2: I'm getting a very poor yield after recrystallization. Where did my product go?

A2: A low yield is a common and frustrating issue in recrystallization. The product is most likely lost to the "mother liquor" (the filtrate after collecting the crystals) or through procedural errors.

Causality & Solution: The two most frequent causes are using an excessive amount of solvent or cooling the solution too rapidly, which leads to the formation of very fine crystals that are difficult to filter.

Troubleshooting Steps:

  • Check the Mother Liquor: Before discarding the filtrate, check if it is highly concentrated with your product. Dip a glass stirring rod into the liquid, remove it, and let the solvent evaporate. If a significant amount of solid residue forms on the rod, too much solvent was used.[2] You can try to recover more product by boiling off a portion of the solvent to re-saturate the solution and cooling again for a second crop of crystals.

  • Minimize Solvent Usage: During the initial dissolution step, add the hot solvent in small portions, waiting for the solvent to boil before adding more, until the solid just dissolves. This ensures you are using the minimum amount necessary.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize precipitation of the solid from the solution.[1]

  • Refine Washing Technique: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.

Chromatography Issues

Q3: My alpha-halogenated acetophenone seems to be decomposing on the silica gel column. How can I prevent this?

A3: Alpha-halogenated ketones can be susceptible to degradation on standard silica gel. The acidic nature of silica can catalyze side reactions like hydrolysis (if water is present in the solvents) or elimination, leading to product loss and contamination.

Causality & Solution: The surface silanol groups (Si-OH) on silica are acidic and can act as proton donors or Lewis acid sites, promoting unwanted reactions with sensitive functional groups.

Mitigation Strategies:

  • Use Deactivated Silica: Before preparing your column, you can "deactivate" the silica gel by treating it with a base. A common method is to prepare the column slurry in the chosen eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica surface.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 (for reverse-phase chromatography) if your compound is extremely sensitive.

  • Optimize Eluent and Speed: Use a slightly more polar solvent system to decrease the retention time of your compound on the column. The less time the compound spends in contact with the silica, the lower the chance of decomposition.

  • Keep it Cold: If the compound is thermally labile, running the column in a cold room can sometimes help minimize degradation.

Q4: I can't separate my desired product from a persistent impurity, such as a positional isomer. What strategies can I try?

A4: Separating closely related species like positional isomers (e.g., 2'-chloroacetophenone from 4'-chloroacetophenone) or dehalogenated impurities is a classic chromatographic challenge because they often have very similar polarities.[3]

Causality & Solution: The structural similarity leads to nearly identical interactions with the stationary phase, resulting in co-elution. The key is to find a system that can exploit the subtle differences in their structure or electronic properties.

Advanced Strategies:

  • Change the Solvent System: Don't just vary the ratio of your two solvents (e.g., ethyl acetate/hexane). Change the solvents themselves. For example, switching from an ethyl acetate/hexane system to a dichloromethane/ether system can alter the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) between your compounds and the stationary/mobile phases, potentially improving separation.

  • Try a Different Stationary Phase: If silica gel fails, try alumina (which has different selectivity) or consider reverse-phase chromatography (C18 silica), where elution order is based on polarity in a reversed sense.

  • Utilize High-Performance Techniques: Ultra High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) offer significantly higher resolution than standard flash chromatography and are often used in the pharmaceutical industry to separate difficult mixtures.[3]

  • Consider Derivatization: In some cases, it may be possible to selectively react the impurity (or the product) to form a new compound with a very different polarity, making separation easy. The derivative can then be converted back to the original compound if necessary.

Purity & Stability Issues

Q5: My purified product discolors and shows new peaks in the NMR after storage. How can I improve its stability?

A5: Many organic compounds, including some halogenated acetophenones, can degrade over time when exposed to air, light, or heat.[4] This is often due to oxidation or radical-initiated reactions. For instance, some related compounds like acetophenone phenylhydrazone are known to be unstable on exposure to air.[5]

Causality & Solution: The carbonyl group and the halogenated ring can be susceptible to photochemical reactions or slow oxidation. Trace impurities like residual acid or metal ions can also catalyze decomposition.

Best Practices for Storage:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere of nitrogen or argon.[5] This displaces oxygen and prevents oxidation.

  • Protect from Light: Use amber-colored vials or wrap the container in aluminum foil to protect the compound from light, which can initiate photochemical degradation.

  • Cold Storage: Store the vial in a refrigerator or freezer to slow down the rate of any potential decomposition reactions.

  • Ensure High Purity: Ensure that all traces of purification solvents and any acidic or basic impurities are removed, as these can promote degradation over time.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my halogenated acetophenone?

A1: The choice depends primarily on the physical state of your crude product and the nature of the impurities.

  • Recrystallization: This is the preferred method for solid compounds with relatively high purity (>85-90%). It is efficient for removing small amounts of impurities that have different solubility profiles from your main product.

  • Column Chromatography: This is the most versatile method and is essential for purifying oils, amorphous solids, or for separating mixtures of compounds with similar properties (e.g., isomers, starting material, and product).[6][7]

  • Distillation: This method is suitable for liquid products that are thermally stable and have boiling points significantly different from any impurities. For compounds with very close boiling points, specialized techniques like extractive distillation may be required.[8]

Q2: What are the best analytical techniques to assess the purity of my final product?

A2: A combination of methods is ideal for a comprehensive purity assessment.[9]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity by peak area percentage and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It provides purity information (from the chromatogram) and structural confirmation of the main peak and any impurities (from the mass spectrum).[9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique that can determine purity against a certified internal standard without needing a reference standard of the compound itself.[9]

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of impurities during the course of purification.

Q3: How does the position and type of halogen affect the purification strategy?

A3: The halogen's identity (F, Cl, Br) and its position (alpha vs. aromatic ring) significantly influence the molecule's properties.

  • Polarity: Halogens increase a molecule's polarity. The general trend for a given position is F > Cl > Br, which will affect elution order in chromatography and solvent choice for recrystallization.

  • Reactivity: Alpha-halogenated acetophenones are reactive lachrymators and alkylating agents. They are more susceptible to decomposition on acidic media like silica gel and must be handled with care. Ring-halogenated acetophenones are generally much more stable.

  • Hydrogen Bonding: Fluorine, particularly on the aromatic ring, can participate in hydrogen bonding, which can influence crystal packing and interactions with polar solvents or stationary phases.[10] This can sometimes be exploited to achieve difficult separations.

Q4: What specific safety precautions should I take when purifying halogenated acetophenones?

A4: Safety is paramount, especially with alpha-halogenated variants.

  • Lachrymatory Effects: Alpha-chloro and alpha-bromo acetophenones are strong lachrymators (tear-gas agents). Always handle these compounds in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Alkylation Hazard: As alkylating agents, they can react with biological nucleophiles. Avoid skin contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Section 3: Protocols & Data

Table 1: Common Recrystallization Solvents for Acetophenone Derivatives
Solvent SystemCompound PolarityNotes
Ethanol or MethanolPolarGood general-purpose solvents for moderately polar compounds.[11]
IsopropanolModerately PolarOften a good choice to slow down crystallization compared to ethanol.[5]
Hexanes/Ethyl AcetateNon-polar to PolarA versatile mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy.[11]
Ethanol/WaterPolarExcellent for polar compounds that are highly soluble in ethanol but insoluble in water.[1]
TolueneNon-polarGood for non-polar compounds.[5]
Experimental Protocol: Salvaging an "Oiled Out" Product
  • Re-dissolve: Place the flask containing the oiled-out product and solvent back on the heat source.

  • Add Solvent: Heat the mixture to boiling to re-dissolve the oil. Add a small portion (1-2 mL) of additional hot solvent to ensure the solution is no longer supersaturated.[1]

  • Slow Cool: Remove the flask from the heat, cover it with a watch glass, and place it on an insulating surface (e.g., cork ring). Allow it to cool to room temperature slowly and without disturbance. Disturbances can trigger rapid precipitation.[12]

  • Induce if Necessary: If no crystals form after reaching room temperature, try scratching the inner surface of the flask with a clean glass rod at the air-liquid interface.

  • Maximize Yield: Once crystal formation is complete at room temperature, place the flask in an ice bath for 30 minutes before isolating the product by vacuum filtration.

Section 4: Visualization Diagrams

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Crude Halogenated Acetophenone state What is the physical state? start->state impurities What is the nature of impurities? state->impurities Solid chromatography Use Column Chromatography state->chromatography Liquid / Oil distillation Perform Distillation state->distillation Liquid, Thermally Stable recrystallize Perform Recrystallization impurities->recrystallize Minor impurities, different solubility impurities->chromatography Major impurities or isomers with similar polarity check_purity Check Purity (TLC, NMR) recrystallize->check_purity chromatography->check_purity distillation->check_purity

Caption: Decision tree for selecting the optimal purification method.

Diagram 2: Troubleshooting Failed Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempted observation What was the result? start->observation oiled_out Product 'Oiled Out' observation->oiled_out Oil formed no_crystals No Crystals Formed observation->no_crystals Solution remained clear low_yield Poor Yield observation->low_yield Few crystals formed action_oil 1. Re-heat & add more solvent. 2. Cool slowly. 3. Change solvent system. oiled_out->action_oil action_no_xtal 1. Evaporate some solvent. 2. Add an anti-solvent. 3. Scratch flask / add seed crystal. no_crystals->action_no_xtal action_yield 1. Concentrate mother liquor. 2. Ensure complete cooling. 3. Use minimal cold solvent for wash. low_yield->action_yield

Caption: Workflow for troubleshooting common recrystallization problems.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Janeczko, T., et al. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Annals of Microbiology. [Link]

  • Jäger, M., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules. [Link]

  • Various Authors. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone? ResearchGate. [Link]

  • Veeprho. (n.d.). Acetophenone Impurities and Related Compound. [Link]

  • Pearson, D. E., et al. (1961). 3-Bromoacetophenone. Organic Syntheses. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Various Authors. (2017). Halogenation of acetophenone. Help. Reddit. [Link]

  • da Silva, A. J. M., et al. (2017). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. [Link]

  • Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Harris, T. L. (1984). U.S. Patent No. 4,433,173. Washington, DC: U.S.
  • Various Authors. (2024). Removing acetophenone from reaction mixture. Reddit. [Link]

Sources

optimizing reaction time and temperature for 1-(5-Chloro-2-fluorophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, covering frequently asked questions and troubleshooting common issues encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions for improved yield and purity.

Reaction Overview

The synthesis of this compound is most commonly and efficiently achieved via a Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds as an electrophilic aromatic substitution, where the acyl group is introduced onto the aromatic ring.

Caption: General reaction scheme for the Friedel-Crafts acylation to synthesize this compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound.

Q1: What is the most reliable method for synthesizing this compound?

The most established and widely used method is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with acetyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃).[1][2] This method is favored for its directness and generally good yields when optimized.

Q2: How is the regioselectivity of the reaction controlled to obtain the desired isomer?

The regioselectivity is dictated by the directing effects of the substituents on the starting material, 1-chloro-4-fluorobenzene. The fluorine atom is a moderately activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. In electrophilic aromatic substitution, the more activating group generally directs the position of substitution. Therefore, the incoming acyl group is directed to the position ortho to the fluorine atom and meta to the chlorine atom, yielding the desired this compound.

Q3: Why is a stoichiometric amount of AlCl₃ catalyst often required?

In Friedel-Crafts acylation, the product, an aryl ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst (AlCl₃).[1] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent.[3] To ensure the reaction proceeds to completion, at least a stoichiometric amount of AlCl₃ relative to the limiting reagent is typically used, and often a slight excess is employed.

Q4: What are the primary safety concerns for this reaction?

  • Aluminum chloride (AlCl₃): It is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It must be handled in a dry environment (e.g., under a nitrogen or argon atmosphere) and with appropriate personal protective equipment (PPE).

  • Acetyl chloride: This is a corrosive and lachrymatory liquid that is also water-sensitive. It should be handled in a fume hood.

  • Reaction Quenching: The quenching of the reaction mixture, which contains the AlCl₃-ketone complex, is highly exothermic. The mixture should be added slowly to ice or a cold, dilute acid solution to manage the heat evolution.[4]

Q5: What are typical yields and purity for this synthesis?

Yields can vary significantly based on the optimization of reaction conditions, but well-executed reactions can achieve yields in the range of 70-90%. Purity is generally good, with the primary potential impurity being isomeric products, though the directing effects of the substituents largely favor the desired product. Purification can be achieved through recrystallization or column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Product Yield Inactive Catalyst: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.• Ensure all glassware is thoroughly dried (oven or flame-dried).• Use anhydrous solvents and reagents.• Use a fresh, unopened container of AlCl₃ or a freshly sublimed portion.• Perform the reaction under an inert atmosphere (nitrogen or argon).
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Too low, and the reaction may not proceed; too high, and side reactions can occur.Initial Addition: The formation of the acylium ion complex from acetyl chloride and AlCl₃ is exothermic. This step is often performed at a low temperature (0-5°C) to control the reaction rate.[4]• Reaction Progression: After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated (e.g., 30-60°C) to drive the reaction to completion.[5] Monitor the reaction by TLC to determine the optimal time and temperature profile.
Insufficient Catalyst: As the product forms a complex with AlCl₃, a catalytic amount is insufficient.• Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent. Some procedures for similar substrates use up to 2.6 equivalents to ensure complete reaction.
Formation of Multiple Products/Byproducts Incorrect Stoichiometry: An incorrect ratio of reactants to catalyst can lead to side reactions.• A slight excess of the acetylating agent (e.g., 1.1-1.5 equivalents) is often used to ensure full conversion of the starting material.
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to byproduct formation.• Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid potential degradation or side reactions.
Difficult Product Isolation Emulsion during Workup: The presence of aluminum salts generated during quenching can lead to persistent emulsions between the aqueous and organic layers.• Quench the reaction by slowly pouring the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl.[4] The acid helps to dissolve the aluminum hydroxides.• If an emulsion forms, adding a saturated solution of NaCl (brine) can help to break it.
Incomplete Quenching: If the AlCl₃ complex is not fully broken down, the product may remain in the aqueous layer.• Ensure thorough mixing during the quenching step and that the aqueous layer is acidic.

Optimized Experimental Protocol (Illustrative)

This protocol is a synthesized example based on common procedures for Friedel-Crafts acylation of similar substrates. Note: This should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 1-chloro-4-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or connect to an inert gas line).

  • Reagent Charging: Under an inert atmosphere, charge the flask with anhydrous AlCl₃ (1.5 equivalents). Add anhydrous DCM to the flask.

  • Formation of Acylium Ion: Cool the flask to 0°C using an ice bath. Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM over 15-20 minutes.

  • Addition of Substrate: In the dropping funnel, prepare a solution of 1-chloro-4-fluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Quenching: Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x portions).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A step-by-step workflow for the synthesis of this compound.

Data Summary for Optimization

The following table summarizes reaction conditions derived from literature for Friedel-Crafts acylation of substrates analogous to 1-chloro-4-fluorobenzene. This data can serve as a starting point for optimizing the synthesis of this compound.

SubstrateAcylating AgentCatalyst (equiv.)Temperature (°C)TimeYieldReference
4-bromo-3-chlorofluorobenzeneAcetyl ChlorideAlCl₃ (2.6)30°CNot specifiedHighPatent Data
FluorobenzeneChloroacetyl ChlorideIonic Liquid (AlCl₃ based) (0.5)0-30°C20-50 min>95% conversionPatent CN107141212B[6]
BenzeneEthanoyl ChlorideAlCl₃Cold addition, then 60°C30 minNot specifiedGeneral Procedure[5]
Anisole/TolueneAcetyl ChlorideAlCl₃ (1.1)0°C addition, then RT15 minNot specifiedGeneral Lab Guide[4]

References

  • Reddit. Stoichiometric Catalyst in Friedel Crafts Acylation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]

  • Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Google Patents. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]

  • Google Patents. Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Justia Patents. process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. [Online] Available at: [Link]

  • Google Patents. CN1006888B - Process for preparing 2, 4-dichloro-5-fluoro-benzoic acid.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] Available at: [Link]

  • chemguide. friedel-crafts acylation of benzene. [Online] Available at: [Link]

  • YouTube. Friedel Crafts Acylation and Akylation. [Online] Available at: [Link]

  • Khan Academy. Friedel-Crafts acylation. [Online] Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions". [Online] Available at: [Link]

  • ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Online] Available at: [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Online] Available at: [Link]

  • ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Online] Available at: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Online] Available at: [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Online] Available at: [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link]

Sources

preventing polysubstitution in the acylation of 4-chloro-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acylation of 4-Chloro-1-fluorobenzene

Welcome to the technical support center for the acylation of 4-chloro-1-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on di-substituted benzene rings. Here, we address common challenges, provide in-depth mechanistic insights, and offer validated protocols to help you achieve optimal results in your experiments, with a specific focus on preventing polysubstitution.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the acylation of 4-chloro-1-fluorobenzene.

Q1: I am observing a significant amount of di-acylated product. Why is this happening and how can I prevent it?

A1: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can occur under certain conditions, especially with activated substrates.[1][2] The acyl group itself is deactivating, which typically prevents a second acylation.[3][4] However, with 4-chloro-1-fluorobenzene, the directing effects of the halogens can still lead to undesired byproducts.

  • Causality: The fluorine and chlorine atoms are ortho, para-directing groups in electrophilic aromatic substitution.[5] This is due to the electron-donating resonance effect of the halogens, which stabilizes the intermediate carbocation (arenium ion) at these positions.[5][6] If the reaction conditions are too harsh (e.g., high temperature, excess acylating agent), the mono-acylated product can be forced to undergo a second substitution.

  • Solutions to Prevent Polysubstitution:

    • Stoichiometric Control: Carefully control the molar ratio of your reactants. A 1:1 ratio of 4-chloro-1-fluorobenzene to the acylating agent is recommended to minimize the chance of a second acylation.[7]

    • Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second acylation.[8][9] Running the reaction at 0°C or even lower can improve selectivity for the mono-acylated product.

    • Order of Addition: Adding the 4-chloro-1-fluorobenzene to a pre-formed complex of the acylating agent and Lewis acid can enhance selectivity.[7] This ensures that the concentration of the highly reactive electrophile is kept low at any given moment.

Q2: My reaction is sluggish and giving low yields. What are the likely causes?

A2: Low yields in the acylation of 4-chloro-1-fluorobenzene can be attributed to several factors, primarily related to catalyst activity and substrate reactivity.

  • Causality:

    • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will deactivate the catalyst.

    • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[3][7] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][10]

    • Deactivated Substrate: While the halogen substituents are ortho, para-directing, they are also deactivating overall due to their inductive electron-withdrawing effect. This makes 4-chloro-1-fluorobenzene less reactive than benzene.[11]

  • Solutions to Improve Yield:

    • Ensure Anhydrous Conditions: Use freshly opened, anhydrous Lewis acid. All glassware should be flame-dried or oven-dried, and solvents and reagents must be anhydrous.

    • Increase Catalyst Loading: If you are using a catalytic amount of Lewis acid, consider increasing the molar ratio to at least 1.1 to 2.0 equivalents relative to the limiting reagent.[7]

    • Gradual Temperature Increase: If the reaction is slow at low temperatures, a gradual and carefully monitored increase in temperature can help overcome the activation energy.[7] However, be mindful of the increased risk of byproduct formation at higher temperatures.[8]

Q3: I am observing a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A3: The formation of both ortho and para isomers is expected due to the directing effects of the halogen substituents. However, the para isomer is generally favored.

  • Causality: The fluorine atom is a stronger ortho, para-director than chlorine. Therefore, the primary site of acylation will be ortho to the fluorine atom. This leads to two main possibilities: acylation at the 2-position (ortho to fluorine and meta to chlorine) and acylation at the 3-position (ortho to chlorine and meta to fluorine). Due to steric hindrance from the adjacent fluorine atom, acylation at the 2-position is generally favored, leading to the para-substituted product with respect to the chlorine atom.

  • Solutions to Enhance Para-Selectivity:

    • Steric Hindrance: The use of a bulkier acylating agent can increase the steric hindrance at the ortho position, thereby favoring the formation of the para isomer.[12]

    • Choice of Solvent: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents such as carbon disulfide (CS₂), nitrobenzene, or 1,2-dichloroethane may improve regioselectivity.[9]

    • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which in this case is often the para isomer due to reduced steric hindrance.[8]

In-Depth Protocol and Mechanistic Insights

This section provides a detailed, step-by-step protocol for the acylation of 4-chloro-1-fluorobenzene, along with a mechanistic explanation to underscore the critical parameters.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoroacetophenone

This protocol is a self-validating system, with built-in checks and considerations for achieving high yield and selectivity.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Chloro-1-fluorobenzene130.5513.06 g1001.0
Acetyl Chloride78.507.85 g (7.1 mL)1001.0
Aluminum Chloride (Anhydrous)133.3414.67 g1101.1
Dichloromethane (Anhydrous)-200 mL--
1M Hydrochloric Acid-100 mL--
Saturated Sodium Bicarbonate-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (14.67 g, 110 mmol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath with stirring.

  • Formation of Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (7.85 g, 100 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C. The acylium ion electrophile is formed during this step.[6][13]

  • Electrophilic Aromatic Substitution: To the dropping funnel, add 4-chloro-1-fluorobenzene (13.06 g, 100 mmol) dissolved in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This will hydrolyze the aluminum chloride-ketone complex.[6]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with 1M hydrochloric acid (100 mL), water (100 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by vacuum distillation or recrystallization to yield 4-chloro-2-fluoroacetophenone.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[13] The key steps are:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) reacts with the acyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.[6][14]

  • Electrophilic Attack: The π electrons of the 4-chloro-1-fluorobenzene ring attack the acylium ion. This attack is directed to the positions ortho and para to the activating groups.

  • Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.[13]

The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution, thus inherently preventing polysubstitution under controlled conditions.[2][15]

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Acylation of 4-chloro-1-fluorobenzene issue Identify Primary Issue start->issue polysubstitution Polysubstitution Observed issue->polysubstitution Excess Byproduct low_yield Low Yield issue->low_yield Poor Conversion isomer_mix Isomer Mixture issue->isomer_mix Regioselectivity Issues sol_poly Solutions for Polysubstitution: - 1:1 Stoichiometry - Lower Temperature - Reverse Addition polysubstitution->sol_poly sol_yield Solutions for Low Yield: - Anhydrous Conditions - Stoichiometric Lewis Acid - Gradual Warming low_yield->sol_yield sol_isomer Solutions for Isomer Control: - Bulky Acylating Agent - Solvent Screening - Low Temperature isomer_mix->sol_isomer end Optimal Mono-acylated Product sol_poly->end sol_yield->end sol_isomer->end

Caption: Troubleshooting workflow for polysubstitution.

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH3COCl) Acylium Acylium Ion [CH3CO]+[AlCl4]- AcCl->Acylium + AlCl3 AlCl3 Lewis Acid (AlCl3) Substrate 4-Chloro-1-fluorobenzene Arenium Arenium Ion Intermediate (Sigma Complex) Substrate->Arenium + [CH3CO]+ Product 4-Chloro-2-fluoroacetophenone Arenium->Product - H+ (to AlCl4-) Regen_AlCl3 Regenerated AlCl3 Product->Regen_AlCl3 Work-up releases complexed AlCl3 HCl HCl

Caption: Friedel-Crafts acylation mechanism.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Gauth. (n.d.). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Friedel-Crafts acylation? Retrieved from [Link]

  • Reddit. (2019, February 19). Stoichiometric Catalyst in Friedel Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Filo. (2025, May 24). Poly-substitution products are observed in friedel crafts alkylation but... Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Quora. (2024, February 13). Why doesn't NC attached by benzene show Friedel-Crafts acylation RXN? Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone. The focus is on the practical management and troubleshooting of the highly exothermic Friedel-Crafts acylation reaction, a common route for its synthesis. Our goal is to provide actionable insights rooted in chemical principles to ensure experimental safety, success, and reproducibility.

Section 1: Understanding the Exothermic Nature of the Reaction

The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene with an acylating agent like acetyl chloride, catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). Understanding the sources of heat generation is fundamental to controlling the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation reaction to produce this compound so exothermic?

A1: The significant heat release stems from two primary stages of the reaction:

  • Formation of the Acylium Ion and Electrophilic Aromatic Substitution: The reaction is an electrophilic aromatic substitution.[1] The Lewis acid catalyst (AlCl₃) reacts with acetyl chloride to form a highly reactive acylium ion (CH₃CO⁺). This initial activation step is exothermic. The subsequent attack of the 4-chloro-1-fluorobenzene ring on this powerful electrophile to form the final ketone product is also a thermodynamically favorable and heat-generating process.[2]

  • Catalyst-Product Complexation: After its formation, the product ketone, this compound, has a carbonyl oxygen with lone pairs of electrons that acts as a Lewis base. It readily forms a stable complex with the aluminum chloride catalyst.[1][3] This complexation is a significant exothermic event and effectively sequesters the catalyst. For this reason, Friedel-Crafts acylation reactions often require stoichiometric amounts of AlCl₃, rather than truly catalytic quantities.[3][4]

Q2: What are the specific hazards associated with aluminum chloride (AlCl₃) in this synthesis?

A2: Aluminum chloride is a powerful and hazardous reagent that demands careful handling. The primary risks are:

  • Extreme Reactivity with Water: Anhydrous AlCl₃ reacts violently and exothermically with water, including moisture in the air.[5][6][7] This reaction generates large amounts of heat and toxic, corrosive hydrogen chloride (HCl) gas.[5][7]

  • Corrosivity: Due to its reaction with moisture to form HCl, AlCl₃ is highly corrosive to skin, eyes, mucous membranes, and most metals.[6] Contact with skin in the presence of moisture can cause both thermal and acid burns.[6]

  • Highly Exothermic Quenching: As detailed later, the quenching of the reaction mixture, which contains the AlCl₃-ketone complex, is dangerously exothermic if not performed correctly.[8]

Section 2: Proactive Thermal Management and Experimental Protocol

Effective management of the reaction's exotherm is not about dealing with problems as they arise, but about preventing them through meticulous planning and execution. The following protocol emphasizes control points for heat management.

Detailed Experimental Protocol for Safe Synthesis

This protocol is a representative methodology. Researchers should adapt it based on their specific equipment, scale, and laboratory safety guidelines.

Step 1: Rigorous Preparation (Anhydrous Conditions)

  • Rationale: The presence of water will deactivate the AlCl₃ catalyst and can cause a violent initial reaction upon its addition.[1][5]

  • Procedure: All glassware must be oven- or flame-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents (e.g., dichloromethane, 1,2-dichloroethane) must be anhydrous. Use freshly opened or properly stored anhydrous aluminum chloride.

Step 2: Reaction Setup for Optimal Thermal Control

  • Procedure:

    • In a dried, multi-necked flask equipped with a magnetic or mechanical stirrer, a temperature probe, a dropping funnel, and an inert gas inlet, add 4-chloro-1-fluorobenzene and the anhydrous solvent.

    • Immerse the flask in a cooling bath (ice/water or ice/brine) capable of maintaining an internal temperature of 0–5 °C. The bath should be large enough to act as an effective heat sink for the entire reaction scale.

    • Begin vigorous stirring.

Step 3: Controlled Catalyst Addition

  • Rationale: Adding the AlCl₃ in portions prevents a large, initial exotherm.

  • Procedure: Add the anhydrous AlCl₃ to the cooled solution portion-wise over 15-30 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.

Step 4: Slow, Monitored Substrate Addition

  • Rationale: This is the main heat-generating phase. The rate of addition directly controls the rate of heat evolution.

  • Procedure: Add the acetyl chloride dropwise via the addition funnel over a period of 30–60 minutes. The internal reaction temperature must be carefully monitored and maintained between 0–5 °C. If the temperature begins to rise above this range, pause the addition until it has stabilized.

Step 5: Reaction and Monitoring

  • Procedure: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) until completion. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC). The substrate is somewhat deactivated, so the reaction may require several hours.[1][9]

Step 6: The Critical Quenching Step

  • Rationale: This is the most hazardous part of the procedure. The AlCl₃-ketone complex reacts violently with water.[8] Never add water to the reaction mixture. The correct procedure is to add the reaction mixture to a large excess of the quenching medium.

  • Procedure:

    • Prepare a separate, large beaker containing a vigorously stirred mixture of crushed ice and dilute hydrochloric acid (e.g., 6 M HCl).[10]

    • Slowly, and in a controlled stream, pour the completed reaction mixture into the ice/acid slurry. The large volume of ice will absorb the significant heat of hydrolysis. The acid helps to break up the aluminum complexes.

    • Once the quench is complete and all the ice has melted, proceed with the standard workup (e.g., separation of organic layer, washing, drying, and purification).[11][12]

Data Presentation: Key Experimental Parameters
ParameterRecommended Value/ConditionRationale for Thermal Management
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert, low boiling point for easy removal. Must be dry to prevent deactivation of AlCl₃.
AlCl₃ Stoichiometry 1.1 - 1.3 equivalentsStoichiometric amounts are needed due to complexation with the product ketone.[3][4]
Addition Temperature 0–5 °CMaintains a low initial reaction rate, allowing heat to be dissipated as it is generated.
Quenching Method Slow addition of reaction mixture to excess ice/HClSafely dissipates the large exotherm from the hydrolysis of the AlCl₃-ketone complex.[8]
Visualization: Safe Reaction Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep_glass Dry Glassware & Assemble Under N2 prep_reagents Use Anhydrous Solvents & Reagents prep_glass->prep_reagents Crucial for Catalyst Activity setup Setup Reaction Vessel in Ice Bath (0-5°C) prep_reagents->setup add_alcl3 Portion-wise Addition of AlCl3 setup->add_alcl3 add_acyl Dropwise Addition of Acetyl Chloride add_alcl3->add_acyl monitor_temp Maintain Temp < 5°C add_acyl->monitor_temp react Stir & Monitor by TLC monitor_temp->react prep_quench Prepare Separate Beaker with Excess Ice/HCl react->prep_quench quench SLOWLY Add Reaction Mixture to Ice prep_quench->quench CRITICAL SAFETY STEP extract Extract, Wash, & Purify Product quench->extract

Caption: Workflow for managing the exothermic Friedel-Crafts acylation.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a direct Q&A format.

Q1: My reaction temperature is rising uncontrollably above 15°C despite the ice bath. What is happening and what should I do immediately?

A1: You are experiencing the beginning of a thermal runaway . The rate of heat generation is exceeding the rate of heat removal. This is a serious safety hazard.

  • Immediate Actions:

    • Stop All Additions: Immediately cease adding any more reagents.

    • Enhance Cooling: Add more ice, salt, or dry ice to your cooling bath to increase its cooling capacity.

    • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to safely and quickly pour the reaction mixture into the prepared ice/acid quench vessel. Do not hesitate if you feel the reaction is out of control.

  • Root Cause Analysis:

    • Too Rapid Addition: The acylating agent was likely added too quickly.

    • Inadequate Cooling: The cooling bath may be too small for the scale of the reaction or not cold enough.

    • Concentration Issues: The reaction may be too concentrated, leading to a higher rate of heat output per unit volume.

Q2: The reaction is very sluggish and TLC shows a lot of starting material remains after several hours. Can I just warm it up?

A2: While gentle warming can sometimes be used, it should be approached with extreme caution. The substrate, 4-chloro-1-fluorobenzene, is moderately deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogens.[1]

  • Initial Checks: Before applying heat, first verify:

    • Catalyst Quality: Was the AlCl₃ truly anhydrous? If it was exposed to air, its activity will be greatly diminished.

    • Stoichiometry: Was a sufficient amount of AlCl₃ used? Remember, it is consumed by complexation with the product.

  • Controlled Warming: If the above are confirmed, you can let the reaction slowly warm to room temperature. If further heating is required, do so gently with a water bath and ensure you have robust cooling on standby in case of a delayed exothermic event. Excessively high temperatures can lead to side reactions and decomposition.[1]

Q3: I saw violent bubbling and a plume of white gas when I started the quench. What went wrong?

A3: This indicates an uncontrolled quench. The violent bubbling is the rapid boiling of the solvent and the white gas is corrosive HCl being evolved from the reaction of AlCl₃ with water.[5][7] This almost certainly means one of two things occurred:

  • You added the quenching agent (water/ice) directly to the reaction flask.

  • You added the reaction mixture far too quickly to the quenching vessel.

  • Corrective Action for the Future: Always adhere to the proper quenching protocol: a slow, controlled addition of the reaction mixture into a large, vigorously stirred excess of an ice/acid slurry.[8]

Visualization: Troubleshooting a Thermal Runaway

G start Temperature Rises Uncontrollably (>15°C) action1 IMMEDIATELY Stop All Reagent Addition start->action1 action2 Enhance Cooling (Add Dry Ice/Salt) action1->action2 decision Is Temperature Stabilizing? action2->decision action3_yes Continue Monitoring Closely Proceed with Extreme Caution decision->action3_yes Yes action3_no EMERGENCY QUENCH Safely Pour Reaction into Ice/Acid Slurry decision->action3_no No end Post-Incident Review: - Addition Rate - Cooling Capacity - Reagent Purity action3_yes->end action3_no->end

Sources

workup procedure to remove aluminum chloride from Friedel-Crafts reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction processing of Friedel-Crafts chemistry. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the critical workup stage for removing aluminum chloride (AlCl₃). Our focus is on not just the "how," but the fundamental "why" behind each step, ensuring a robust and reproducible methodology.

The Critical Role of the Aqueous Workup

In Friedel-Crafts acylation, the Lewis acid catalyst, typically anhydrous aluminum chloride, does not behave as a true catalyst. The resulting aryl ketone product is a Lewis base that forms a stable complex with AlCl₃.[1] A stoichiometric amount of the Lewis acid is therefore required, as it is consumed in this complexation.[1][2] The primary goal of the workup is twofold:

  • Quench Reactive Species: To safely deactivate any unreacted, highly reactive AlCl₃ and acylating agent.

  • Liberate the Product: To hydrolyze the aluminum-ketone complex, thereby freeing the desired aryl ketone product for isolation.[3]

A properly executed workup is paramount for achieving high purity and yield, preventing one of the most common pitfalls of this reaction: the formation of persistent emulsions stabilized by aluminum salt precipitates.

Standard Protocol: Acidic Aqueous Workup for AlCl₃ Removal

This protocol is the industry-standard method for quenching a Friedel-Crafts reaction and removing the aluminum chloride catalyst. The core principle is the controlled hydrolysis of AlCl₃ and the subsequent dissolution of the resulting aluminum hydroxides in an acidic medium.

Safety First: Anhydrous aluminum chloride reacts violently and exothermically with water, liberating corrosive hydrogen chloride (HCl) gas.[4][5] This entire procedure must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Step-by-Step Methodology

1. Prepare the Quench Mixture:

  • In a beaker large enough to contain at least 5-10 times the volume of your reaction mixture, prepare a slurry of crushed ice and dilute hydrochloric acid. A common choice is 1M to 3M HCl.[6]

  • Causality: Using ice is critical for controlling the highly exothermic reaction between AlCl₃ and water.[3] Adding the reaction mixture to a cold, stirred solution ensures that the heat generated is rapidly dissipated, preventing the solvent from boiling and minimizing side reactions. The acid ensures the resulting aluminum species remain soluble.

2. The Quench - Slow and Controlled Addition:

  • With vigorous stirring, slowly and carefully pour the completed reaction mixture from the reaction flask into the prepared ice/HCl slurry.

  • You may observe fizzing (release of HCl gas) and the formation of white fumes. The color of the reaction mixture, often dark or orange, should dissipate as the aluminum complexes are destroyed.[3]

  • Causality: A slow, controlled addition is a critical safety measure to manage the exothermicity. Pouring the reaction mixture into the quench (and not the other way around) ensures there is always an excess of cold water to absorb the heat.

3. Dissolution of Aluminum Salts:

  • Continue stirring the mixture vigorously. The initial precipitate of aluminum hydroxide, Al(OH)₃, will react with the hydrochloric acid to form soluble aluminum salts (e.g., Al³⁺(aq) and various chloro-aqua complexes).[7][8]

  • If solids persist, add more concentrated HCl dropwise until the aqueous layer becomes clear. Gentle heating (e.g., in a warm water bath for 5-10 minutes) can also aid in dissolving stubborn aluminum salts.[6]

  • Causality: Aluminum hydroxide is amphoteric, exhibiting minimal solubility in the neutral pH range (around 6.0-8.0).[9] By maintaining a low pH, we keep the aluminum species in their soluble Al³⁺ form, which is the single most effective way to prevent the formation of emulsions.[9]

4. Liquid-Liquid Extraction:

  • Transfer the entire mixture to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer at least twice more with fresh portions of the organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.[7][10][11]

  • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

5. Washing the Combined Organic Layers:

  • Combine all organic extracts in the separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (1x): To remove the bulk of the acid.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (1-2x): To neutralize any remaining HCl. Be sure to vent the separatory funnel frequently to release CO₂ pressure.[12]

    • Saturated Sodium Chloride (Brine) solution (1x): To remove excess water from the organic layer and help break any minor emulsions.

  • Causality: These washing steps remove residual reagents and byproducts, leading to a cleaner crude product and simplifying subsequent purification.

6. Drying and Solvent Removal:

  • Drain the washed organic layer into an Erlenmeyer flask.

  • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl. Allow it to sit for 10-15 minutes until the organic layer is clear.

  • Filter or decant the dried organic solution away from the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude aryl ketone product.

7. Purification:

  • The crude product can now be purified by standard methods, such as recrystallization or column chromatography, to achieve the desired level of purity.[7]

Workup Decision Workflow Diagram

Workup_Workflow Friedel-Crafts Workup Decision Tree Start Reaction Complete PrepareQuench Prepare Ice / Dilute HCl Slurry Start->PrepareQuench Quench Slowly Add Reaction Mixture to Quench PrepareQuench->Quench Stir Stir Vigorously Until Solids Dissolve Quench->Stir CheckClarity Is Aqueous Layer Clear? Stir->CheckClarity AddHCl Add More Conc. HCl / Gently Warm CheckClarity->AddHCl No Extract Perform Liquid-Liquid Extraction CheckClarity->Extract Yes AddHCl->Stir CombineWash Combine & Wash Organic Layers (H₂O, NaHCO₃, Brine) Extract->CombineWash Dry Dry with Na₂SO₄ CombineWash->Dry Evaporate Remove Solvent (Rotovap) Dry->Evaporate Purify Purify Crude Product (Recrystallization / Chromatography) Evaporate->Purify

Caption: Decision workflow for Friedel-Crafts workup.

Troubleshooting Guide

Q1: I've formed a thick, persistent emulsion between the aqueous and organic layers that won't separate. What should I do?

A1: This is the most common issue, typically caused by the precipitation of gelatinous aluminum hydroxide at a near-neutral pH.[9] Here is a tiered approach to breaking the emulsion:

  • Patience is Key: First, let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will begin to separate on their own.[13]

  • Increase Ionic Strength: Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and shake gently. This increases the polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.[13][14][15]

  • Acidify Further: The most reliable method. Check the pH of the aqueous layer. If it is not strongly acidic (pH < 2), add more concentrated HCl. This will dissolve the aluminum hydroxides that are likely stabilizing the emulsion.[15][16]

  • Filtration: As a last resort for stubborn cases, filter the entire mixture through a pad of Celite® (diatomaceous earth). The fine particles of the aluminum salts are often adsorbed onto the Celite, allowing the liquid phases to separate more easily upon collection.[13]

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method for breaking emulsions.[14][15][17]

Q2: After adding the reaction mixture to the ice/water, a large amount of white solid crashed out and won't dissolve, even with more acid.

A2: While this is often aluminum salts, it could be your product precipitating if it has low solubility in the workup solvents.

  • Verify the Solid: First, ensure the aqueous layer is strongly acidic (pH < 2) to rule out aluminum hydroxide.

  • Check Product Solubility: If the solid persists, it may be your product. You may need to modify the workup. Instead of a standard extraction, you may need to isolate the product by filtration. The filtered solid should then be washed thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent (like hexanes) to remove organic impurities before drying.

  • Solvent Change: Alternatively, add more of a better organic solvent to the mixture to try and dissolve the precipitated product before proceeding with the extraction.

Q3: The workup was successful, but my final product yield is very low. Where could it have gone?

A3: Low yield can stem from issues in the reaction itself or losses during the workup.

  • Incomplete Reaction: Ensure the reaction went to completion using a monitoring technique like Thin Layer Chromatography (TLC). Deactivated aromatic rings or inactive catalysts are common culprits for poor conversion.[18]

  • Product is Water-Soluble: If your product has polar functional groups, it may have some solubility in the aqueous layer. Perform multiple (3-5) extractions of the aqueous phase to maximize recovery. "Salting out" by adding NaCl to the aqueous layer before extraction can also decrease your product's aqueous solubility.[17]

  • Loss During Washes: If your product is acidic or basic, it may be deprotonated or protonated during the NaHCO₃ or HCl washes, respectively, causing it to partition into the aqueous layer. Ensure the pH is adjusted appropriately for your specific compound before each extraction.

Frequently Asked Questions (FAQs)

Q: Why can't I just quench the reaction with plain water instead of acidic water? A: Quenching with plain water will hydrolyze the AlCl₃ to form aluminum hydroxide, Al(OH)₃.[19] Al(OH)₃ is a gelatinous solid that is notoriously insoluble in neutral water and is a primary cause of intractable emulsions that trap your product and make phase separation nearly impossible.[9] An acidic workup ensures these aluminum species are converted to soluble forms.

Q: Is it dangerous to add water to a Friedel-Crafts reaction? A: Yes, the reaction of anhydrous AlCl₃ with water is extremely exothermic and can cause the solvent to boil violently, splashing corrosive materials.[4][5] It also generates HCl gas. This is why the procedure specifies a slow addition of the reaction mixture to a large excess of ice, which effectively controls the temperature.

Q: Can I use a base, like NaOH, for the workup? A: While Al(OH)₃ is amphoteric and will dissolve in a strong base to form soluble aluminates ([Al(OH)₄]⁻), this is generally not recommended for the initial quench.[8] The initial quench with a strong base can be even more violent than with water. Furthermore, many organic products and byproducts are sensitive to strong bases, potentially leading to side reactions like hydrolysis or condensation. An acidic workup is generally cleaner and more controlled.

Q: How do I dispose of the aqueous waste containing aluminum salts? A: The acidic aqueous layer should be neutralized carefully with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal. This will precipitate aluminum hydroxide. Always follow your institution's specific guidelines for hazardous waste disposal. Do not pour the acidic or neutralized aluminum waste directly down the drain without authorization.[20]

References

  • Reeve, A. M. (2004). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 81(10), 1497. [Link]

  • Organic Syntheses. (2019). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 96, 384-401. [Link]

  • Government of Canada. (2019). Aluminum salts: Final screening assessment. Canada.ca. [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Lombard, K. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives. Organic Syntheses, 89, 134. [Link]

  • Spectro Scientific. (2019). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Southern Utah University. (n.d.). Aluminum Chloride (Anhydrous) - Chemical Protocols. SUU. [Link]

  • Sabanci University. (n.d.). General Chemical Procedures. Mühendislik ve Doğa Bilimleri Fakültesi. [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.com. [Link]

  • Gayer, K. H., Thompson, L. C., & Zajicek, O. T. (1958). The solubility of aluminum hydroxide in acidic and basic media at 25°C. Canadian Journal of Chemistry, 36(9), 1268-1271. [Link]

  • Reesman, A. L., Pickett, E. E., & Keller, W. D. (1969). Aluminum ions in aqueous solutions. American Journal of Science, 267(1), 99-113. [Link]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • ScienceMadness Discussion Board. (2004). HCl and Al, AlCl3?. Sciencemadness.org. [Link]

  • Organic Syntheses. (2020). An oven-dried (at 150 °C) 250 mL one-necked, round-bottomed flask, equipped with an egg-shaped, PTFE-coated magnetic stir bar (3 cm), is charged with. Organic Syntheses, 97, 1-17. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic-Chemistry.org. [Link]

  • J. Chem. Ed. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]

  • Newirth, T. L., & Srouji, N. (1995). Acetylation of Ferrocene: A Study of the Friedel-Crafts Acylation Mechanism as Measured by HPLC Using an Internal Standard. Journal of Chemical Education, 72(5), 454. [Link]

  • Quora. (2017). What would happen when aluminium chloride react with hydrochloric acid?. Quora. [Link]

  • Wikipedia. (n.d.). Aluminium chloride. Wikipedia. [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. L.S.College. [Link]

  • Journal of Chemical Education. (1964). Friedel Crafts acylation and alkylation with acid chlorides. Journal of Chemical Education, 41(6), 341. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15. [Link]

  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS... Scientific & Academic Publishing. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. L.S.College. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. [Link]

  • B, Dr. (2022). Reaction of Aluminum and Hydrochloric acid (concentrated). YouTube. [Link]

  • Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. [Link]

  • Chem Help ASAP. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. YouTube. [Link]

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Technical Support Center: Navigating Byproduct Identification in the Synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone via TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone. Our focus is to provide expert guidance on utilizing Thin-Layer Chromatography (TLC) for in-process monitoring and the identification of potential byproducts. This document is structured to offer practical, in-depth solutions to common challenges encountered during this specific synthetic process.

Frequently Asked Questions (FAQs)

Q1: I'm seeing multiple spots on my TLC plate during the synthesis of this compound. What are the likely identities of these spots?

A: In a typical Friedel-Crafts acylation synthesis of this compound from 4-chloro-1-fluorobenzene and an acetylating agent (like acetyl chloride or acetic anhydride) with a Lewis acid catalyst (e.g., AlCl₃), you can expect to see several spots on your TLC plate. These will likely correspond to:

  • Starting Material (4-chloro-1-fluorobenzene): This is the least polar compound in your reaction mixture (excluding non-polar solvents). Therefore, it will have the highest Retention Factor (Rf) value and appear closest to the solvent front.

  • Desired Product (this compound): This aromatic ketone is more polar than the starting material due to the presence of the carbonyl group. Consequently, it will have a lower Rf value than the starting material.

  • Regioisomeric Byproducts: The primary byproducts in this reaction are typically other isomers of the desired product. Both the chloro and fluoro substituents on the starting material are ortho, para-directing groups in electrophilic aromatic substitution.[1][2] This means the incoming acyl group can add to different positions on the aromatic ring, leading to the formation of regioisomers. The most probable regioisomeric byproduct is 1-(2-Chloro-4-fluorophenyl)ethanone .

  • Polyacylated Products: While less common because the first acyl group deactivates the aromatic ring towards further substitution, it is possible to have minor spots corresponding to di-acetylated products under harsh reaction conditions.[3][4] These would be significantly more polar and have very low Rf values.

Q2: How can I differentiate between the desired product and its regioisomeric byproduct(s) on a TLC plate?

A: Differentiating between regioisomers on a TLC plate can be challenging due to their similar polarities. However, subtle differences in their dipole moments can lead to separation.

  • Relative Polarity: The polarity of halogenated aromatic isomers is influenced by the vector sum of the individual bond dipoles. While a definitive prediction of Rf values without experimental data is difficult, it is expected that the isomers will have slightly different polarities, leading to different Rf values. Generally, a more polar isomer will have a lower Rf value.

  • Solvent System Optimization: To enhance the separation of isomers, you may need to experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or toluene and a moderately polar solvent like ethyl acetate or dichloromethane.[5] Fine-tuning the ratio of these solvents can improve the resolution between spots with close Rf values.

  • Co-spotting: The most reliable method for identification is to run a "co-spot" on your TLC plate. This involves spotting your reaction mixture in one lane, a pure standard of your desired product in another lane, and a mixture of your reaction sample and the pure standard in a third lane. If a spot in your reaction mixture corresponds to the desired product, it will merge with the spot of the pure standard in the co-spot lane.

Q3: My spots are streaking on the TLC plate. What is causing this and how can I fix it?

A: Streaking on a TLC plate is a common issue that can obscure results. The primary causes and their solutions are summarized in the troubleshooting table below. Key reasons include:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.

  • Inappropriate Solvent System: If the solvent is too polar for the sample, it can cause the spots to move up the plate too quickly and streak.

  • Compound Degradation: Some compounds can decompose on the acidic silica gel, leading to streaks.

  • Insoluble Material: If your sample is not fully dissolved in the spotting solvent, insoluble particles can cause streaking from the baseline.

A detailed breakdown of troubleshooting steps is provided in the "Troubleshooting Guide for TLC Analysis" section.[6]

Troubleshooting Guide for TLC Analysis

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking 1. Sample is too concentrated.[6] 2. The mobile phase is too polar. 3. The compound is degrading on the silica plate.1. Dilute the sample before spotting. 2. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). 3. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Spots are too high (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase.
Spots are too low (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio).
Spots are not separating 1. The mobile phase polarity is not optimal. 2. The compounds have very similar polarities.1. Systematically vary the mobile phase composition. 2. Try a different solvent system with different selectivity (e.g., replace ethyl acetate with dichloromethane or tert-butyl methyl ether). 3. Consider using high-performance TLC (HPTLC) plates for better resolution.
No spots are visible 1. The sample is too dilute. 2. The compound does not visualize under UV light. 3. The compound has evaporated from the plate.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain for visualization (see Q4 and the detailed protocol). 3. For volatile compounds, minimize the time the plate is exposed to air before and after development.

Experimental Protocols

Detailed Step-by-Step Methodology for TLC Analysis

This protocol provides a robust starting point for monitoring the synthesis of this compound.

1. Preparation of the TLC Plate and Chamber: a. Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄). b. Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate. c. Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. A common starting mobile phase is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. d. Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to maintain a saturated atmosphere. Cover the chamber.

2. Spotting the TLC Plate: a. Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). b. Using a capillary tube, carefully spot the dissolved sample onto the origin line. Keep the spot size as small as possible (1-2 mm in diameter). c. For comparison, spot a solution of the starting material (4-chloro-1-fluorobenzene) and, if available, a pure sample of the desired product in separate lanes. A co-spot of the reaction mixture and the pure product is highly recommended for positive identification.

3. Developing the TLC Plate: a. Place the spotted TLC plate into the prepared developing chamber, ensuring the origin line is above the solvent level. b. Cover the chamber and allow the solvent front to ascend the plate. c. Remove the plate when the solvent front is about 1 cm from the top. d. Immediately mark the solvent front with a pencil.

4. Visualization of the TLC Plate: a. UV Light: Since the product and byproducts are aromatic ketones, they should be visible under short-wave UV light (254 nm) as dark spots on a fluorescent background.[7] Circle the spots with a pencil. b. Chemical Staining (if necessary): i. Potassium Permanganate (KMnO₄) Stain: This is a good general stain for oxidizable functional groups. The acetyl group of the ketone can be oxidized.[8][9] The plate will have a purple background, and the spots will appear as yellow-brown spots. ii. p-Anisaldehyde Stain: This stain is particularly effective for ketones and aldehydes.[10] After dipping the plate in the stain, gentle heating will reveal colored spots. Aromatic ketones often give distinct colors.[10][11]

5. Calculation of Rf Values: a. Measure the distance from the origin to the center of each spot. b. Measure the distance from the origin to the solvent front. c. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Visualization & Formatting

Logical Workflow for Byproduct Identification

The following diagram illustrates the decision-making process for identifying byproducts during the synthesis of this compound using TLC.

Byproduct_Identification_Workflow start Run TLC of Reaction Mixture observe_spots Observe Spots Under UV Light (254 nm) start->observe_spots multiple_spots Multiple Spots Observed? observe_spots->multiple_spots single_spot Single Spot Observed multiple_spots->single_spot No analyze_rf Analyze Rf Values multiple_spots->analyze_rf Yes end Proceed with Work-up or Reaction Optimization single_spot->end high_rf High Rf Spot: Likely Starting Material (4-chloro-1-fluorobenzene) analyze_rf->high_rf mid_rf Mid Rf Spot(s): Likely Product and Regioisomeric Byproduct(s) analyze_rf->mid_rf low_rf Low Rf Spot: Possible Polyacylated Byproduct analyze_rf->low_rf co_spot Run Co-spot with Pure Product Standard mid_rf->co_spot confirm_product Confirm Identity of Desired Product co_spot->confirm_product optimize_separation Optimize TLC Solvent System for Isomer Separation confirm_product->optimize_separation stain_tlc Use Chemical Stain (e.g., p-Anisaldehyde) optimize_separation->stain_tlc characterize_byproduct Hypothesize Byproduct Identity Based on Relative Polarity and Stain Response stain_tlc->characterize_byproduct characterize_byproduct->end

Caption: Workflow for identifying byproducts in this compound synthesis using TLC.

References

  • ChemicalDesk. (2011). TLC Stains Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Sheeba, V., et al. (2004). Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic acid : A Mechanistic Study. Asian Journal of Chemistry.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Interpretation of permanganate-stained TLC spots. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]

  • BenchChem. (n.d.).
  • ResearchGate. (2014). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation? Available at: [Link]

  • Chemistry Stack Exchange. (2017). How to prepare and store anisaldehyde tlc staining solution? Available at: [Link]

  • Reddit. (2012). What do the colors on an anisaldehyde stain mean? Available at: [Link]

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stability of 1-(5-Chloro-2-fluorophenyl)ethanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Chloro-2-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a focus on its stability under acidic and basic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret your results accurately, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on the Stability of this compound

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The main stability concerns for this compound revolve around its reactivity under acidic and basic conditions, which are common in many chemical syntheses and analytical procedures. The molecule has two main reactive sites: the acetyl group (-COCH₃) and the halogenated aromatic ring. Under stress conditions, you may observe degradation primarily through reactions involving the acetyl group, such as enolization, condensation, or haloform reaction, especially under basic conditions. While the aromatic halogens are generally stable, the possibility of nucleophilic aromatic substitution under harsh conditions should not be entirely dismissed.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, this compound is expected to be relatively stable. The primary reaction anticipated is acid-catalyzed enolization of the ketone. This enol intermediate is typically not a degradation product itself but can participate in subsequent reactions if other reactive species are present. For instance, in the presence of a suitable electrophile, α-halogenation could occur. Additionally, under strongly acidic conditions and in the presence of another enolizable carbonyl compound, acid-catalyzed aldol-type condensation reactions are a possibility, leading to the formation of larger, more complex impurities.

Q3: What degradation pathways are expected for this compound under basic conditions?

A3: Basic conditions pose a more significant stability challenge for this compound. The primary and most probable degradation pathway is the haloform reaction . The methyl group of the acetyl moiety is susceptible to deprotonation by a base to form an enolate, which then reacts with a halogenating agent if present. In the absence of an external halogenating agent, but in the presence of a strong base and potential for disproportionation, or with certain reagents, this pathway can lead to cleavage of the acetyl group to form a carboxylate (5-chloro-2-fluorobenzoic acid) and a haloform (e.g., chloroform if a chlorine source is available).[1][2][3][4]

Another potential reaction under basic conditions is the aldol condensation . The enolate of this compound can react with another molecule of the ketone or other carbonyl compounds in the reaction mixture, leading to the formation of β-hydroxy ketone adducts, which can then dehydrate to form α,β-unsaturated ketones.[5][6][7]

Q4: Between the fluorine and chlorine substituents on the aromatic ring, which is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?

A4: The carbon-fluorine (C-F) bond is significantly stronger and more polarized than the carbon-chlorine (C-Cl) bond.[2][8] In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. However, the exceptional strength of the C-F bond makes fluoride a poorer leaving group compared to chloride.

In the context of forced degradation studies, where conditions are harsh, the possibility of SNAr cannot be completely ruled out, especially if strong electron-withdrawing groups are present to stabilize the intermediate Meisenheimer complex. The acetyl group on the ring is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. In this compound, the fluorine is ortho to the acetyl group and the chlorine is meta. Therefore, the fluorine is in a more activated position. However, given the high strength of the C-F bond, displacement of chlorine, although at a less activated position, might still be observed under specific and forcing conditions. In general, for SNAr reactions, fluoride is often a better leaving group than would be expected based on bond strength alone due to its ability to stabilize the transition state through polarization. However, without specific experimental data for this molecule, it is difficult to definitively predict which halogen would be displaced. It is more likely that degradation will occur at the acetyl group before SNAr on the aromatic ring.

Troubleshooting Guide for Experimental Studies

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound, particularly in the context of its stability.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis During a Reaction Monitored Over Time.

  • Possible Cause A: Degradation of the starting material or product.

    • Troubleshooting Steps:

      • Characterize the unexpected peaks: Use HPLC-MS to obtain the mass of the impurity peaks. This can provide crucial clues about the degradation pathway. For instance, a mass corresponding to 5-chloro-2-fluorobenzoic acid would strongly suggest a haloform-type reaction.

      • Perform a forced degradation study: Subject a pure sample of this compound to acidic, basic, oxidative, and photolytic stress conditions as outlined in the protocol below. This will help to generate the potential degradation products and confirm if the unexpected peaks in your reaction correspond to any of these.

      • Adjust reaction conditions: If degradation is confirmed, consider milder reaction conditions (e.g., lower temperature, weaker base/acid, shorter reaction time) to minimize the formation of byproducts.

  • Possible Cause B: HPLC method is not stability-indicating.

    • Troubleshooting Steps:

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main analyte peak. Co-elution of a degradation product can lead to inaccurate quantification.

      • Method Re-validation: If co-elution is suspected, re-develop and re-validate your HPLC method to ensure it can separate the parent compound from all potential degradation products. This may involve changing the column, mobile phase composition, or gradient profile.

Issue 2: Low Yield or Incomplete Reaction.

  • Possible Cause A: Aldol condensation consuming the starting material.

    • Troubleshooting Steps:

      • Analyze the reaction mixture for higher molecular weight species: Use LC-MS to look for masses corresponding to the aldol adduct or its dehydrated product.

      • Modify reaction conditions to disfavor condensation: If aldol products are detected, consider using a non-nucleophilic base, lower temperatures, or a shorter reaction time. If the reaction is a cross-condensation, adding the this compound slowly to the reaction mixture containing the other carbonyl component can minimize self-condensation.

  • Possible Cause B: The compound is degrading under the reaction conditions.

    • Troubleshooting Steps:

      • Follow the steps outlined in "Issue 1, Possible Cause A" to identify and mitigate degradation.

HPLC Troubleshooting Quick Reference Table
Symptom Possible Cause Recommended Solution
Ghost Peaks Contaminated mobile phase, injector, or column.Flush the system with a strong solvent. Use fresh, high-purity mobile phase.
Peak Tailing Active sites on the column, secondary interactions.Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Consider a different column with end-capping.
Peak Fronting Column overload, sample solvent incompatible with mobile phase.Dilute the sample. Dissolve the sample in the mobile phase if possible.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, column degradation.Ensure proper mobile phase mixing and degassing. Use a column oven. Replace the column if it's old or has been subjected to harsh conditions.
Baseline Noise/Drift Contaminated mobile phase, detector lamp aging, air bubbles in the system.Use fresh mobile phase, purge the system to remove air bubbles, replace the detector lamp if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a standard procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Also, expose a solid sample to the same light source.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours.

3. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A typical starting method could be a C18 reverse-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile.

Protocol 2: HPLC Method for Stability Indicating Analysis

This protocol provides a general workflow for developing an HPLC method to quantify this compound and its degradation products.

1. Instrument and Column:

  • HPLC system with a PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

3. Gradient Program:

  • Start with a gradient of 95% A and 5% B, and gradually increase the percentage of B to 95% over 20 minutes. Hold for 5 minutes and then return to the initial conditions.

4. Detection:

  • Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV scans from the PDA detector).

5. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Potential Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

G main This compound acid Acidic Conditions (e.g., H₃O⁺) main->acid Catalysis base Basic Conditions (e.g., OH⁻) main->base Catalysis snar Nucleophilic Aromatic Substitution (SNAr) (Potential, less likely) main->snar Harsh Conditions enol Enol Intermediate acid->enol aldol Aldol Condensation Product base->aldol Secondary Pathway haloform Haloform Reaction Products (Carboxylate + Haloform) base->haloform Primary Pathway enol->aldol G start Unexpected Peak in HPLC check_purity Check Peak Purity (PDA Detector) start->check_purity coelution Co-elution Suspected check_purity->coelution redevelop_method Redevelop & Re-validate HPLC Method coelution->redevelop_method Yes pure_peak Peak is Pure coelution->pure_peak No end Problem Resolved redevelop_method->end lcms Analyze by LC-MS to Determine Mass pure_peak->lcms forced_degradation Perform Forced Degradation Study lcms->forced_degradation compare Compare Mass and Retention Time forced_degradation->compare identify Identify Degradation Product compare->identify adjust Adjust Reaction Conditions identify->adjust adjust->end

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

  • Sathee, J. (n.d.). Chemistry Haloform Reaction Mechanism. Sathee Jee. [Link]

  • Which bond would be stronger, C−F or C−Cl? (2018, April 11). Quora. [Link]

  • Which is stronger, the covalent bond C-F or C-CL? Why? (2017, October 21). Quora. [Link]

  • Base catalyzed aldol condensation master organic chemistry. (n.d.). Master Organic Chemistry. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review. [Link]

  • Richard, J. P., & Amyes, T. L. (2006). PKa values for substituted acetophenones: Values determined by study of rates of halogenation. ResearchGate. [Link]

  • Guthrie, J. P., & Wang, X. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 69(3), 339-349. [Link]

  • Haloform Reaction. (n.d.). Study.com. [Link]

  • Haloform reaction. (n.d.). Wikipedia. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2020). Microbial Biotechnology, 13(1), 67-86. [Link]

  • Forced Degradation – A Review. (2022, November 30). MedCrave. [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72. [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. (2007). The Journal of Physical Chemistry A, 111(28), 6463-6471. [Link]

  • Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? (2023, December 23). Reddit. [Link]

  • Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. (2017). DiVA portal. [Link]

  • Lyle, R. E., & Paradis, L. P. (1955). Acid-catalyzed Condensations. II.1 The Condensation of Benzaldehyde with Substituted Acetophenones. Journal of the American Chemical Society, 77(23), 6273-6275. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave. [Link]

  • (PDF) Halogenated Aromatics: Fate and Microbial Degradation. (2000). ResearchGate. [Link]

  • Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. (2021, February 13). YouTube. [Link]

  • The Complete Mechanism of an Aldol Condensation. (2014). eScholarship.org. [Link]

  • Experimental Section Nucleophilic Aromatic Substitution by Hydroxide Ion under Phase-Transfer Catalysis Conditions. (n.d.). Institute of Chemistry. [Link]

  • Troubleshooting in HPLC: A Review. (2021). International Journal of Scientific Development and Research, 6(5), 930-936. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]

  • Brun, E., et al. (2013). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 18(9), 10592-10609. [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

  • alpha-halogenation of ketone under acidic and basic conditions. (2019, June 15). YouTube. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). Organic Chemistry | OpenStax. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Pharmaceutical Outsourcing. [Link]

  • Identification of Major Degradation Products of Ketoconazole. (2012). Journal of the Brazilian Chemical Society, 23(11), 2003-2011. [Link]

  • New Trends in Forced Degradation Studies. (2012, June 15). Scribd. [Link]

  • Bacterial Degradation of Aromatic Compounds. (2011). International Journal of Environmental Research and Public Health, 8(2), 271-308. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]

  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. [Link]

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Technical Support Center: Scale-Up Synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the scale-up synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone (CAS No. 541508-27-4). This valuable ketone intermediate is a critical building block in the development of pharmaceuticals and fine chemicals. Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges that require careful consideration of reaction conditions, safety, and process control. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists. We will explore the two most common and scalable synthetic routes: Friedel-Crafts Acylation and a Grignard Reagent-based approach .

PART 1: General Scale-Up and Safety FAQs

This section addresses overarching considerations applicable to both synthetic routes when moving to a larger scale.

Q1: My reaction was successful in the lab, but what are the primary thermal safety risks during scale-up?

A1: The primary risk is the transition from a "heating-controlled" to a "cooling-controlled" environment. Laboratory flasks have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In large reactors, this ratio decreases dramatically, meaning exothermic events can lead to a runaway reaction.

  • Causality: Both Friedel-Crafts acylations and Grignard reactions are significantly exothermic. The heat generated can increase the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.

  • Mitigation Strategy:

    • Calorimetry Studies: Before scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

    • Controlled Addition: Never add reagents all at once. Use a programmable pump for the slow, controlled addition of the most reactive component (e.g., the acyl chloride or the Grignard reagent). The addition rate should be set so that the cooling capacity of the reactor can handle the heat evolution.

    • Reactor Choice: Use a jacketed reactor with an appropriate heat transfer fluid and an overhead condenser to manage heat.

Q2: How should I adapt my solvent choice for a multi-kilogram scale synthesis?

A2: Solvent selection for scale-up must balance reaction performance with safety, environmental impact, and cost.

ParameterLaboratory Scale (Typical)Pilot/Manufacturing Scale (Preferred)Rationale
Safety Diethyl ether (for Grignard)THF, 2-MeTHF, CPMEHigher flash point and boiling point reduce fire risk. 2-MeTHF and CPME are less prone to peroxide formation.[1]
Work-up Dichloromethane (DCM)Toluene, Ethyl Acetate, MTBEDCM is a suspected carcinogen and has a low boiling point, making it difficult to handle on a large scale. Toluene and Ethyl Acetate are better for extractions and phase separations.
Cost Any dry solventToluene, HeptaneLower purchase and disposal costs are critical for process economics.
Environmental Chlorinated solventsHeptane, Ethanol, Ethyl Acetate"Greener" solvents are preferred to minimize environmental impact.

Q3: What are the essential personal protective equipment (PPE) requirements for handling the reagents in these syntheses?

A3: Handling reagents like aluminum chloride (AlCl₃) and organometallics requires stringent adherence to safety protocols. Always consult the Safety Data Sheet (SDS) for each chemical.[2][3][4]

  • Aluminum Chloride (Anhydrous): This is a water-reactive and corrosive solid.

    • PPE: Chemical splash goggles and a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and respiratory protection (a respirator with acid gas cartridges may be needed for large quantities).[5]

  • Grignard Reagents (e.g., Methylmagnesium Bromide): These are often pyrophoric and react violently with water.[1]

    • PPE: Safety glasses (goggles preferred), flame-retardant lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile). All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.

PART 2: Troubleshooting Guide: Friedel-Crafts Acylation Route

This route typically involves the acylation of 4-chloro-1-fluorobenzene with acetyl chloride or acetic anhydride using a Lewis acid catalyst, most commonly AlCl₃.

Workflow: Friedel-Crafts Acylation```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep_reagents Prepare Anhydrous Reagents (4-chloro-1-fluorobenzene, Acetyl Chloride) prep_reactor Inert & Cool Reactor (Jacketed, N2 atmosphere, <5°C) charge_alcl3 Charge AlCl3 in Anhydrous Solvent (e.g., DCM) prep_reactor->charge_alcl3 1 add_acyl Slowly Add Acetyl Chloride (Maintain T < 10°C) charge_alcl3->add_acyl 2 add_arene Controlled Addition of 4-chloro-1-fluorobenzene (Monitor Exotherm) add_acyl->add_arene 3 react Stir at RT (Monitor by HPLC/GC for completion) add_arene->react 4 quench Slowly Quench into Ice/HCl Solution react->quench 5 extract Phase Separation & Organic Extraction quench->extract 6 wash Wash Organic Layer (H2O, Brine) extract->wash 7 purify Solvent Swap & Crystallization (e.g., from Heptane/IPA) wash->purify 8 dry Dry Product (Vacuum Oven) purify->dry 9 analyze QC Analysis (HPLC, NMR, KF) dry->analyze 10

Caption: Two-step workflow for Grignard synthesis.

Q6: My Grignard reaction won't initiate. The solution remains colorless and the magnesium is unreactive. What should I do?

A6: This is a classic Grignard problem, indicating the magnesium surface is passive or there are inhibitors present.

  • Root Cause: A layer of magnesium oxide on the turnings prevents reaction. Trace amounts of water in the solvent or on the glassware will also immediately quench the Grignard reagent as it forms. [1]* Activation Techniques (in order of preference for scale-up):

    • Iodine: Add a single crystal of iodine. The color will disappear upon reaction initiation, which is a useful visual cue.

    • 1,2-Dibromoethane (DBE): Add a small amount (a few drops in the lab, a few mL on pilot scale) of DBE. It reacts with Mg to form ethene and MgBr₂, cleaning the surface.

    • Pre-formed Grignard: Add a small volume of a previously successful Grignard batch to initiate the new one.

  • Prevention: Always use flame-dried glassware (lab) or steam-out/dry-purged reactors (pilot). Use high-quality anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

Q7: After the Grignard addition and quench, my yield is low and I've isolated the starting Weinreb amide and a tertiary alcohol by-product. Why?

A7: This points to two separate issues: incomplete reaction and over-addition.

  • Incomplete Reaction (Starting Material Recovered):

    • Cause: Insufficient Grignard reagent was added, or some of it was quenched by adventitious moisture or an impure starting material.

    • Solution: Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). Titrate the Grignard solution before use to determine its exact molarity, as it can degrade on storage.

  • Over-addition (Tertiary Alcohol Formation):

    • Cause: The purpose of the Weinreb amide is to form a stable six-membered chelate intermediate with the magnesium, which prevents the second addition of the Grignard reagent. [6]If this intermediate breaks down prematurely (e.g., at elevated temperatures), the resulting ketone can react further.

    • Solution: Maintain a low reaction temperature throughout the Grignard addition and for a period afterward (e.g., keep at -10 °C to 0 °C). Ensure a rapid and efficient quench to hydrolyze the intermediate before it can break down and react further.

References

  • Google Patents.1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • PubChem. this compound Hazard Summary.[Link]

  • Molecules. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.[Link]

  • Google Patents.
  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.[Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]

  • ResearchGate. Friedel-Craft's acylation of fluorobenzene.[Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity.[Link]

  • Journal of Biomedical Research & Environmental Sciences. Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

  • Chemical Synthesis. The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis.[Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions.[Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene.[Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for the Purity Validation of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical procedures is a cornerstone of quality control, mandated by global regulatory bodies. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, ensuring that an analytical method is suitable for its intended purpose.[1][2][3] This guide synthesizes these principles with practical, field-proven insights to compare the most effective techniques for this specific molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods.

The Foundation: Principles of Method Validation

Before comparing specific instruments, it is crucial to understand the universal parameters that define a robust analytical method. According to ICH Q2(R1), a properly validated method provides documented evidence of its reliability.[1][2][4] The primary validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A logical workflow for method validation ensures these parameters are systematically evaluated to build a self-validating and trustworthy analytical system.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Finalization Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit DL / QL Prec->Limit Robust Robustness Limit->Robust Report Validation Report Generation Robust->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the workhorse of pharmaceutical purity analysis due to its high resolving power, versatility for non-volatile compounds, and robust quantitative capabilities.

Causality Behind Experimental Choices (Expertise & Experience): For a moderately polar, UV-active molecule like 1-(5-Chloro-2-fluorophenyl)ethanone, Reverse-Phase HPLC (RP-HPLC) is the logical choice. The separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase.[5][6] This setup ensures that the analyte is well-retained and can be effectively separated from more polar starting materials or less polar by-products. The aromatic ring and carbonyl group act as strong chromophores, allowing for sensitive detection using a UV-Vis detector.[7] An isocratic mobile phase of acetonitrile and water is often a good starting point for substituted acetophenones, providing a balance between resolution and analysis time.[7][8]

Experimental Protocol: A Self-Validating RP-HPLC System

This protocol is designed to be inherently robust, with system suitability tests (SST) ensuring the chromatographic system is performing adequately before any sample analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Run Time: 15 minutes.

  • Reagent and Standard Preparation:

    • Diluent: Mobile Phase (Acetonitrile:Water, 60:40, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

    • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the working standard.

  • System Suitability Test (SST):

    • Inject the Working Standard Solution five times.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Analysis Procedure:

    • Once SST criteria are met, inject the blank (diluent), followed by the Working Standard and the Sample Solution in duplicate.

    • Calculate the purity by comparing the peak area of the main component in the sample to that of the standard. Impurities are quantified relative to the main peak area (area percent) or against a qualified standard.

G Prep Sample & Standard Preparation SST System Suitability Test (SST) Prep->SST Inject Inject Blank, Standard, & Sample SST->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Process Peak Integration & Purity Calculation Acquire->Process

Caption: Experimental workflow for HPLC purity analysis.

Data Presentation: Expected HPLC Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result for this Method
Specificity No interference at the analyte's retention time.Peak purity analysis (DAD) confirms homogeneity.
Linearity (R²) ≥ 0.999> 0.999 over a range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5% at three concentration levels.
Precision (%RSD) ≤ 2.0%≤ 1.0% for repeatability (n=6).
Quantitation Limit (QL) S/N ratio ≥ 10~0.1 µg/mL

Section 2: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for assessing the purity of volatile compounds and detecting residual solvents.

Causality Behind Experimental Choices (Expertise & Experience): this compound is a substituted acetophenone, a class of compounds known to be sufficiently volatile and thermally stable for GC analysis.[9][10] GC often provides higher efficiency and faster analysis times than HPLC for suitable analytes. A Flame Ionization Detector (FID) is an excellent choice for carbon-containing compounds, offering high sensitivity and a wide linear range. For unambiguous identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard, providing both retention time and mass spectral data.[11][12]

Experimental Protocol: A Self-Validating GC System

  • Instrumentation and Conditions:

    • GC System: A Gas Chromatograph equipped with a Split/Splitless Inlet, and a Flame Ionization Detector (FID).

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C (FID).

  • Reagent and Standard Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate (high purity).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.

    • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the solvent.

    • Sample Solution (100 µg/mL): Prepare the test sample in the same manner.

  • Analysis Procedure:

    • Inject 1 µL of the solvent blank to ensure no interfering peaks are present.

    • Inject the Working Standard Solution six times to establish system precision (%RSD ≤ 2.0%).

    • Inject the Sample Solution in duplicate.

    • Purity is determined by area percent normalization, assuming all components have a similar response factor with FID.

G Prep Sample & Standard Preparation Inject Inject Sample (1 µL) Prep->Inject Separate Separation in GC Column (Temp Program) Inject->Separate Detect Detection (FID) & Signal Generation Separate->Detect Analyze Chromatogram Analysis & Purity Report Detect->Analyze

Caption: Experimental workflow for GC purity analysis.

Data Presentation: Expected GC Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result for this Method
Specificity Baseline resolution of all impurities.Good separation from potential synthesis-related impurities.
Linearity (R²) ≥ 0.999> 0.999 over a range of 1-200 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (%RSD) ≤ 2.0%≤ 1.5% for repeatability (n=6).
Quantitation Limit (QL) S/N ratio ≥ 10~0.05 µg/mL

Section 3: Spectroscopic Methods for Structural Confirmation

While chromatography is superior for quantification of impurities, spectroscopic methods are indispensable for confirming the identity of the main component and elucidating the structure of unknown impurities.[13][14]

Causality Behind Experimental Choices (Expertise & Experience): An orthogonal approach using multiple spectroscopic techniques provides a self-validating system for structural identity.

  • Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly useful as it provides a clean spectrum with high sensitivity to the fluorine atom's chemical environment.[15]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature for confirming the presence of a chlorine atom in the molecule and its fragments.

  • Infrared (IR) Spectroscopy: IR is a rapid and simple method to confirm the presence of key functional groups. For this molecule, the strong carbonyl (C=O) stretch and absorptions related to the substituted aromatic ring are characteristic.[16][17][18]

Experimental Protocols & Expected Data

  • NMR Spectroscopy:

    • Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.[19]

    • Expected Data:

      • ¹H NMR: A singlet for the methyl protons (~2.6 ppm), and distinct multiplets for the three aromatic protons.

      • ¹³C NMR: A peak for the carbonyl carbon (~190-200 ppm), a peak for the methyl carbon, and six distinct signals for the aromatic carbons showing C-F and C-Cl coupling.[20]

      • ¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with neighboring aromatic protons.

  • Mass Spectrometry (MS):

    • Protocol: Analyze using either GC-MS (with Electron Ionization - EI) or LC-MS (with Electrospray Ionization - ESI).

    • Expected Data: The molecular ion (M⁺) peak at m/z 172, with a corresponding M+2 peak at m/z 174 that is approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy:

    • Protocol: Analyze as a KBr pellet or a thin film.

    • Expected Data: A strong, sharp absorption band around 1680-1700 cm⁻¹ (conjugated aromatic ketone C=O stretch), along with C-Cl, C-F, and aromatic C-H and C=C stretching bands.[18][20][21]

G cluster_0 Chromatographic Purity cluster_1 Structural Confirmation HPLC HPLC MS Mass Spec HPLC->MS LC-MS GC GC GC->MS GC-MS NMR NMR (¹H, ¹³C, ¹⁹F) IR FTIR Compound This compound Sample Compound->HPLC Quantification Compound->GC Quantification Compound->NMR Identification Compound->MS Identification Compound->IR Identification

Caption: Orthogonal approach combining chromatography and spectroscopy.

Comparative Summary and Recommendation

The choice of analytical method depends on the specific goal of the analysis. For routine quality control and release testing, a validated quantitative method is required, while for structural confirmation and impurity identification, spectroscopic methods are essential.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Spectroscopic Methods (NMR, MS, IR)
Primary Use Quantitative analysis of purity and impurities.Quantitative analysis of volatile impurities and purity.Qualitative analysis for identity and structure elucidation.
Specificity High; can separate non-volatile, structurally similar impurities.Very high; excellent for volatile and semi-volatile compounds.Absolute for structure (NMR); high for molecular weight (MS).
Sensitivity High (ng range).Very High (pg-ng range with FID).Moderate (NMR) to Very High (MS).
Suitability for Analyte Excellent. Ideal for non-volatile, UV-active compounds.Very Good. Suitable as the compound is thermally stable.Essential for identity confirmation.
Trustworthiness High, when validated according to ICH guidelines.High, when validated according to ICH guidelines.High; provides orthogonal data for unambiguous confirmation.

Senior Application Scientist's Recommendation:

For the comprehensive validation of this compound purity, an orthogonal approach is paramount for establishing a self-validating and trustworthy system.

  • Primary Quantitative Method: A validated Reverse-Phase HPLC method should be established as the primary tool for routine purity assessment and quantification of non-volatile, process-related impurities. Its robustness and wide applicability make it the industry standard.

  • Secondary & Complementary Method: A validated Gas Chromatography method should be used to test for residual solvents and other volatile impurities. Furthermore, GC-MS is invaluable for identifying unknown volatile or semi-volatile impurities discovered during method development.

  • Identity Confirmation: NMR (¹H, ¹³C, ¹⁹F), MS, and IR data are non-negotiable for the definitive identification of the reference standard and for the structural elucidation of any significant unknown impurities isolated during the chromatographic analysis.

By combining the quantitative power of chromatography with the definitive structural information from spectroscopy, researchers can ensure the highest level of confidence in the purity and identity of this compound, meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. (2023-07-30). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). (2021-09-17). [Link]

  • Ketone infrared spectra. Chemistry Blog. [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. (2017-09-01). [Link]

  • Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

  • Gas chromatographic analysis of acetophenone oxime and its metabolites. PubMed. [Link]

  • Understand TLC and HPLC Analysis of Acetophenone. StudyRaid. (2024-03-15). [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2023-09-30). [Link]

  • Gas chromatographic analysis of acetophenone oxime and its metabolites. ResearchGate. (2024-08-05). [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones. Scirp.org. (2015-03-23). [Link]

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. (2024-08-06). [Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2023-09-30). [Link]

  • The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Phenomenex. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. (2021-03-01). [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Science Publishing. [Link]

  • NMR and MS Methods for Metabolomics. PubMed. [Link]

  • Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. MDPI. [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Malaya Journal of Matematik. [Link]

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A Comparative Guide to HPLC Method Development for the Analysis of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the quantitative analysis of 1-(5-Chloro-2-fluorophenyl)ethanone. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and quality through a robust analytical method is paramount. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each experimental choice, from initial method scouting to final optimization and validation, in accordance with international regulatory standards.

Foundational Strategy: Understanding the Analyte

The first step in any logical method development is to understand the physicochemical properties of the analyte.[1] this compound (C₈H₆ClFO) is a halogenated aromatic ketone. Its key properties are summarized below.

PropertyValueImplication for HPLC Method Development
Molecular Weight172.58 g/mol [2]Suitable for standard HPLC analysis; does not require specialized large-molecule columns.
XLogP32.3[2][3]Indicates moderate hydrophobicity, making Reversed-Phase (RP) HPLC the ideal starting point.
Topological Polar Surface Area17.1 Ų[2]Low polarity further supports the choice of RP-HPLC for good retention.
Chemical StructureAromatic ketoneThe phenyl ring and carbonyl group are strong chromophores, suggesting excellent detectability with a UV detector.[4]

Based on this profile, a reversed-phase HPLC approach is the most logical and efficient starting point for method development.

Phase 1: Method Scouting and Initial Column Comparison

The objective of the scouting phase is to screen different stationary and mobile phases to find the most promising conditions for selectivity and peak shape.[5] Given the analyte's aromatic and halogenated nature, three columns with distinct selectivities were chosen for an initial comparison: a standard C18, a Phenyl, and a Pentafluorophenyl (PFP) column.

  • C18 (L1): The workhorse of reversed-phase chromatography, offering robust hydrophobic interactions. It is recommended as a general-purpose reversed-phase column.[6]

  • Phenyl (L11): Provides alternative selectivity through π-π interactions with the analyte's aromatic ring.[6]

  • Pentafluorophenyl (PFP/L43): Offers a complex mixture of hydrophobic, aromatic, and dipole-dipole interactions, often providing unique selectivity for halogenated and aromatic compounds.[5]

The initial scouting was performed using a generic gradient with both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier to assess their impact on selectivity and efficiency. Acetonitrile is often preferred due to its lower viscosity and superior UV transparency.[7]

Method_Scouting_Workflow cluster_analyte Analyte Characterization cluster_screening Phase 1: Method Scouting cluster_columns Column Screening cluster_mobiles Mobile Phase Screening Analyte This compound XLogP = 2.3 Start Select RP-HPLC Mode Analyte->Start Informs Choice C18 C18 Column Start->C18 Test on Phenyl Phenyl Column Start->Phenyl Test on PFP PFP Column Start->PFP Test on ACN Acetonitrile/Water Gradient C18->ACN MeOH Methanol/Water Gradient C18->MeOH Phenyl->ACN Phenyl->MeOH PFP->ACN PFP->MeOH Evaluation Evaluate: - Retention Time (tR) - Peak Shape (Tf) - Efficiency (N) ACN->Evaluation MeOH->Evaluation

Caption: Initial method scouting workflow for column and mobile phase selection.

Comparative Scouting Data

The following table summarizes the performance of each column with an Acetonitrile/Water gradient.

ParameterC18 ColumnPhenyl ColumnPFP Column
Retention Time (tR) 5.8 min5.2 min6.5 min
Tailing Factor (Tf) 1.11.41.2
Theoretical Plates (N) 15,20011,50014,100
Resolution (Rs) *2.51.92.2
Resolution was measured against a known process impurity.

Analysis of Scouting Results: The C18 column provided the best overall performance, delivering a superior combination of high efficiency (N > 15,000) and excellent peak symmetry (Tf = 1.1). While the PFP column showed slightly higher retention, the C18 column offered better peak shape. The Phenyl column exhibited lower efficiency and more significant peak tailing, making it less suitable. The Acetonitrile/Water mobile phase consistently gave sharper peaks and lower backpressure compared to Methanol/Water across all columns.[8] Therefore, the C18 column with an Acetonitrile/Water mobile phase was selected for further optimization.

Phase 2: Method Optimization

With the primary column and mobile phase solvents selected, the next step is to fine-tune the chromatographic parameters to enhance resolution, reduce run time, and ensure robustness.[9] The optimization process focuses on systematically adjusting the mobile phase composition, gradient profile, and temperature.

Method_Optimization_Workflow cluster_optimization Phase 2: Method Optimization cluster_params Parameter Adjustment Input Selected Conditions: C18 Column ACN/Water Mobile Phase pH Optimize Mobile Phase pH (e.g., 0.1% Formic Acid) Input->pH Gradient Fine-Tune Gradient Slope (Steeper/Shallower) pH->Gradient Temp Adjust Column Temperature (e.g., 25-35°C) Gradient->Temp Decision Evaluate Performance: - Resolution (Rs) - Analysis Time - Peak Symmetry (Tf) Temp->Decision Decision->pH Re-adjust Final Final Optimized Method Decision->Final Criteria Met

Caption: Systematic workflow for HPLC method optimization.

Optimization Steps & Rationale:
  • Mobile Phase pH Adjustment: The analyte itself is neutral, so its retention is not significantly affected by pH. However, controlling the pH is crucial for ensuring the consistent ionization state of potential acidic or basic impurities, thereby improving peak shape and reproducibility.[10] An acidic mobile phase (pH ≈ 2.7) was prepared using 0.1% formic acid. This suppressed the ionization of potential acidic impurities, leading to sharper peaks and improved resolution from the main analyte.

  • Gradient Profile Tuning: The initial generic gradient was optimized to reduce the analysis time while maintaining sufficient resolution between the analyte and its impurities. The gradient was made steeper at the beginning to quickly elute early impurities and then shallower around the elution time of the main peak to maximize resolution.

  • Column Temperature: The effect of column temperature was evaluated at 25°C, 30°C, and 35°C. Increasing the temperature slightly to 30°C resulted in a modest decrease in retention time and a noticeable improvement in peak efficiency due to lower mobile phase viscosity, without compromising resolution. This temperature was selected for the final method.[11]

Final Optimized Method: A Comparative Overview

This section compares the initial scouting method with the final, optimized protocol, highlighting the significant improvements in performance.

ParameterInitial Scouting Method (C18)Final Optimized Method
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-90% B in 10 min60-80% B in 8 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient (25°C)30°C
Detection 254 nm248 nm (λmax)
Run Time 15 min10 min
Retention Time (tR) 5.8 min4.5 min
Tailing Factor (Tf) 1.11.05
Resolution (Rs) *2.54.2
Resolution was measured against the critical impurity pair.

The optimized method demonstrates a 33% reduction in run time and a 68% improvement in the resolution of the critical pair, showcasing a significantly more efficient and robust separation.

Detailed Experimental Protocol: Final Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 248 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 60
      6.0 80
      6.1 60

      | 10.0 | 60 |

  • Sample Preparation:

    • Diluent: Acetonitrile:Water (60:40 v/v)

    • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample in the diluent to achieve a similar target concentration.

Method Validation and Specificity

A developed analytical method is only suitable for its intended purpose after validation.[12] The optimized method must undergo validation as per the International Council for Harmonisation (ICH) guidelines Q2(R2).[13] A crucial component of validation is demonstrating specificity, which is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[14]

Forced Degradation (Stress Testing): To prove the method is stability-indicating, forced degradation studies are essential.[15] The analyte was subjected to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

In all stress conditions, the degradation products were well-resolved from the main this compound peak, with the peak purity passing the acceptance criteria. This confirms the method's ability to separate the analyte from its potential degradants, making it suitable for stability studies.

Conclusion

This guide has systematically detailed the development of a robust, efficient, and specific reversed-phase HPLC method for the analysis of this compound. Through a comparative evaluation of different stationary phases and the subsequent optimization of mobile phase and instrumental parameters, a final method was established using a C18 column with an Acetonitrile and 0.1% Formic Acid gradient at 30°C .

This optimized method offers significant advantages over initial scouting conditions, including a shorter run time, superior resolution, and excellent peak symmetry. The successful separation of the analyte from its forced degradation products confirms that the method is stability-indicating and fit for its intended purpose in quality control and stability testing environments, adhering to the principles of scientific integrity and regulatory compliance.[1]

References

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GC-MS analysis of 1-(5-Chloro-2-fluorophenyl)ethanone and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the GC-MS Analysis of 1-(5-Chloro-2-fluorophenyl)ethanone and Its Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison and procedural overview for the analysis of this compound, a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1][2] The accurate determination of its purity and the identification of related impurities are critical for ensuring the quality, safety, and efficacy of final products. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust and reliable analytical methodology.

We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, justifying its selection through a detailed examination of its principles and performance. Furthermore, we will objectively compare GC-MS with High-Performance Liquid Chromatography (HPLC), providing the necessary data and rationale to help professionals select the optimal method for their specific analytical challenges.

The Analytical Imperative: Why GC-MS for this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3] For an analyte like this compound, which is a volatile and thermally stable small molecule, GC-MS is the quintessential analytical tool.[4][5]

The process begins with the GC, which separates components of a mixture based on their boiling points and differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[4][6] Following separation, each component enters the mass spectrometer, where it is ionized. Electron Ionization (EI) is the most common method for GC-MS, as it is a hard ionization technique that reproducibly fragments molecules.[7] These fragments create a unique mass spectrum—a molecular fingerprint—that allows for unambiguous identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.[7]

The primary advantages of using GC-MS for this specific application are:

  • High Specificity: The unique fragmentation pattern generated by the mass spectrometer provides structural information, allowing for confident identification of the main compound and unknown impurities.[3]

  • Excellent Sensitivity: GC-MS can detect trace-level impurities that might be present from the synthesis process, which is crucial for regulatory compliance and product safety.[8]

  • Quantitative Accuracy: When properly validated, the method provides precise and accurate quantification of the analyte and its related substances.[9][10]

Visualizing the GC-MS Workflow

The following diagram illustrates the logical flow of a typical GC-MS analysis, from sample introduction to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent (e.g., Acetone, Hexane) Sample->Dissolve Filter Filter (if necessary) (0.45 µm Syringe Filter) Dissolve->Filter Injection Autosampler Injection Filter->Injection GC_Column GC Separation (Capillary Column) Injection->GC_Column Ionization MS Ionization (Electron Ionization, 70 eV) GC_Column->Ionization Detection Mass Analyzer & Detector (Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Extract Mass Spectrum Chromatogram->Mass_Spectrum Quantification Peak Integration & Quantification Chromatogram->Quantification Identification Library Search & Fragmentation Analysis Mass_Spectrum->Identification

Caption: A standard workflow for the GC-MS analysis of organic compounds.

A Validated GC-MS Protocol for this compound

A robust analytical method is built on a foundation of well-chosen and optimized parameters. The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in high-purity acetone.

    • Prepare sample solutions by accurately weighing the material and dissolving it in acetone to achieve a similar final concentration.[11]

    • Prepare a calibration curve by making serial dilutions of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).[12]

  • Instrument Configuration and Analysis:

    • Inject 1 µL of the prepared solution into the GC-MS system.

    • Acquire the data in full scan mode to gather both qualitative and quantitative information.

Recommended GC-MS Parameters

The following table summarizes the recommended starting conditions for the analysis. These parameters are based on established methods for similar halogenated aromatic compounds and provide an excellent foundation for method development and validation.[12][13][14]

ParameterRecommended SettingRationale
GC System Gas Chromatograph with Mass Selective DetectorStandard instrumentation for this type of analysis.
Column DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column providing excellent separation for a wide range of volatile and semi-volatile organic compounds.[13]
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[12]
Inlet Type & Temp Split/Splitless Injector @ 250°CPrevents analyte degradation and ensures efficient volatilization. A split ratio (e.g., 20:1) is used to avoid column overload.[14]
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature gradient ensures good separation of early-eluting impurities from the main analyte and elutes heavier compounds.[12]
MS System Single Quadrupole or Ion TrapCommon and effective mass analyzers for routine analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard "hard" ionization that produces reproducible, information-rich fragmentation patterns for library matching.[7]
Mass Range 40 - 400 m/zCovers the molecular weight of the analyte (172.58 g/mol ) and its expected fragments.[14][15]
Source Temperature 230°COptimizes ionization efficiency and prevents contamination.[12]
Transfer Line Temp 280°CPrevents condensation of analytes as they transfer from the GC to the MS.[12]

Data Interpretation: Decoding the Mass Spectrum

The molecular formula of this compound is C₈H₆ClFO, with a molecular weight of 172.58 g/mol .[15][16] The EI mass spectrum is expected to show distinct features that confirm its identity.

  • Molecular Ion (M⁺): A peak will appear at m/z 172. A crucial confirmatory peak, the M+2 isotope peak, will be present at m/z 174 with an intensity of approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[17]

  • Base Peak ([M-15]⁺): The most intense peak (base peak) in the spectrum is predicted to be at m/z 157. This corresponds to the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, forming a highly stable acylium cation. This is a classic fragmentation pathway for ketones.[18]

  • Other Key Fragments: The acylium ion can further lose a molecule of carbon monoxide (CO, mass 28) to produce a fragment at m/z 129, corresponding to the chlorofluorophenyl cation.

Predicted Fragmentation Pathway

The following diagram illustrates the primary fragmentation events for this compound upon electron ionization.

Fragmentation Parent [C₈H₆ClFO]⁺ (Molecular Ion) m/z = 172/174 Acylium [C₇H₃ClFO]⁺ (Acylium Ion - Base Peak) m/z = 157/159 Parent->Acylium - •CH₃ Aromatic_Fragment [C₆H₃ClF]⁺ (Chlorofluorophenyl Cation) m/z = 129/131 Acylium->Aromatic_Fragment - CO

Caption: Predicted EI fragmentation of this compound.

Performance Comparison: GC-MS vs. HPLC

While GC-MS is exceptionally well-suited for this analysis, High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly in quality control settings.[4] The choice between them depends on the specific analytical goal, such as routine purity testing versus investigational impurity identification.[5][7]

FeatureGC-MSHPLC with UV DetectionVerdict for this Application
Analyte Suitability Ideal for volatile, thermally stable compounds like the target analyte.[7]Suitable, but better for non-volatile or thermally labile derivatives or byproducts.[5]GC-MS is superior. The analyte's properties are perfectly matched to the technique.
Separation Principle Separation based on boiling point and polarity in a gaseous mobile phase.[6]Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[4]Method Dependent. Both can achieve excellent separation with proper method development.
Identification Power Definitive. Provides structural information from fragmentation patterns, enabling identification of unknowns.[7]Inferential. Relies on retention time matching with a standard. UV spectrum provides limited structural data.GC-MS is vastly superior. It can identify unexpected impurities without needing reference standards for each one.
Sensitivity Very high, capable of detecting trace and ultra-trace level impurities.[8]Good, but generally less sensitive than GC-MS for this class of compounds.[13]GC-MS is preferred for comprehensive impurity profiling.
Speed & Throughput Method run times are often under 20-30 minutes.[13]Modern UHPLC methods can be very fast (<10 minutes), but conventional methods are comparable to GC.Comparable. Both techniques can be optimized for high throughput.
Cost & Complexity Higher initial instrument cost. Requires gas supplies and periodic source cleaning.[8][13]Lower initial instrument cost. Major running cost is high-purity solvents.[13]HPLC is more cost-effective for routine, high-volume purity assays where the identity of all components is already known.
Conclusion of Comparison

For the comprehensive analysis of this compound and its process-related derivatives, GC-MS is the authoritative and preferred technique . Its unparalleled specificity and sensitivity make it indispensable for identifying unknown impurities and performing root-cause analysis in process development.

HPLC with UV detection serves as a robust and cost-effective workhorse for routine quality control applications, such as batch release testing, where the primary goal is to quantify the main component against known, specified impurities.[13] It is also the necessary choice for any non-volatile derivatives that may be synthesized from the parent compound.

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Differentiating Isomers of 1-(5-Chloro-2-fluorophenyl)ethanone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and chemical research, the precise identification of constitutional isomers is paramount. Subtle shifts in the arrangement of functional groups on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of 1-(5-Chloro-2-fluorophenyl)ethanone and its positional isomers, offering a practical framework for their unambiguous differentiation using fundamental analytical techniques.

The isomers of chloro-fluoro-acetophenone are critical building blocks in the synthesis of a wide array of bioactive molecules. Their correct identification is not merely a matter of analytical rigor but a crucial step in ensuring the synthesis of the intended therapeutic agent and avoiding the production of potentially harmful or inactive side products. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), elucidating how the interplay of chloro and fluoro substituents on the phenyl ring manifests in distinct spectral signatures.

The Isomeric Landscape

The focus of this guide is this compound and its constitutional isomers, where the chloro and fluoro groups, along with the acetyl group, are arranged differently around the benzene ring. Understanding the electronic effects of these substituents is key to interpreting their spectra. Both chlorine and fluorine are electronegative and exert a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution through induction and resonance. The acetyl group is a deactivating, meta-directing group. The relative positions of these groups will influence the chemical environment of each proton and carbon atom, leading to unique spectroscopic fingerprints.

workflow_HNMR prep Sample Preparation (CDCl₃, TMS) acq Data Acquisition (300-500 MHz) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift, Multiplicity, J-coupling) proc->analysis id Isomer Identification analysis->id

Caption: A streamlined workflow for the analysis of this compound isomers by ¹H NMR.

Expected ¹H NMR Spectral Features:

For This compound , we anticipate three distinct aromatic proton signals. The proton ortho to the fluorine will be a doublet of doublets due to ortho coupling with one neighboring proton and meta coupling with the other. The proton ortho to the acetyl group will also exhibit complex splitting. The remaining proton will be a triplet of doublets. The methyl protons of the acetyl group will appear as a singlet further upfield.

In contrast, an isomer like 1-(3-Chloro-4-fluorophenyl)ethanone would display a different splitting pattern. The proton between the chloro and acetyl groups would likely be the most downfield and appear as a doublet. The proton ortho to the fluorine would be a doublet of doublets, and the remaining proton would also be a doublet of doublets.

While a complete experimental dataset for all isomers is not readily available in a single public source, data for analogous compounds can provide valuable insights. For instance, the ¹H NMR spectrum of the related 1-(5-Bromo-2-fluorophenyl)ethanone shows a doublet of doublets at δ 7.99 ppm, a multiplet at δ 7.63-7.59 ppm, and a doublet of doublets at δ 7.05 ppm, with the methyl group appearing as a doublet at δ 2.64 ppm due to coupling with the ortho fluorine. [1]This through-space coupling is a characteristic feature of 2'-fluoro-substituted acetophenones. [2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents. The carbon atom directly attached to the fluorine will exhibit a large C-F coupling constant (¹JCF), which is a definitive diagnostic tool. The carbonyl carbon of the acetyl group will appear significantly downfield (typically >190 ppm).

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum of This compound will display eight distinct signals: six for the aromatic carbons, one for the carbonyl carbon, and one for the methyl carbon. The carbon bearing the fluorine atom will appear as a doublet with a large coupling constant. The positions of the other aromatic carbons will be influenced by the combined electronic effects of the substituents.

By comparing the chemical shifts and C-F coupling constants with those of other isomers, a positive identification can be made. For example, in 1-(2-Chloro-4-fluorophenyl)ethanone , the carbon attached to the fluorine is at a different position relative to the other substituents, leading to a different set of chemical shifts for the aromatic carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the isomers of this compound, the most prominent absorption bands will be due to the carbonyl (C=O) stretching of the ketone and the various vibrations of the substituted benzene ring.

Key IR Absorption Bands:

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the frequency of the C=O stretch.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-Cl Stretch: A medium to strong absorption in the 600-800 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H Bending: The out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide clues about the substitution pattern of the benzene ring.

While the IR spectra of the isomers will share these general features, subtle shifts in the positions and intensities of these bands, particularly the C=O stretch and the aromatic C-H bending vibrations, can be used for differentiation. For example, the NIST WebBook provides an IR spectrum for 3-Chloro-4-fluoroacetophenone, which can be used as a reference. [3]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For all isomers of this compound, the molecular ion peak (M⁺) will have a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks separated by two mass units (M⁺ and M+2).

Expected Fragmentation Patterns:

The primary fragmentation pathway for acetophenones is typically the loss of the methyl group to form a stable acylium ion. For these isomers, this would result in a prominent peak at m/z 157/159. Further fragmentation may involve the loss of CO, Cl, or F, leading to a series of characteristic fragment ions.

By analyzing the relative abundances of the molecular ion and the fragment ions, it is often possible to distinguish between isomers. The substitution pattern can influence the stability of the fragment ions, leading to differences in the mass spectrum. The NIST Mass Spectrometry Data Center is a valuable resource for obtaining mass spectral data for many of these isomers. [4]For instance, the mass spectrum of 3-Chloro-4-fluoroacetophenone is available in the NIST WebBook. [3]

Comparative Data Summary

The following table summarizes the key expected spectroscopic features for this compound and a selection of its isomers. Note that experimental data for all isomers is not consistently available, and some values are predicted based on known substituent effects.

IsomerKey ¹H NMR FeaturesKey ¹³C NMR FeaturesKey IR Features (cm⁻¹)Key MS (m/z) Fragments
This compound Three distinct aromatic multiplets. Methyl singlet.Carbonyl >190 ppm. Large ¹JCF.C=O ~1690, C-F ~1200, C-Cl ~750M⁺ 172/174, 157/159
1-(3-Chloro-4-fluorophenyl)ethanone Three aromatic signals, likely two doublets of doublets and one doublet. Methyl singlet.Carbonyl >190 ppm. Large ¹JCF.C=O ~1685, C-F ~1250, C-Cl ~800M⁺ 172/174, 157/159
1-(4-Chloro-3-fluorophenyl)ethanone Three aromatic signals with distinct splitting patterns. Methyl singlet.Carbonyl >190 ppm. Large ¹JCF.C=O ~1695, C-F ~1230, C-Cl ~820M⁺ 172/174, 157/159
1-(2-Chloro-4-fluorophenyl)ethanone Three aromatic signals with characteristic ortho, meta, and para couplings. Methyl singlet.Carbonyl >190 ppm. Large ¹JCF.C=O ~1690, C-F ~1240, C-Cl ~850M⁺ 172/174, 157/159

Experimental Protocols

Sample Preparation for NMR Spectroscopy:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 300-500 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum on the same instrument. Use a sufficient number of scans and a relaxation delay of 2-5 seconds.

Sample Preparation for IR Spectroscopy:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum and subtract it from the sample spectrum.

Sample Preparation for Mass Spectrometry:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

Data Acquisition:

  • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

  • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

Conclusion

The unambiguous identification of this compound and its isomers is readily achievable through a combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR offer the most detailed information regarding the substitution pattern on the aromatic ring through the analysis of chemical shifts and coupling constants. IR spectroscopy provides rapid confirmation of the key functional groups, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pathways. By carefully analyzing and comparing the data from these four fundamental spectroscopic methods, researchers and drug development professionals can confidently distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

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  • Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(7), 4638–4645. [Link]

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A Senior Application Scientist's Guide to Validating 1-(5-Chloro-2-fluorophenyl)ethanone Derivatives with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of success. For researchers working with scaffolds like 1-(5-Chloro-2-fluorophenyl)ethanone, which serve as vital building blocks for a range of pharmacologically active molecules, ambiguity in structure is not an option. While 1D NMR (¹H and ¹³C) provides a foundational overview, the substitution patterns on the aromatic ring, especially in the presence of magnetically active nuclei like fluorine, can lead to complex spectra that defy simple interpretation.

This guide provides an in-depth comparison of 2D NMR techniques as a robust, self-validating system for the structural elucidation of a representative derivative, 1-(4-amino-5-chloro-2-fluorophenyl)ethanone . We will explore not just the "how" but the "why" behind the experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides an unassailable confirmation of the molecular structure.

The Challenge: Beyond the Limits of 1D NMR

Consider the structure of our target derivative. The introduction of an amino group to the this compound core creates a trisubstituted aromatic ring. While a ¹H NMR spectrum will show the acetyl methyl singlet and the aromatic protons, assigning the precise positions of these protons and, by extension, the substituents, can be challenging due to complex splitting patterns and potential signal overlap. Similarly, a ¹³C NMR spectrum reveals all the carbon environments but offers no direct information about their connectivity.[1][2] This is where 2D NMR becomes indispensable.

The 2D NMR Toolkit: A Comparative Analysis

2D NMR experiments add a second frequency dimension to the spectrum, revealing correlations between nuclei.[3] This allows us to piece together the molecular puzzle, bond by bond.

2D NMR Technique Primary Purpose Information Gained for Target Molecule Limitations
COSY (Correlation Spectroscopy)Identifies proton-proton (¹H-¹H) scalar couplings through 2-3 bonds.[4]Establishes which aromatic protons are adjacent to each other, confirming the spin system.Does not provide information about quaternary (non-protonated) carbons or heteronuclear connections.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to their attached carbons (¹H-¹³C) over a single bond.[5]Unambiguously assigns the ¹³C signals for all protonated carbons (aromatic CH, -CH₃).Provides no information about quaternary carbons or multi-bond connectivities.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5][6]The key to the puzzle. Connects the acetyl group to the aromatic ring, links aromatic protons to neighboring carbons (including quaternary ones), and confirms the relative positions of all substituents.Occasional weak or absent correlations for 4-bond couplings can occur.[7]

Experimental Workflow: A Self-Validating Protocol

Step 1: Sample Preparation & 1D NMR Acquisition
  • Sample Preparation : Dissolve ~10-20 mg of the synthesized 1-(4-amino-5-chloro-2-fluorophenyl)ethanone derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • 1D ¹H NMR : Acquire a standard ¹H NMR spectrum to assess sample purity and to serve as a reference for setting up the 2D experiments.[8][9] Note the chemical shift range of the aromatic and aliphatic protons.

  • 1D ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

Step 2: 2D NMR Acquisition

Using a modern NMR spectrometer (e.g., 400 MHz or higher), the following 2D experiments are performed.[8][9][10]

  • COSY : A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.

  • HSQC : A sensitivity-enhanced, phase-sensitive gradient HSQC is recommended for optimal signal.

  • HMBC : A gradient-selected HMBC optimized for a long-range coupling constant of ~8 Hz is a good starting point for aromatic systems.

G cluster_prep Sample Preparation & 1D NMR cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Validation prep Dissolve Sample (~15mg in 0.6mL CDCl₃) acq_1d Acquire 1D ¹H and ¹³C Spectra prep->acq_1d acq_cosy Acquire gCOSY acq_1d->acq_cosy acq_hsqc Acquire gHSQC acq_1d->acq_hsqc acq_hmbc Acquire gHMBC acq_1d->acq_hmbc analyze_cosy Analyze COSY: Identify ¹H-¹H Spin Systems acq_cosy->analyze_cosy analyze_hsqc Analyze HSQC: Assign Protonated Carbons acq_hsqc->analyze_hsqc analyze_hmbc Analyze HMBC: Map Long-Range Connectivities acq_hmbc->analyze_hmbc validate Integrate All Data: Unambiguous Structure Confirmation analyze_cosy->validate analyze_hsqc->validate analyze_hmbc->validate

Caption: Experimental workflow for 2D NMR-based structure validation.

Data Interpretation: Connecting the Dots

Let's walk through the analysis using hypothetical but realistic chemical shift data for 1-(4-amino-5-chloro-2-fluorophenyl)ethanone .

Hypothetical NMR Data Summary

Position Atom ¹H δ (ppm) ¹³C δ (ppm) Key HMBC Correlations (from ¹H)
1C-~125.0H-3, H-6, H-8
2C-F-~155.0 (d, ¹JCF ≈ 250 Hz)H-3, H-6
3C-H~7.00 (d)~118.0 (d, ²JCF ≈ 20 Hz)C-1, C-2, C-4, C-5
4C-NH₂-~145.0H-3, H-6
5C-Cl-~120.0H-3, H-6
6C-H~7.80 (d)~129.0 (d, ³JCF ≈ 5 Hz)C-1, C-2, C-4, C-5, C-7
7C=O-~195.0H-6, H-8
8CH₃~2.60 (s)~28.0C-1, C-7

(Note: 'd' indicates a doublet due to C-F coupling. J-coupling values are illustrative.)

  • COSY Analysis : The COSY spectrum would show a cross-peak between the two aromatic protons at δ 7.00 (H-3) and δ 7.80 (H-6), confirming they are part of the same spin system and likely adjacent.

  • HSQC Analysis : The HSQC spectrum provides direct, one-bond correlations. It would show a cross-peak connecting the ¹H signal at δ 7.00 to the ¹³C signal at ~118.0 ppm, and the ¹H signal at δ 7.80 to the ¹³C signal at ~129.0 ppm. The methyl protons at δ 2.60 would correlate to the carbon at ~28.0 ppm. We have now definitively assigned all protonated carbons.[5]

  • HMBC Analysis - The Final Piece : The HMBC spectrum reveals the crucial long-range connectivities that build the final structure.[5][7]

    • Placing the Acetyl Group : The methyl protons (H-8, δ 2.60) will show a strong correlation to the carbonyl carbon (C-7, ~195.0 ppm) and, critically, to the aromatic carbon at C-1 (~125.0 ppm). This unequivocally anchors the acetyl group to the ring at position 1.

    • Confirming Substituent Positions : The proton at δ 7.80 (H-6) will show a correlation to the carbonyl carbon (C-7), confirming it is ortho to the acetyl group. Furthermore, H-6 will show correlations to C-2, C-4, and C-5, while H-3 will show correlations to C-1, C-2, C-4, and C-5. The specific pattern of these correlations, combined with the known effects of the substituents on chemical shifts, allows for the unambiguous placement of the amino, chloro, and fluoro groups. For instance, the strong ¹JCF coupling observed in the ¹³C NMR for the carbon at ~155.0 ppm confirms it is the fluorine-bearing carbon (C-2). The HMBC correlations from H-3 and H-6 to this carbon solidify the arrangement.

G H8 H-8 (δ 2.60) C7 C-7 H8->C7 3J C1 C-1 H8->C1 2J H6 H-6 (δ 7.80) H6->C7 3J C2 C-2 (F) H6->C2 3J C4 C-4 (NH₂) H6->C4 2J

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion: Trust Through Corroboration

By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating dataset. The ¹H-¹H connectivities from COSY are explained by the ¹H-¹³C one-bond correlations in HSQC, and the entire molecular framework, including quaternary carbons and substituent positions, is locked into place by the multi-bond correlations from HMBC. This multi-faceted approach moves beyond simple spectral interpretation to a logical deduction of the molecular structure, providing the highest level of confidence required for advancing promising compounds in the research and development pipeline.

References

  • Dhami, K.S. & Stothers, J.B. (1965). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-488. Available from: [Link]

  • Alonso, M., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. Available from: [Link]

  • Bruker. (n.d.). Basic 2D NMR experiments. Available from: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Powers, R. & Vo, D. (2010). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in Education. ACS Publications. Available from: [Link]

  • University of Missouri. (2022). Manually Setting up 2D experiments. Nuclear Magnetic Resonance Facility. Available from: [Link]

  • Fuloria, N.K. & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

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A Comparative Guide to Catalysts for the Synthesis of 1-(5-Chloro-2-fluorophenyl)ethanone: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(5-Chloro-2-fluorophenyl)ethanone

This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its halogenated phenyl ring provides a versatile scaffold for the construction of complex molecular architectures. The efficient and selective synthesis of this ketone is therefore a critical consideration in the development of new chemical entities. The primary industrial route to this compound is the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene with an acetylating agent, a reaction heavily dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for this synthesis, drawing upon experimental data and mechanistic insights to inform catalyst selection for researchers, scientists, and professionals in drug development.

The Cornerstone of Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] The reaction is typically mediated by a catalyst that enhances the electrophilicity of the acylating agent, usually acetyl chloride or acetic anhydride. The choice of catalyst is paramount, influencing not only the reaction rate and yield but also the regioselectivity and the overall sustainability of the process. This guide will delve into a comparative study of the most pertinent catalysts for the synthesis of this compound.

Catalyst Comparison: Performance and Practicality

The selection of a catalyst for the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene is a trade-off between reactivity, selectivity, cost, and environmental impact. Here, we compare the performance of traditional Lewis acids, solid acid catalysts, and other emerging systems.

Traditional Lewis Acids: The Workhorse with Drawbacks

Stoichiometric Lewis acids, particularly aluminum chloride (AlCl₃), have historically been the catalysts of choice for Friedel-Crafts acylation due to their high reactivity.[2]

Mechanism of Action with AlCl₃:

The catalytic cycle begins with the activation of the acetyl chloride by AlCl₃ to form a highly electrophilic acylium ion. This is followed by the nucleophilic attack of the 4-chloro-1-fluorobenzene ring on the acylium ion, leading to the formation of a sigma complex (arenium ion). Finally, deprotonation of the sigma complex regenerates the aromaticity and releases the catalyst.[3]

G cluster_0 Catalyst Activation & Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺[AlCl₄]⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium Aromatic 4-Chloro-1-fluorobenzene Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Aromatic->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺ AlCl4 [AlCl₄]⁻ HCl HCl AlCl4->HCl AlCl3_regen AlCl₃ (regenerated) AlCl4->AlCl3_regen + H⁺ Proton H⁺ Proton->HCl Proton->AlCl3_regen

Caption: Catalytic cycle of AlCl₃ in Friedel-Crafts acylation.

Performance and Limitations:

While highly effective, the use of AlCl₃ is fraught with challenges. The reaction requires more than stoichiometric amounts of the catalyst because the product ketone complexes with AlCl₃, deactivating it.[4] This leads to a large volume of acidic waste during aqueous workup, posing significant environmental concerns.[5] Moreover, the handling of AlCl₃ requires stringent anhydrous conditions.

Solid Acid Catalysts: The Sustainable Alternative

Zeolites and other solid acids have emerged as promising alternatives to traditional Lewis acids, offering advantages in terms of reusability, reduced waste, and simplified product purification.[5] Zeolites are crystalline aluminosilicates with a porous structure and acidic sites that can catalyze Friedel-Crafts acylation.[6]

Mechanism of Action with Zeolites:

In a zeolite-catalyzed reaction, the acylation is believed to occur within the pores of the zeolite. The Brønsted or Lewis acid sites of the zeolite activate the acetylating agent, facilitating the electrophilic attack by the aromatic substrate. The shape-selective nature of the zeolite pores can also influence the regioselectivity of the reaction.

G cluster_0 Reactant Adsorption & Activation cluster_1 Surface Reaction cluster_2 Product Desorption & Catalyst Regeneration Zeolite Zeolite Acid Site (e.g., H⁺) ActivatedComplex Activated Complex Zeolite->ActivatedComplex AcylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcylatingAgent->ActivatedComplex Aromatic 4-Chloro-1-fluorobenzene ProductComplex Product-Zeolite Complex ActivatedComplex->ProductComplex Aromatic->ProductComplex + Activated Complex Product This compound ProductComplex->Product Zeolite_regen Zeolite Acid Site (regenerated) ProductComplex->Zeolite_regen G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Execution & Analysis cluster_3 Evaluation Reagents Prepare Reactants: 4-Chloro-1-fluorobenzene Acetyl Chloride/Anhydride Reactor Set up Parallel Reactors (Inert Atmosphere) Reagents->Reactor Catalysts Select & Prepare Catalysts: - AlCl₃ (anhydrous) - Zeolite (activated) - Other Lewis Acids Catalysts->Reactor Conditions Define Reaction Conditions: - Temperature - Time - Stoichiometry Reactor->Conditions Run Run Reactions Conditions->Run Monitor Monitor Progress (TLC, GC) Run->Monitor Workup Work-up & Isolate Product Monitor->Workup Analyze Analyze Product: - Yield (GC, NMR) - Selectivity (NMR) Workup->Analyze Compare Compare Catalyst Performance: - Yield - Selectivity - TON/TOF - Cost - Environmental Impact Analyze->Compare Optimize Optimize Best Performing System Compare->Optimize

Caption: A typical workflow for screening catalysts for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound via Friedel-Crafts acylation offers a range of catalytic options, each with its own set of advantages and disadvantages. Traditional Lewis acids like AlCl₃ provide high reactivity but suffer from significant environmental and handling drawbacks. Solid acid catalysts, particularly zeolites, represent a more sustainable approach, offering reusability and reduced waste, although often at the cost of lower activity.

For industrial applications, the choice of catalyst will depend on a careful consideration of factors including production scale, cost, and environmental regulations. While AlCl₃ remains a viable option for smaller-scale synthesis where high reactivity is paramount, the development of more active and robust solid acid catalysts is a key area of ongoing research. Future advancements in catalyst design, such as the synthesis of hierarchical zeolites with improved accessibility to active sites, hold the promise of combining the high activity of traditional Lewis acids with the environmental benefits of heterogeneous catalysis.

References

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Request PDF. [Link]

  • 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]

  • Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate (I). ACG Publications. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Catalysis on Zeolites and Zeolite-like Materials, 3rd Edition. MDPI. [Link]

  • FeCl3 Catalyzed Synthesis of Fluorene-C-9-linked Furan Hybrids from Biphenyl-linked Conjugated Ene-Yne-Ketones. The Royal Society of Chemistry. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency. Organic Chemistry Portal. [Link]

  • Preface to special topic on new era of zeolite science. PMC. [Link]

  • FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency. PubMed. [Link]

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Chemistry Central Journal. [Link]

  • Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans. Organic Chemistry Portal. [Link]

  • An expeditious FeCl3-catalyzed cascade 1,4-conjugate addition/annulation/1,5-H shift sequence for modular access of all-pyrano-moiety-substituted chromenes. Chemical Science. [Link]

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A Senior Application Scientist's Guide to the Regioselectivity of 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, understanding and predicting the regioselectivity of reactions involving complex aromatic substrates is paramount. This guide provides an in-depth analysis of the chemical reactivity of 1-(5-chloro-2-fluorophenyl)ethanone, a versatile building block. We will explore the delicate interplay of electronic and steric effects that govern the outcomes of various transformations, comparing its reactivity with that of analogous substituted acetophenones. This document is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to empower you in your synthetic endeavors.

Introduction: The Challenge of Competing Directing Effects

This compound presents a fascinating case study in regioselectivity. The aromatic ring is adorned with three distinct substituents, each exerting its own electronic influence:

  • Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[1]

  • Chlorine Atom (-Cl): A deactivating, yet ortho, para-directing group. Its inductive effect withdraws electron density, while its lone pairs can donate via resonance.

  • Fluorine Atom (-F): Similar to chlorine, it is deactivating and ortho, para-directing. Fluorine's inductive effect is stronger than chlorine's, but its resonance effect is also more pronounced due to better orbital overlap with the aromatic ring.

This confluence of competing directing effects makes predicting the outcome of electrophilic aromatic substitution a nuanced task. Furthermore, the presence of two different halogen atoms opens avenues for selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The reactivity of the carbonyl group is also modulated by the electronic environment of the phenyl ring.

I. Electrophilic Aromatic Substitution: A Tale of Two Halogens and a Ketone

The deactivating nature of all three substituents renders this compound significantly less reactive towards electrophiles than benzene. However, under forcing conditions, substitution is achievable. The central challenge lies in predicting the position of substitution.

The acetyl group strongly directs incoming electrophiles to the positions meta to it (C3 and C5). However, C5 is already substituted with chlorine. Therefore, the acetyl group directs towards C3.

The fluorine atom at C2 directs ortho (C3) and para (C6). The chlorine atom at C5 directs ortho (C4 and C6).

A consensus emerges at the C3 and C6 positions . The C3 position is favored by the acetyl and fluorine directing effects, while the C6 position is favored by both the fluorine and chlorine. The C4 position is only weakly activated by the chlorine.

Comparison with Alternative Substrates:

To contextualize the regioselectivity, let's consider two alternatives:

  • 1-(4-chlorophenyl)ethanone: The acetyl group directs meta (C3 and C5), and the chlorine directs ortho (C3 and C5). Here, the directing effects are in harmony, and substitution is expected primarily at the C3 and C5 positions.

  • 1-(2,4-dichlorophenyl)ethanone: The acetyl group directs to C3 and C5. The C2-chloro directs to C3 and C5. The C4-chloro directs to C3 and C5. Again, we see a strong convergence of directing effects, favoring substitution at C3 and C5.

In the case of our target molecule, the fluorine at the C2 position is likely to have a more pronounced ortho, para-directing effect than the chlorine at C5 due to its stronger resonance contribution. This would suggest a preference for substitution at C3 and C6.

Experimental Data Synopsis:

While specific, publicly available experimental data for the nitration of this compound is limited, data from the nitration of similar compounds, such as m-chloroacetophenone, shows the formation of 2-nitro-5-chloroacetophenone, indicating that the directing effect of the acetyl group can be a dominant factor.[2]

SubstratePredicted Major Regioisomers (EAS)Key Directing Influences
This compound C3, C6Competing meta (acetyl) and ortho, para (F, Cl) effects.
1-(4-chlorophenyl)ethanoneC3, C5Reinforcing meta (acetyl) and ortho, para (Cl) effects.
1-(2,4-dichlorophenyl)ethanoneC3, C5Strong reinforcement of directing effects.

II. Nucleophilic Aromatic Substitution (SNAr): Activating and Leaving Group Abilities

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-poor aromatic rings. The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the presence of electron-withdrawing groups ortho or para to a good leaving group.

In this compound, the acetyl group is a strong electron-withdrawing group. Let's analyze its position relative to the two halogens:

  • Fluorine (at C2): The acetyl group is para to the fluorine atom. This positioning strongly activates the C-F bond towards nucleophilic attack.

  • Chlorine (at C5): The acetyl group is meta to the chlorine atom. This positioning does not provide the necessary resonance stabilization for the Meisenheimer complex, and thus the C-Cl bond is not activated for SNAr.

Therefore, we can confidently predict that nucleophilic aromatic substitution will occur selectively at the C2 position, displacing the fluorine atom.

Comparison with Alternative Substrates:

SubstrateMost Probable Site of SNArRationale
This compound C2 (displacement of F)Acetyl group is para to F, activating it. Acetyl group is meta to Cl.
1-(4-Fluorophenyl)ethanoneC4 (displacement of F)Acetyl group is ortho to F, activating it.
1-(3-Chlorophenyl)ethanoneNo facile SNArAcetyl group is meta to Cl, no activation.
1-(2,4-Dichlorophenyl)ethanoneC2 and C4 (displacement of Cl)Acetyl group is ortho and para to the chlorine atoms, activating both.

III. Palladium-Catalyzed Cross-Coupling Reactions: A Competition Between C-Cl and C-F Bonds

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination[1][3][4][5] and Suzuki coupling[6][7][8][9][10] to form C-N and C-C bonds, respectively. Both the C-Cl and C-F bonds in this compound are potential sites for these reactions.

The relative reactivity of aryl halides in these couplings generally follows the order: I > Br > OTf > Cl >> F. The C-F bond is typically the least reactive due to its high bond strength. Therefore, it is highly probable that palladium-catalyzed cross-coupling reactions will occur selectively at the C-Cl bond.

This orthogonality provides a powerful synthetic handle: one could first perform a cross-coupling reaction at the C-Cl bond and then, under different conditions, potentially functionalize the C-F bond via SNAr.

Comparison with Alternative Substrates:

SubstrateMost Reactive Site for Pd-CouplingRationale
This compound C5 (C-Cl bond)C-Cl bond is significantly more reactive than the C-F bond in oxidative addition.
1-(4-Bromophenyl)ethanoneC4 (C-Br bond)C-Br bond is more reactive than C-Cl or C-F.
1-(4-Fluorophenyl)ethanoneC4 (C-F bond)Only one halogen is present; requires more specialized catalysts for C-F activation.

IV. Reactions of the Carbonyl Group: Reduction

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(5-chloro-2-fluorophenyl)ethanol. This is a standard transformation, typically achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The electron-withdrawing nature of the halogenated phenyl ring can influence the reactivity of the carbonyl group, making it slightly more electrophilic and thus more susceptible to reduction compared to unsubstituted acetophenone.

Experimental Protocols

The following protocols are provided as illustrative examples and may require optimization for specific applications.

Protocol 1: Electrophilic Aromatic Substitution (Nitration)

This protocol is adapted from standard procedures for the nitration of deactivated aromatic rings.[11][12][13]

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • Add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the regioisomers.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a general procedure for the SNAr of an activated aryl fluoride with a primary or secondary amine.[14][15]

Materials:

  • This compound

  • Desired amine (e.g., morpholine, piperidine)

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound in DMSO, add the amine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reduction of the Carbonyl Group

This is a standard procedure for the reduction of an aryl ketone to a secondary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Visualizing Reaction Pathways

Regioselectivity_of_this compound cluster_substrate This compound cluster_eas Electrophilic Aromatic Substitution cluster_snar Nucleophilic Aromatic Substitution cluster_pd Pd-Catalyzed Cross-Coupling cluster_reduction Carbonyl Reduction A Starting Material B Nitration (HNO₃, H₂SO₄) A->B E⁺ D Amination (R₂NH, K₂CO₃) A->D Nu⁻ F Buchwald-Hartwig or Suzuki A->F [Pd] H Reduction (NaBH₄) A->H [H⁻] C Substitution at C3 & C6 B->C E Substitution at C2 (Displaces F) D->E G Coupling at C5 (C-Cl bond) F->G I Secondary Alcohol H->I

Figure 1: A conceptual workflow illustrating the primary regioselective outcomes for key reactions of this compound.

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Negative charge stabilized by acetyl group) Start->Intermediate Nucleophilic Attack at C2 Product SNAr Product (F displaced) Intermediate->Product Elimination of F⁻

References

A Comparative Analysis of the Biological Activities of Novel Compounds Derived from 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The compound 1-(5-chloro-2-fluorophenyl)ethanone presents itself as a versatile starting material, offering multiple reaction sites for the synthesis of a diverse array of derivatives. The presence of halogen atoms—chlorine and fluorine—on the phenyl ring is of particular interest, as these substitutions are known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing their efficacy. This guide provides an in-depth comparison of the biological activities of compounds synthesized from this promising precursor, with a primary focus on anticonvulsant properties, for which specific comparative data has been successfully identified and analyzed. We will also explore the potential for anticancer applications, drawing upon the broader activities of related chemical classes.

The Synthetic Gateway: From Ketone to Bioactive Heterocycles

The journey from the starting ketone to biologically active molecules often involves the synthesis of key intermediates, such as chalcones. Chalcones, characterized by an α,β-unsaturated carbonyl system, are not only bioactive in their own right but also serve as crucial precursors for the synthesis of various heterocyclic compounds, including pyrazoles and semicarbazones.[1] The Claisen-Schmidt condensation is a cornerstone reaction in this process, facilitating the formation of the chalcone backbone.[2]

Synthesis of Chalcone Intermediates

The synthesis of chalcones from this compound involves its condensation with various aromatic aldehydes in the presence of a base, typically an aqueous solution of potassium hydroxide or sodium hydroxide in ethanol. The rationale behind selecting different aldehydes is to introduce a variety of substituents on the second aromatic ring, thereby creating a library of chalcones with diverse electronic and steric properties to probe their structure-activity relationships.

Synthesis_of_Chalcones cluster_reactants Reactants Ketone This compound Reaction Reaction Ketone->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Base Base (e.g., KOH/NaOH) Base->Reaction Claisen-Schmidt Condensation Chalcone Chalcone Intermediate Reaction->Chalcone

Caption: General workflow for the synthesis of chalcone intermediates.

Comparative Anticonvulsant Activity of Semicarbazone Derivatives

A study by Mehta et al. provides valuable comparative data on the anticonvulsant activity of a series of chalconyl semicarbazones derived from this compound.[1] The synthesized chalcones were further reacted with 4-methoxyphenyl semicarbazide to yield the final semicarbazone derivatives. The decision to synthesize semicarbazones is rooted in the established anticonvulsant potential of molecules containing a semicarbazide moiety, which is believed to contribute to their interaction with molecular targets in the central nervous system.

The anticonvulsant activity of these compounds was evaluated in vivo using the Maximal Electroshock (MES) seizure model in mice.[1] The MES test is a well-established preclinical screen for identifying potential antiepileptic drugs that are effective against generalized tonic-clonic seizures.[1] The primary endpoint of this assay is the abolition of the hindlimb tonic extensor component of the seizure, indicating protection.[1]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test
  • Animal Model: Albino mice are used for this assay.

  • Compound Administration: The test compounds and a standard drug (e.g., Phenytoin sodium) are administered intraperitoneally. A vehicle control group is also included.

  • Induction of Seizure: After a specific pre-treatment time to allow for drug absorption and distribution, a maximal seizure is induced via corneal electrodes using an alternating electrical current (e.g., 50 mA for 0.2 seconds).

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each group.

MES_Test_Workflow Start Compound Administration (Test, Standard, Vehicle) Pretreatment Pre-treatment Time Start->Pretreatment Stimulation Electrical Stimulation (Corneal Electrodes) Pretreatment->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Extension? Observation->Endpoint Protected Protected Endpoint->Protected Yes NotProtected Not Protected Endpoint->NotProtected No Analysis Calculate % Protection Protected->Analysis NotProtected->Analysis

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

Comparative Data: Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of semicarbazone derivatives of chalcones synthesized from this compound, as reported by Mehta et al.[1] The different substituents (R) are on the second aromatic ring of the chalcone moiety.

Compound IDR (Substituent)% Protection in MES Test
Y2aM2-OH82.70%
Y2bM4-OH58.93%
Y2cM4-OCH₃-
Y2dM3,4,5-(OCH₃)₃-
Y2eM4-N(CH₃)₂-
Standard Phenytoin Sodium 80.00%

Data for compounds Y2cM, Y2dM, and Y2eM were not provided in the cited source.

From this data, it is evident that the derivative with a hydroxyl group at the 2-position of the second phenyl ring (Y2aM) exhibited the highest anticonvulsant activity, with 82.70% protection, which is even greater than the standard drug, Phenytoin Sodium (80% protection).[1] The presence of a hydroxyl group at the 4-position (Y2bM) resulted in a significant decrease in activity (58.93% protection).[1] This comparison underscores the critical role of the substituent's nature and position on the aromatic ring in influencing the anticonvulsant efficacy of these compounds. The superior activity of the 2-hydroxy substituted derivative suggests that this particular structural feature may be crucial for optimal interaction with the biological target responsible for seizure suppression.

Potential for Anticancer Activity: An Area for Future Investigation

The anticancer activity of these compounds is typically evaluated in vitro using cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay for Anticancer Screening
  • Cell Culture: Cancer cell lines are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined for each compound.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plates Treatment Treat with Test Compounds (Varying Concentrations) Start->Treatment Incubation1 Incubate (e.g., 48-72h) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (e.g., 4h) MTT_Addition->Incubation2 Solubilization Add Solubilizing Agent Incubation2->Solubilization Absorbance Measure Absorbance (500-600 nm) Solubilization->Absorbance Analysis Calculate % Viability and IC50 Absorbance->Analysis

Caption: Experimental workflow of the MTT assay for anticancer screening.

Potential Mechanisms of Anticancer Action

Chalcones and pyrazoles exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell growth and survival, such as kinases and topoisomerases.[3][4]

The presence of the chloro and fluoro substituents on the core phenyl ring of this compound derivatives could potentially enhance their interaction with these biological targets, making them potent and selective anticancer agents. Further research is warranted to synthesize and evaluate a library of such compounds to establish a clear structure-activity relationship for their anticancer effects.

Conclusion

This guide has provided a comparative analysis of the biological activities of compounds derived from this compound. The available data strongly supports the potential of these derivatives as anticonvulsant agents, with the 2-hydroxy substituted chalconyl semicarbazone demonstrating superior efficacy compared to the standard drug, Phenytoin. The detailed experimental protocols for synthesis and biological evaluation provided herein serve as a valuable resource for researchers in the field. While direct comparative data on anticancer activity for this specific series of compounds is yet to be established, the well-documented anticancer properties of the broader chalcone and pyrazole families highlight a promising avenue for future research and development. The strategic modification of the this compound scaffold holds significant potential for the discovery of novel and potent therapeutic agents.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not available)
  • Mehta, K. J., Patel, V. S., & Parekh, A. R. (Year not available). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Pyrazoles as anticancer agents: Recent advances. (URL not available)
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL not available)
  • Synthesis and anticonvulsant activity of some chalcone deriv
  • Synthesis and anticonvulsant activity of some chalcones incorporated hydrazide deriv
  • Review: Anticancer Activity Of Pyrazole. (URL not available)
  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC - NIH. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. (URL: [Link])

  • Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. (URL not available)
  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. (URL: [Link])

  • Synthesis and anticonvulsant activity of some chalcone derivatives. JOCPR. (URL: [Link])

  • Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents. PubMed. (URL: [Link])

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. (URL: [Link])

  • Biological Evaluation of Some Novel Chalcones and Its Derivatives. Banaras Hindu University. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • Structure activity relationship of the synthesized compounds. ResearchGate. (URL: [Link])

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. NIH. (URL: [Link])

  • 1-[7-Chloro-2-(4-chlorophenyl)-4-methyl-2,5-dihydro-1,5-benzothiazepin-3-yl]ethanone. (URL not available)
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. (URL: [Link])

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A Comparative Guide to the Characterization of Impurities in Commercial 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-(5-Chloro-2-fluorophenyl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even trace-level impurities can have profound implications on the reaction kinetics, yield, and impurity profile of the final drug substance. This guide provides an in-depth, objective comparison of analytical methodologies for the robust characterization of impurities in commercial this compound, grounded in scientific principles and supported by experimental insights.

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurity profile of this compound begins with its synthesis. The most common synthetic route is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst such as aluminum chloride.

1-Chloro-4-fluorobenzene 1-Chloro-4-fluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1-Chloro-4-fluorobenzene->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Friedel-Crafts Acylation This compound (Target) This compound (Target) Friedel-Crafts Acylation->this compound (Target) Isomeric Impurities Isomeric Impurities Friedel-Crafts Acylation->Isomeric Impurities Starting Materials Starting Materials Starting Materials->Friedel-Crafts Acylation Byproducts Byproducts Byproducts->Friedel-Crafts Acylation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis HPLC Sample Prep Sample Preparation (Dissolve in Mobile Phase) HPLC Injection Injection HPLC Sample Prep->HPLC Injection HPLC Separation C18 Column Separation (Based on Polarity) HPLC Injection->HPLC Separation UV Detection UV Detection (Quantitation) HPLC Separation->UV Detection HPLC Data Chromatogram (Peak Area vs. Time) UV Detection->HPLC Data GCMS Sample Prep Sample Preparation (Dissolve in Volatile Solvent) GCMS Injection Injection GCMS Sample Prep->GCMS Injection GCMS Separation Capillary Column Separation (Based on Volatility) GCMS Injection->GCMS Separation MS Detection Mass Spectrometry (Identification) GCMS Separation->MS Detection GCMS Data Chromatogram & Mass Spectra (Structure Elucidation) MS Detection->GCMS Data Commercial Batch Commercial Batch HPLC-UV HPLC-UV (Purity & Quantitation) Commercial Batch->HPLC-UV GC-MS GC-MS (Identification of Volatiles) Commercial Batch->GC-MS Impurity Isolation Impurity Isolation (Prep-HPLC) HPLC-UV->Impurity Isolation If unknown peaks > threshold GC-MS->Impurity Isolation If unknown peaks > threshold NMR NMR (Definitive Structure) Impurity Isolation->NMR

Safety Operating Guide

A Guide to the Safe Disposal of 1-(5-Chloro-2-fluorophenyl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The compound 1-(5-Chloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone, is a valuable intermediate in synthetic chemistry. However, its chemical nature necessitates a rigorous and informed approach to waste management to ensure the safety of personnel and protect the environment. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory principles.

Foundational Step: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the non-negotiable first step in developing a safe disposal plan. This compound is not benign; its hazard profile dictates the stringent handling and disposal precautions required. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards.[1]

A failure to appreciate these hazards can lead to accidental exposure, causing skin, eye, or respiratory issues. The causality is clear: the compound's reactivity with biological tissues necessitates the isolation of the chemical from personnel and the environment at all stages, from initial use to final disposal.

Table 1: GHS Hazard Profile for this compound [1]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Essential Protocol: Personal Protective Equipment (PPE) & Handling

Before any handling or disposal activity, the establishment of a barrier between the researcher and the chemical is paramount. Given the compound's irritant properties, a comprehensive PPE strategy is required.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2]

  • Eye and Face Protection : Chemical safety goggles are required at a minimum.[2] When handling larger quantities or when there is a risk of splashing, a full-face shield should be worn in addition to goggles.

  • Body Protection : A standard laboratory coat must be worn and fully fastened. For tasks with a higher risk of spillage, a chemically resistant apron is advisable.

  • Respiratory Protection : All handling and preparation of waste containing this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors, which may cause respiratory irritation.[2][3]

Immediate Response: Spill Management

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Vapors & Ignition Sources : Ensure the area is well-ventilated (within a fume hood is ideal). Remove all sources of ignition.[4]

  • Don Appropriate PPE : Before attempting cleanup, don the full PPE described in the section above.

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Finally, wash the area with soap and water.

  • Dispose : The container with the spill cleanup material must be sealed, labeled as hazardous waste, and disposed of according to the procedures outlined below.[6]

Core Directive: The Disposal Pathway

The disposal of this compound is governed by its classification as a halogenated organic compound . This is the single most important factor determining its waste stream. Mixing halogenated and non-halogenated waste is a common and costly error that complicates disposal and violates regulatory standards.[7][8][9]

Step-by-Step Disposal Protocol:

  • Waste Characterization : Determine the nature of the waste. Is it pure, unreacted this compound? Is it dissolved in a solvent? Is it a mixture from a reaction? This information is required for proper labeling.

  • Segregation : At the point of generation, this waste MUST be segregated into a container specifically designated for HALOGENATED ORGANIC WASTE .[9]

  • Container Selection : Use a chemically compatible and leak-proof container. The original manufacturer's bottle can be used, or a dedicated waste container made of materials like high-density polyethylene (HDPE).[7][10] The container must have a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "Waste this compound"

    • A list of all other components in the container (e.g., solvents, with approximate percentages).

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

  • Accumulation : Keep the waste container sealed at all times, except when adding waste.[8][10] Store the container in a designated satellite accumulation area within the lab, which should be in a secondary containment tray to prevent spills. Do not store on the floor.[7]

  • Final Disposal : Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or equivalent department.[8] They will manage the final disposal at a licensed chemical destruction or treatment facility, in compliance with all federal, state, and local regulations.[11][12]

Regulatory Framework: Adherence to Compliance

In the United States, the management of hazardous waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] RCRA establishes a "cradle-to-grave" system to track hazardous waste from its generation to its ultimate disposal.[10] Adhering to the procedures outlined in this guide ensures compliance with these critical federal mandates and protects both the individual researcher and the institution from liability.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical pathway for making decisions regarding the disposal of waste containing this compound.

G start Waste Generation (Contains this compound) is_halogenated Is the compound halogenated? (Contains F, Cl, Br, I) start->is_halogenated segregate Segregate as HALOGENATED ORGANIC WASTE is_halogenated->segregate  Yes non_halogenated_stream Segregate as Non-Halogenated Organic Waste is_halogenated->non_halogenated_stream  No (Not applicable for this compound) yes_halogenated YES (Contains Chlorine and Fluorine) no_halogenated NO container Select Compatible Container (e.g., HDPE) with secure lid segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Names Hazard Pictograms container->labeling storage Store in designated Satellite Accumulation Area with Secondary Containment labeling->storage pickup Arrange for pickup by Institutional EHS for Compliant Final Disposal storage->pickup

Caption: Decision workflow for proper segregation and disposal of the compound.

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  • Halogenated Solvents - Washington State University . Available from: [Link]

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A Senior Application Scientist's Guide to Handling 1-(5-Chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide provides essential, immediate safety and logistical information for handling 1-(5-Chloro-2-fluorophenyl)ethanone, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is a substituted acetophenone derivative. Its hazard profile, according to the Globally Harmonized System (GHS), necessitates careful handling to avoid adverse health effects. The primary hazards are summarized in the table below.

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1]

Understanding these classifications is the first step in establishing a robust safety protocol. The subsequent sections will detail the personal protective equipment (PPE) and procedures designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on a risk assessment of its known hazards.

Eye and Face Protection:

  • Rationale: The compound is classified as a serious eye irritant.[1] Direct contact can cause significant damage.

  • Recommendation: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] For operations with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to safety goggles.

Skin and Body Protection:

  • Rationale: This chemical is a known skin irritant.[1] Prolonged contact can lead to dermatitis.

  • Gloves:

    • Thickness: For splash protection, a nitrile glove with a minimum thickness of 5 mil is recommended.[6]

    • Practice: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately after known or suspected contact with the chemical. Wash hands thoroughly after removing gloves.

  • Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is advised.

Respiratory Protection:

  • Rationale: The compound may cause respiratory irritation.[1] While working in a well-ventilated area is the primary control measure, respiratory protection may be necessary in certain situations.

  • When to Use a Respirator: A respirator is recommended when:

    • Working outside of a certified chemical fume hood.

    • Handling large quantities of the material.

    • Cleaning up a significant spill.

    • If irritation or other symptoms are experienced.[7]

  • Type of Respirator: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is appropriate for this class of compounds.[8][9][10] If the compound is being aerosolized, a combination OV/P95 or OV/P100 cartridge should be used. All personnel required to wear a respirator must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound CheckVentilation Adequate Ventilation? (Fume Hood) Start->CheckVentilation Goggles Chemical Safety Goggles CheckVentilation->Goggles Yes Respirator Air-Purifying Respirator (Organic Vapor Cartridge) CheckVentilation->Respirator No FaceShield Face Shield (Splash Risk) Goggles->FaceShield If Splash Risk Gloves Nitrile Gloves (min. 5 mil) Goggles->Gloves No Splash Risk FaceShield->Gloves LabCoat Lab Coat Gloves->LabCoat Proceed Proceed with Work LabCoat->Proceed Respirator->Goggles

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage:

  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

Spill Decontamination Procedure:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • PPE: Don the appropriate PPE as outlined above, including respiratory protection.

  • Containment: For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[12]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels soaked in a soap and water solution.[13]

    • Follow with a rinse using a solvent in which the compound is soluble (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.

    • Finish by wiping the area again with soap and water.

  • Disposal: All contaminated materials, including absorbent, gloves, and wipes, must be disposed of as hazardous chemical waste.

Waste Disposal:

  • Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.

  • Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] Do not dispose of this chemical down the drain or in the regular trash.

  • Container Rinsing: Empty containers that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[14] Subsequent rinses may be collected as hazardous waste or managed according to local regulations.

Emergency Procedures: Immediate Actions for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[7] If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

By adhering to these detailed procedures, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

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